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  • Product: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine
  • CAS: 951914-31-1

Core Science & Biosynthesis

Foundational

2-(4-Bromo-2-chlorophenoxy)ethan-1-amine chemical structure properties

An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist Introduction: A Novel Scaffold for Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and flexible ether linkages into molecular scaffolds is a proven methodology for modulating pharmacokinetic and pharmacodynamic properties. The compound 2-(4-bromo-2-chlorophenoxy)ethan-1-amine represents a promising, albeit currently under-documented, chemical entity poised for exploration. Its structure is a confluence of three key pharmacophoric elements: a di-halogenated aromatic ring, a phenoxy ether linkage, and a primary ethylamine side chain. This unique combination suggests potential interactions with a range of biological targets, drawing parallels to the well-established phenethylamine and phenoxyaniline classes of bioactive molecules.[1][2]

The bromine and chlorine substituents on the phenyl ring are expected to significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions.[3][4] The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations within a receptor's binding pocket, while the primary amine group offers a key site for hydrogen bonding and salt formation, crucial for solubility and receptor engagement.[5][6]

This guide provides a comprehensive, predictive overview of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine, designed for researchers, scientists, and drug development professionals. We will delve into its probable physicochemical properties, propose a robust synthetic pathway, detail expected analytical characterizations, discuss potential structure-activity relationships, and outline critical safety protocols. This document serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine is a 4-bromo-2-chlorophenol moiety connected via an ether linkage to an ethanolamine backbone. This arrangement distinguishes it from the more common phenethylamine scaffold, where the ethylamine is directly attached to the aromatic ring.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine. These values are estimated based on computational models and data from structurally analogous compounds, providing a baseline for experimental design.

PropertyPredicted ValueReference/Method
Molecular Formula C₈H₉BrClNO-
Molecular Weight 249.52 g/mol -
Appearance Likely an off-white solid or oil at room temperatureAnalogy to similar compounds
pKa (amine) ~9.5 - 10.5Analogy to phenoxyethanamines
LogP ~3.0 - 3.5Computational prediction
Boiling Point >300 °C (decomposes)Estimation
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral amine properties

Part 2: Synthesis and Purification

As 2-(4-bromo-2-chlorophenoxy)ethan-1-amine is not readily commercially available, a de novo synthesis is required. The following proposed multi-step synthesis is designed for efficiency and control, minimizing side reactions and facilitating purification. The overall strategy involves the formation of the ether linkage followed by the introduction and conversion of a nitrogen-containing functional group.

Proposed Synthetic Pathway

The chosen pathway involves an initial Williamson ether synthesis to form a key amide intermediate, followed by a robust reduction to yield the target primary amine. This approach is favored over direct alkylation of ammonia to prevent the formation of secondary and tertiary amine byproducts.[7]

Synthesis_Workflow A 4-Bromo-2-chlorophenol C 2-(4-Bromo-2-chlorophenoxy)acetamide A->C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) B 2-Chloroacetamide B->C D 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine C->D Amide Reduction (LiAlH4, THF)

Caption: Proposed two-step synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-Bromo-2-chlorophenoxy)acetamide (Intermediate C)

This step employs the Williamson ether synthesis, a reliable method for forming ethers from a phenoxide and an alkyl halide.[8][9]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-chlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone (10 volumes).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 2-chloroacetamide (1.1 equivalents) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(4-bromo-2-chlorophenoxy)acetamide.

Step 2: Synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (Target Compound D)

This step utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the amide to a primary amine.[10][11]

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Reaction Initiation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2-(4-bromo-2-chlorophenoxy)acetamide (1 equivalent) in anhydrous THF, keeping the internal temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes until a granular precipitate forms.

  • Purification: Filter the mixture and wash the solid with additional THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude 2-(4-bromo-2-chlorophenoxy)ethan-1-amine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Part 3: Spectroscopic Characterization (Anticipated)

Structural elucidation and confirmation of the synthesized 2-(4-bromo-2-chlorophenoxy)ethan-1-amine would rely on a combination of standard spectroscopic techniques.[12][13] The following are the predicted spectral features.

¹H Nuclear Magnetic Resonance (¹H NMR)
  • Aromatic Protons (3H): Expect complex multiplets in the range of δ 6.8-7.5 ppm. The bromine and chlorine substituents will influence the chemical shifts and coupling patterns of the three aromatic protons.

  • Phenoxy Methylene Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm, coupled to the adjacent aminomethylene group.

  • Amino Methylene Protons (-CH₂-NH₂): A triplet around δ 3.0-3.2 ppm, coupled to the phenoxy methylene group.

  • Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the halogens and the oxygen will be significantly shifted.

  • Phenoxy Methylene Carbon (-O-CH₂-): A signal around δ 68-72 ppm.

  • Amino Methylene Carbon (-CH₂-NH₂): A signal around δ 40-45 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • C-O-C Stretch (Ether): A strong absorption band in the range of 1200-1250 cm⁻¹.

  • C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak [M]⁺: The electron ionization (EI) mass spectrum should show a characteristic isotopic pattern for the presence of one bromine (M and M+2 in ~1:1 ratio) and one chlorine (M and M+2 in ~3:1 ratio) atom.

  • Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of an iminium ion, and cleavage of the ether bond.[14]

Part 4: Structure-Activity Relationship (SAR) and Potential Applications

While the specific biological activities of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine are yet to be determined, analysis of its structural motifs allows for informed predictions about its potential applications in drug discovery.[15][16][17]

SAR_Diagram cluster_0 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine cluster_1 Key Structural Features & Potential SAR Insights Structure Structure A Halogenated Phenyl Ring (Br at C4, Cl at C2) Structure->A Feature 1 B Phenoxy Ether Linkage Structure->B Feature 2 C Ethylamine Side Chain Structure->C Feature 3 A_desc • Modulates lipophilicity (LogP) • Influences metabolic stability (CYP interactions) • Potential for halogen bonding in receptor pockets • Position of halogens is critical for selectivity [20] A->A_desc B_desc • Provides conformational flexibility • Acts as a hydrogen bond acceptor • Spacing between aromatic ring and amine is crucial for activity B->B_desc C_desc • Primary amine is a key interaction point (H-bonding, salt bridge) • Can be modified to secondary/tertiary amines to alter selectivity and potency [30] C->C_desc

Caption: Key structural features and potential Structure-Activity Relationship (SAR) drivers.

Potential Therapeutic Areas
  • Kinase Inhibition: Phenoxyaniline derivatives are known to be potent inhibitors of various kinases, such as MEK and PDGFR.[5] The 4-bromo-2-chlorophenoxy moiety could serve as a "hinge-binding" element in the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors.

  • Serotonin Receptor Modulation: Phenethylamine derivatives are classic scaffolds for ligands of serotonin (5-HT) receptors.[2][18] The specific halogenation pattern and the phenoxy linker could confer selectivity for certain 5-HT receptor subtypes, with potential applications in treating psychiatric disorders.

  • Antimicrobial Agents: Halogenated phenols and their derivatives have a long history of use as antimicrobial agents. The combination of these features in the target molecule may impart antibacterial or antifungal activity.

The primary amine serves as a versatile synthetic handle for generating a library of derivatives (e.g., amides, sulfonamides, secondary/tertiary amines) to explore the SAR and optimize for potency, selectivity, and ADME properties.

Part 5: Safety and Handling

Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and environmental persistence.[3][19][20][21]

Hazard Assessment
  • Toxicity: Brominated and chlorinated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[22]

  • Environmental Hazard: These compounds can be persistent in the environment and may be harmful to aquatic life.

  • Reactivity: The reagents used in the synthesis, particularly lithium aluminum hydride, are highly reactive and water-sensitive.

Safe Handling Workflow

Safety_Workflow A 1. Risk Assessment (Review SDS of all reagents) B 2. Engineering Controls (Use certified chemical fume hood) A->B C 3. Personal Protective Equipment (PPE) (Gloves, lab coat, splash goggles) B->C D 4. Chemical Handling (Dispense and react under inert atmosphere as required) C->D E 5. Waste Disposal (Segregate halogenated organic waste) D->E F 6. Emergency Procedures (Locate spill kit, safety shower, eyewash) E->F

Caption: General workflow for the safe handling of halogenated aromatic compounds.

Detailed Safety Procedures
  • Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: All waste, including residual compound, contaminated labware, and cleaning materials, must be disposed of as hazardous halogenated organic waste according to institutional and local regulations.

References

  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Khan Academy. Gabriel phthalimide synthesis. Retrieved from [Link]

  • Wikipedia. Gabriel synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Retrieved from [Link]

  • OrgoSolver. Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

  • Wikipedia. Amide reduction. Retrieved from [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • University of Massachusetts Boston. The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Retrieved from [Link]

  • Biomonitoring California. Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Retrieved from [Link]

  • Blum, A., et al. (2010). The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives, 118(12), A516-A518. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-phenoxyethanol. Retrieved from [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC, 31(2), 198-207. Retrieved from [Link]

  • Google Patents. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid.
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. 4-Bromophenylacetic acid. Retrieved from [Link]

  • Science and Education Publishing. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

  • N'guessan, B. R., et al. (2015). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Chemical and Pharmaceutical Research, 7(12), 859-871. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Longdom Publishing. Structural Activity Relationship of Drugs and its Applications. Retrieved from [Link]

  • Drug Design Org. Structure Activity Relationships. Retrieved from [Link]

  • Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 964-973. Retrieved from [Link]

  • Buben, J. A., & O'Flaherty, E. J. (1981). Reactivity and toxicity among halogenated methanes and related compounds. A physicochemical correlate with predictive value. Biochemical Pharmacology, 30(22), 3027-3030. Retrieved from [Link]

  • Google Patents. RU2738846C1 - Methods of producing phenoxyethanol.
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  • Clark, D. G., & Tinston, D. J. (1973). Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. British Journal of Pharmacology, 49(2), 355-357. Retrieved from [Link]

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  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/b2a7e7d9a1f5d8e7c1a8e9e7c1a8e9e7c1a8e9e7]([Link]

  • Bergman, Å., et al. (2012). Perspective on halogenated organic compounds. Journal of Toxicology and Environmental Health, Part B, 15(1), 1-4. Retrieved from [Link]

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Sources

Exploratory

2-(4-Bromo-2-chlorophenoxy)ethylamine: A Comprehensive Technical Guide on Synthesis, Characterization, and Pharmacological Utility

Executive Summary 2-(4-Bromo-2-chlorophenoxy)ethylamine is a highly specialized, di-halogenated aryloxyethylamine building block utilized extensively in modern medicinal chemistry. Featuring a unique 4-bromo-2-chloro sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromo-2-chlorophenoxy)ethylamine is a highly specialized, di-halogenated aryloxyethylamine building block utilized extensively in modern medicinal chemistry. Featuring a unique 4-bromo-2-chloro substitution pattern on a phenoxy ring tethered to a primary amine, this scaffold is a privileged pharmacophore. It serves as a critical linker and binding determinant in the development of biaryl kinase inhibitors and G-protein coupled receptor (GPCR) allosteric modulators. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, analytical validation, and downstream applications.

Chemical Identity & Physicochemical Profiling

While standard aliphatic amines have straightforward indexing, highly specific halogenated building blocks like 2-(4-bromo-2-chlorophenoxy)ethylamine often exist in proprietary databases or lack a universally assigned Chemical Abstracts Service (CAS) number for the free base. Structurally related analogs, such as 2-(4-bromophenoxy)ethylamine hydrochloride, are indexed (e.g., CAS 1052525-13-9) [1].

The di-halogenated nature of this compound drastically alters its electronic distribution and lipophilicity compared to unsubstituted phenoxyethylamines.

Quantitative Physicochemical Data
PropertyValueMethod / Source
IUPAC Name 2-(4-Bromo-2-chlorophenoxy)ethan-1-amineNomenclature
Molecular Formula C₈H₉BrClNOTheoretical
Molecular Weight 250.52 g/mol Computed
Monoisotopic Mass 248.9556 DaMass Spectrometry
Predicted LogP 2.95 ± 0.2In silico estimation
Hydrogen Bond Donors 1 (Primary Amine)Structural Analysis
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine)Structural Analysis
Topological Polar Surface Area 35.3 ŲComputational
SMILES NCCOC1=C(Cl)C=C(Br)C=C1Structural String

Rationale for Structural Design

The strategic placement of halogens on the phenoxy ring is not arbitrary; it is driven by structure-activity relationship (SAR) optimization [2]:

  • Steric Bulk & Hydrophobic Packing: The bulky para-bromine atom is highly polarizable, allowing it to engage in robust halogen bonding (acting as a Lewis acid) with backbone carbonyls in target protein binding pockets.

  • Electronic Modulation: The ortho-chlorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the parent phenol (facilitating synthesis) and restricting the rotational degrees of freedom of the ether linkage, locking the molecule into a bioactive conformation.

  • Amine Functionality: The primary amine remains protonated at physiological pH (pH 7.4), acting as a critical salt-bridge anchor to acidic residues (e.g., Asp or Glu) in receptor pockets.

Mechanistic Synthesis & Experimental Protocols

The most robust and high-yielding approach to synthesizing 2-(4-bromo-2-chlorophenoxy)ethylamine is a two-step sequence: a Williamson Ether Synthesis followed by Acidic Deprotection [4].

Causality in Reagent Selection
  • Why use N-Boc-2-bromoethylamine instead of 1,2-dibromoethane? Attempting to react the phenol directly with unprotected 2-bromoethylamine or 1,2-dibromoethane leads to uncontrolled polymerization, dimerization, and over-alkylation. The tert-butyloxycarbonyl (Boc) group masks the nucleophilic amine, ensuring a clean 1:1 coupling.

  • Why Potassium Carbonate (

    
    ) in DMF? 
    
    
    
    is a mild base (pKa ~10.3). Because the electron-withdrawing halogens lower the phenol's pKa to ~8.0,
    
    
    is perfectly sufficient for complete deprotonation without risking the base-catalyzed hydrolysis of the Boc group. Dimethylformamide (DMF) solvates the potassium cation, leaving a "naked," highly nucleophilic phenoxide anion to attack the alkyl bromide via an
    
    
    mechanism.
Step-by-Step Experimental Protocol (Self-Validating System)

Step 1:


 Alkylation (Ether Formation) 
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-2-chlorophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv, 20 mmol). Stir at room temperature for 30 minutes. Self-Validation: The solution will transition from colorless to a distinct pale yellow, confirming the formation of the phenoxide anion.
    
  • Alkylation: Add N-Boc-2-bromoethylamine (1.2 equiv, 12 mmol) dropwise. Elevate the temperature to 80°C and stir for 12 hours.

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. Self-Validation: The phenolic starting material (

    
    , stains active with 
    
    
    
    ) will disappear, replaced by a new UV-active spot (
    
    
    , inactive to
    
    
    ).
  • Workup: Quench with distilled water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    to remove DMF), dry over
    
    
    , and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Acidic Amine Unmasking

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM, 10 mL). Slowly add 4M HCl in Dioxane (10 mL) at 0°C.

  • Validation: Self-Validation: Immediate effervescence (bubbling) will occur. This is the evolution of

    
     and isobutylene gas, a visual confirmation that the Boc cleavage is actively occurring.
    
  • Isolation: Stir for 2 hours at room temperature until gas evolution ceases. The target compound will precipitate out of the solution as a white hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum.

Synthesis A 4-Bromo-2-chlorophenol C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B N-Boc-2-bromoethylamine B->C D Boc-Protected Intermediate C->D SN2 Alkylation E Acidic Deprotection (HCl/Dioxane) D->E F 2-(4-Bromo-2-chlorophenoxy) ethylamine HCl E->F Gas Evolution (CO2)

Fig 1: Two-step synthesis of 2-(4-Bromo-2-chlorophenoxy)ethylamine via SN2 alkylation.

Analytical Characterization & Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • High-Resolution Mass Spectrometry (HRMS-ESI): The presence of both Chlorine (

    
    , 
    
    
    
    ) and Bromine (
    
    
    ,
    
    
    ) creates a highly specific, diagnostic isotopic cluster. The
    
    
    signal will appear as a distinct triplet at m/z 250.0, 252.0, and 254.0 in an approximate intensity ratio of 3 : 4 : 1 . The absence of this exact isotopic pattern indicates a failure in synthesis or degradation.
  • Nuclear Magnetic Resonance (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       8.20 (br s, 3H, 
      
      
      
      ) - Confirms successful deprotection and salt formation.
    • 
       7.65 (d, J = 2.4 Hz, 1H, Ar-H) - Meta-coupled proton between Cl and Br.
      
    • 
       7.50 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H) - Ortho/Meta coupled proton.
      
    • 
       7.15 (d, J = 8.8 Hz, 1H, Ar-H) - Ortho-coupled proton adjacent to the ether.
      
    • 
       4.25 (t, J = 5.5 Hz, 2H, 
      
      
      
      ) - Deshielded by the electronegative oxygen.
    • 
       3.20 (t, J = 5.5 Hz, 2H, 
      
      
      
      ).

Applications in Medicinal Chemistry

2-(4-Bromo-2-chlorophenoxy)ethylamine is not an end-product but a highly reactive precursor used to synthesize complex therapeutics.

Kinase Inhibitors

Aryloxyethylamine derivatives are frequently utilized as solvent-exposed linkers in the design of biaryl kinase inhibitors [3]. The primary amine is functionalized into an amide or urea, directing the di-halogenated phenoxy group into deep, hydrophobic allosteric pockets (e.g., in AAK1 or EGFR inhibitors), enhancing binding affinity and residence time.

GPCR Allosteric Modulators

Phenoxyethylamines have been identified as potent structural motifs for Positive Allosteric Modulators (PAMs) of G-protein coupled receptors, particularly the


 Muscarinic receptor [5]. The ether oxygen and halogens engage in cooperative binding interactions that enhance the efficacy of endogenous acetylcholine without activating the receptor directly, a critical mechanism for treating cognitive deficits in schizophrenia and Alzheimer's disease.

Pathway L Endogenous Ligand (e.g., Acetylcholine) R Target GPCR (e.g., M1 Muscarinic) L->R Orthosteric Binding M Phenoxyethylamine Derivative (Allosteric Modulator) M->R Allosteric Binding (Positive Cooperativity) G G-Protein Activation (Gq/11 Pathway) R->G Conformational Shift E Downstream Effectors (PLC / IP3 / Ca2+) G->E Signal Transduction

Fig 2: Allosteric modulation of GPCR pathways by phenoxyethylamine derivatives.

Safety, Handling, & Toxicity

As a primary aliphatic amine tethered to a halogenated aromatic ring, this compound requires stringent laboratory safety protocols:

  • GHS Classification: Corrosive to skin and eyes (Category 1B); Acute Toxicity, Oral (Category 4).

  • Handling: Must be handled inside a certified chemical fume hood. Nitrile gloves of at least 0.11 mm thickness are required.

  • Storage: The free base is susceptible to atmospheric oxidation and

    
     absorption (forming carbamates). It must be stored as the hydrochloride salt at 2-8°C under an inert argon atmosphere, protected from light.
    

References

  • MDPI. "Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads." Molecules, 2023. Available at:[Link]

  • Google Patents. "Biaryl kinase inhibitors." US Patent 9902722B2, 2018.
  • National Institutes of Health (NIH). "Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy." PMC, 2017. Available at:[Link]

Foundational

An In-depth Technical Guide to the 4-Bromo-2-Chloro Phenoxyethylamine Scaffold: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary The phenoxyethylamine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous centrally active agents. The specific substitution pattern of a 4-bromo and 2-chloro moiety on t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyethylamine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous centrally active agents. The specific substitution pattern of a 4-bromo and 2-chloro moiety on this scaffold creates a unique electronic and steric profile that significantly influences its pharmacological activity. This guide provides an in-depth analysis of the 4-bromo-2-chloro phenoxyethylamine core, with a particular focus on its role as a key structural element in serotonergic hallucinogens and its potential for broader therapeutic applications. We will dissect its synthesis, explore the nuanced structure-activity relationships (SAR), and detail the experimental protocols necessary for its investigation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this scaffold for novel therapeutic discovery.

Chapter 1: The Halogenated Phenoxyethylamine Pharmacophore: A Foundation for CNS-Active Agents

Phenoxyethylamine and its derivatives have long been recognized for their ability to modulate neurotransmitter systems in the central nervous system (CNS). The introduction of halogen atoms onto the phenyl ring is a well-established medicinal chemistry strategy to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

The 4-bromo, 2-chloro substitution pattern is particularly noteworthy. The electronegativity and size of these halogens at these specific positions can influence receptor binding affinity and functional activity. For instance, in the context of serotonergic receptors, these substitutions are known to enhance affinity, particularly for the 5-HT₂ family of receptors.[1][2]

Chapter 2: Synthesis and Characterization of the 4-Bromo-2-Chloro Phenoxyethylamine Core

The synthesis of the 4-bromo-2-chloro phenoxyethylamine scaffold typically begins with the corresponding substituted phenol, 4-bromo-2-chlorophenol. This starting material is a valuable intermediate for a range of active compounds, including insecticides and antimicrobial agents.[3][4]

A general synthetic approach involves the Williamson ether synthesis, where the phenoxide of 4-bromo-2-chlorophenol is reacted with a protected 2-aminoethyl halide. Subsequent deprotection yields the target phenoxyethylamine.

Experimental Protocol: Synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

Step 1: Formation of the Phenoxide

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF), add a mild base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide. The use of a milder base like K₂CO₃ is crucial to prevent potential side reactions.

Step 2: Williamson Ether Synthesis

  • To the phenoxide solution, add N-(2-bromoethyl)phthalimide (1.1 eq). The phthalimide group serves as a robust protecting group for the primary amine, preventing its reaction during the ether synthesis.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Amine

  • Dissolve the crude N-[2-(4-bromo-2-chlorophenoxy)ethyl]phthalimide intermediate in ethanol.

  • Add hydrazine monohydrate (4-5 eq) to the solution.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

  • Purify the resulting crude amine by acid-base extraction or column chromatography to yield the final product, 2-(4-bromo-2-chlorophenoxy)ethan-1-amine.

Step 4: Characterization

  • The structure and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is a self-validating system to ensure the integrity of the synthesized material.

Synthesis_Workflow cluster_0 Step 1 & 2: Williamson Ether Synthesis cluster_1 Step 3: Deprotection A 4-Bromo-2-chlorophenol D N-[2-(4-Bromo-2-chlorophenoxy)ethyl]phthalimide (Intermediate) A->D 1. K2CO3, Acetone 2. Add C B Potassium Carbonate (Base) C N-(2-Bromoethyl)phthalimide (Protected Amine) F 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (Final Product) D->F Hydrazine, EtOH, Reflux E Hydrazine Monohydrate (Deprotection Agent)

Caption: Generalized workflow for the synthesis of the 4-bromo-2-chloro phenoxyethylamine scaffold.

Chapter 3: Pharmacological Profile and Mechanism of Action

The primary pharmacological targets of many halogenated phenoxyethylamine derivatives are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[1] The psychedelic effects of related compounds, such as the well-known research chemical 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are primarily mediated through agonism at the 5-HT₂ₐ receptor.[1][5]

While direct pharmacological data for the 4-bromo-2-chloro phenoxyethylamine scaffold is sparse in publicly available literature, we can infer its likely activity based on structure-activity relationships of similar compounds. The electronic properties of the chloro and bromo substituents are expected to confer high affinity for 5-HT₂ receptors.

The activation of the 5-HT₂ₐ receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of neuronal excitation.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 Ligand 4-Bromo-2-Chloro Phenoxyethylamine Ligand->Receptor Binds & Activates IP3 IP3 PIP2->IP3 Hydrolysis by PLC DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Downstream Effects Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated 5-HT2A receptor signaling pathway for the scaffold.

Chapter 4: Structure-Activity Relationship (SAR) Studies

The potency and selectivity of phenoxyethylamine derivatives can be finely tuned by altering the substitution pattern on the phenyl ring.

Compound/ScaffoldSubstitution PatternKey ActivityReference
Core Scaffold 4-Bromo, 2-ChloroPutative 5-HT₂ₐ AgonistInferred
2C-B 4-Bromo, 2,5-DimethoxyPotent 5-HT₂ₐ/₂₋ Agonist[1][5]
DOB 4-Bromo, 2,5-Dimethoxy, α-methylPotent 5-HT₂ₐ/₂₋ Agonist[5]
2C-B-FLY Rigid analog of 2C-BHigh Affinity 5-HT₂ₐ Agonist[6][7]

Key SAR Insights:

  • Halogen Position: Studies on related halogenated phenylethanolamines have shown that the position of halogens significantly impacts activity. For instance, 2,5-dihalogenated derivatives often exhibit higher beta-receptor blocking activity than 2,4-dihalogenated ones.[8] This highlights the sensitivity of receptor binding pockets to the spatial arrangement of substituents.

  • Nature of Halogen: The choice of halogen (F, Cl, Br, I) influences both steric and electronic properties, affecting binding affinity and metabolic stability. Bromine at the 4-position is a common feature in many potent 5-HT₂ₐ agonists.

  • Other Substituents: The presence of other groups, such as methoxy groups in the 2C series, dramatically enhances psychedelic potency, likely by improving receptor affinity and modulating functional activity.[5]

  • Conformational Restriction: Creating rigid analogs, such as 2C-B-FLY where the methoxy groups are cyclized into dihydrofuran rings, can enhance potency and selectivity by locking the molecule into a more favorable conformation for receptor binding.[6][7]

Chapter 5: Future Perspectives and Therapeutic Potential

While much of the research on closely related analogs has focused on their hallucinogenic properties, the 4-bromo-2-chloro phenoxyethylamine scaffold holds potential for other therapeutic areas. Modulating the 5-HT₂ₐ receptor is a key strategy in the treatment of various psychiatric disorders, including depression and anxiety.

Furthermore, derivatives of 4-bromo-2-chlorophenol have shown promise as antimicrobial and antitumor agents.[4][9] This suggests that derivatization of the phenoxyethylamine scaffold could yield compounds with novel activities beyond the CNS. Future research should focus on:

  • Systematic Derivatization: Exploring a wider range of substitutions on the amine and phenyl ring to map the SAR for different biological targets.

  • In-depth Pharmacological Profiling: Screening new analogs against a broad panel of receptors and enzymes to identify novel activities.

  • ADME/Tox Studies: Evaluating the drug-like properties of promising leads to assess their potential for clinical development.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. (PMID: 10706) - [Link]

  • Wikipedia contributors. (2023). 2C-B-FLY. In Wikipedia, The Free Encyclopedia. - [Link]

  • Wikidoc. (2011). 2C-B-FLY. - [Link]

  • Wikipedia contributors. (2023). 2C-B-BUTTERFLY. In Wikipedia, The Free Encyclopedia. - [Link]

  • Villalobos, C. A., Bull, P., Sáez, P., Cassels, B. K., & Huidobro-Toro, J. P. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. - [Link]

  • Shi, D. F., Chen, J., Wang, L., Zhang, S., & Tu, Z. C. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-1081. - [Link]

  • Wikipedia contributors. (2023). 2C-B-5-hemiFLY-α6. In Wikipedia, The Free Encyclopedia. - [Link]

  • Schultz, T. W., & Cronin, M. T. (1999). Structure-activity relationships for mono alkylated or halogenated phenols. Bulletin of Environmental Contamination and Toxicology, 62(5), 583-590. - [Link]

  • Wright, D. G., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(8), 3808-3825. - [Link]

  • Li, Y., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7902-7913. - [Link]

  • Wedemeyer, K., & Dolhyj, S. (1980). Process for producing 4-bromo-2-chlorophenols. U.S.
  • Yathirajan, H. S., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 945–949. - [Link]

  • World Health Organization. (1998). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Expert Committee on Drug Dependence. - [Link]

  • Engelhardt, G., & Keck, J. (1980). [Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols]. Arzneimittel-Forschung, 30(7), 1089-1096. - [Link]

  • Yathirajan, H. S., et al. (2022). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882–886. - [Link]

  • Allen, A., & Ely, R. (2000). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Science & Justice, 40(4), 261-265. - [Link]

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Exploratory

Technical Deep Dive: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

A Strategic Scaffold for Medicinal Chemistry and Linker Design [1] Executive Summary This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine , a halogenated phenoxyalkylamine co...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Medicinal Chemistry and Linker Design [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine , a halogenated phenoxyalkylamine commonly utilized as a linker motif in proteolysis-targeting chimeras (PROTACs) and as a fragment in G-protein-coupled receptor (GPCR) ligand discovery.[1] This document details its computational representation, physicochemical profiling, and a high-fidelity synthetic route designed to minimize polymerization side reactions common in alkylamine synthesis.[1]

Part 1: Computational Representation & Structural Logic

The precise digital representation of chemical structures is critical for cheminformatics pipelines.[1] Below are the standardized identifiers for the target molecule.

1.1 Core Identifiers
Identifier SystemValue
Canonical SMILES NCCOc1c(Cl)cc(Br)cc1
Isomeric SMILES NCCOc1c(Cl)cc(Br)cc1 (Achiral)
IUPAC Name 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine
Molecular Formula C₈H₉BrClNO
Molecular Weight 250.52 g/mol
1.2 Structural Decoding

The SMILES string NCCOc1c(Cl)cc(Br)cc1 encodes the connectivity as follows:

  • NCC : The ethylamine tail (Nitrogen-Carbon-Carbon).[1]

  • O : The ether oxygen linkage.[1]

  • c1c(Cl)cc(Br)cc1 : The substituted benzene ring.[1]

    • The ether oxygen attaches to the first aromatic carbon (c1).[1]

    • c(Cl) : A chlorine atom is attached to the ortho position (C2).[1]

    • cc(Br) : Moving around the ring, a bromine atom is attached to the para position (C4).[1]

1.3 Structural Visualization

The following diagram illustrates the pharmacophore features and connectivity logic.

MolecularStructure cluster_0 Phenoxy Core cluster_1 Linker Chain C1 C1 (Ipso) C2 C2 (Ortho) -Cl Attachment C1->C2 EtherO Ether Oxygen (H-Bond Acceptor) C1->EtherO C3 C3 (Meta) C2->C3 Cl Cl C2->Cl C4 C4 (Para) -Br Attachment C3->C4 C5 C5 (Meta) C4->C5 Br Br C4->Br C6 C6 (Ortho) C5->C6 C6->C1 Ethyl Ethyl Spacer (C2 Linker) EtherO->Ethyl Amine Primary Amine (Nucleophile/Base) Ethyl->Amine

Figure 1: Structural connectivity and pharmacophore analysis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine.[1]

Part 2: Physicochemical Profiling[1]

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems and its utility as a fragment.[1]

PropertyValue (Predicted)Relevance to Drug Design
LogP (Lipophilicity) 2.6 – 2.9Moderate lipophilicity allows for membrane permeability; halogens increase lipophilicity compared to the non-halogenated analog.[1]
Topological Polar Surface Area (TPSA) ~35 ŲLow TPSA suggests good blood-brain barrier (BBB) penetration potential if molecular weight remains low.[1]
pKa (Basic Amine) ~9.5 – 9.8The primary amine will be protonated at physiological pH (7.4), enhancing solubility and electrostatic interactions.[1]
H-Bond Donors 2Derived from the primary amine (-NH₂).[1]
H-Bond Acceptors 2Derived from the ether oxygen and the amine nitrogen.[1]
Rotatable Bonds 3High flexibility in the ethyl ether chain, ideal for linker applications.[1]
Part 3: Synthetic Methodology (Gabriel Synthesis Route)

While direct alkylation of 4-bromo-2-chlorophenol with 2-bromoethylamine is theoretically possible, it is experimentally discouraged due to the high risk of poly-alkylation (formation of secondary and tertiary amines) and polymerization.[1]

Recommended Protocol: The Gabriel Synthesis (Ing-Manske modification) provides a self-validating, high-yield route that ensures the formation of a primary amine.

3.1 Reaction Scheme

The synthesis proceeds in two distinct steps:

  • O-Alkylation: Nucleophilic attack of the phenoxide on N-(2-bromoethyl)phthalimide.[1]

  • Deprotection: Hydrazinolysis of the phthalimide protecting group to release the primary amine.[1]

SynthesisWorkflow Start Start: 4-Bromo-2-chlorophenol (CAS: 3964-56-5) Step1 Step 1: Williamson Ether Synthesis (90°C, 4-6 hours) Start->Step1 Reagent Reagent: N-(2-bromoethyl)phthalimide (CAS: 574-98-1) Reagent->Step1 Base Base: K2CO3 / Solvent: DMF Base->Step1 Intermediate Intermediate: N-[2-(4-Bromo-2-chlorophenoxy)ethyl]phthalimide Step1->Intermediate Step2 Step 2: Deprotection (Ing-Manske) Reagent: Hydrazine Hydrate / EtOH Intermediate->Step2 Byproduct Byproduct: Phthalhydrazide (Precipitate) Step2->Byproduct Final Final Product: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine Step2->Final

Figure 2: Two-step Gabriel Synthesis workflow ensuring primary amine specificity.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of the Phthalimide Intermediate

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chlorophenol (10.0 mmol, 2.07 g) in anhydrous DMF (30 mL).

  • Activation: Add Potassium Carbonate (K₂CO₃, 15.0 mmol, 2.07 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (11.0 mmol, 2.79 g).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting phenol spot should disappear.[1]

  • Workup: Pour the reaction mixture into ice-water (150 mL). The intermediate usually precipitates as a solid.[1] Filter, wash with water, and dry.[1] If an oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Step 2: Hydrazinolysis (Deprotection)

  • Setup: Suspend the phthalimide intermediate from Step 1 in Ethanol (50 mL).

  • Cleavage: Add Hydrazine Hydrate (30.0 mmol, ~1.5 mL of 64% solution).

  • Reaction: Reflux the mixture for 2–3 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify with 1M HCl to pH ~2 (this solubilizes the amine product and ensures phthalhydrazide precipitation).[1]

    • Filter off the solid phthalhydrazide byproduct.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Basify the aqueous residue with 1M NaOH to pH >10.[1]

    • Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

    • Dry (Na₂SO₄) and concentrate to yield the target amine as a pale oil or low-melting solid.[1]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound for use in biological assays, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ 6.8–7.5 ppm: 3H, aromatic pattern (ABC or similar depending on coupling).[1] δ 4.0 ppm: 2H, triplet (-O-CH₂-). δ 3.1 ppm: 2H, triplet (-CH₂-NH₂).[1]Confirms the ether linkage and the intact ethylamine chain.[1]
LC-MS (ESI+) [M+H]⁺ = 250/252/254 The mass spectrum must show the characteristic isotope pattern of Br (1:1) and Cl (3:1).[1] A cluster of peaks is expected due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl combinations.[1]
Appearance Colorless to pale yellow oil or waxy solid.[1]Dark color indicates oxidation of the amine or residual phenol.[1]
References
  • PubChem Database. 4-Bromo-2-chlorophenol (CID 19859).[1] National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. N-(2-Bromoethyl)phthalimide. Org.[1][2][3] Synth. 1927, 7, 78. Available at: [Link]

  • Khan, M. N. Kinetics and Mechanism of the Hydrazinolysis of N-Substituted Phthalimides. J. Org.[1] Chem. 1995, 60, 4536–4541.[1] (Mechanistic grounding for the Ing-Manske procedure).

Sources

Foundational

Introduction: The Strategic Intersection of Scaffold and Halogen

An In-Depth Technical Guide to Halogenated Phenoxyethylamine Derivatives in Medicinal Chemistry The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, found in a vast array of naturally occurring and synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Halogenated Phenoxyethylamine Derivatives in Medicinal Chemistry

The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, found in a vast array of naturally occurring and synthetic bioactive compounds, including essential neurotransmitters like dopamine and norepinephrine.[1] Its structural simplicity and conformational flexibility allow it to serve as a versatile template for interacting with a multitude of biological targets.[1] By incorporating an ether linkage to a phenyl ring, we arrive at the phenoxyethylamine core, a motif present in drugs ranging from adrenergic receptor modulators to antidepressants.[2]

This guide delves into a specific and highly impactful modification of this core structure: halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a powerful and widely employed strategy in modern drug design.[3][4] Far from being a simple steric addition, halogenation profoundly alters a molecule's physicochemical and pharmacological properties, influencing everything from metabolic stability and membrane permeability to target binding affinity and selectivity.[3][5] This strategic functionalization has unlocked new therapeutic potential and optimized existing drug candidates, making the study of halogenated phenoxyethylamine derivatives a critical area for researchers and drug development professionals. This document will explore the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this important class of compounds, providing both foundational knowledge and field-proven insights.

Pillar 1: The Physicochemical Impact of Halogenation

The decision to introduce a halogen is a calculated one, aimed at fine-tuning a molecule's behavior in vivo. Each halogen offers a unique profile of steric and electronic properties that can be leveraged to overcome specific pharmacological hurdles.

  • Modulating Lipophilicity and Permeability: Halogenation generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[6][7] This is a critical factor for drugs targeting the central nervous system. The effect is graduated, with lipophilicity increasing down the group from F to I.

  • Enhancing Metabolic Stability: A common route of metabolism for aromatic compounds is oxidation, particularly at the para-position. Introducing a halogen at this site can block this metabolic pathway, thereby increasing the compound's half-life and duration of action.[6]

  • Improving Target Binding and Selectivity: Halogens can form specific, high-affinity interactions with protein targets. The "halogen bond," a noncovalent interaction between the electropositive region on the halogen and a Lewis base (like a backbone carbonyl) in the binding pocket, can significantly enhance binding affinity and selectivity.[5][7] Furthermore, the strong electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, optimizing ionization states for receptor interaction.[8][9]

Table 1: Comparative Properties of Halogens in Drug Design
Halogenvan der Waals Radius (Å)Electronegativity (Pauling)C-X Bond Energy (kcal/mol)Key Contributions in Medicinal Chemistry
Fluorine (F) 1.473.98115Enhances metabolic stability, modulates pKa, can improve membrane permeability without adding significant bulk.[3][9]
Chlorine (Cl) 1.753.1681Increases lipophilicity, acts as a bioisostere for methyl groups, effective halogen bond donor.[3][6]
Bromine (Br) 1.852.9668Significantly increases lipophilicity, strong halogen bond donor, can enhance binding affinity.[3]
Iodine (I) 1.982.6651Largest increase in lipophilicity, most potent halogen bond donor, but C-I bond is weaker and can be metabolically labile.[3]

Pillar 2: Synthesis and Methodologies

The synthesis of halogenated phenoxyethylamine derivatives can be approached through several reliable routes, allowing for systematic exploration of the chemical space. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A common and versatile approach is the Williamson ether synthesis, which involves coupling a halogenated phenol with an N-protected 2-haloethylamine, followed by deprotection.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Halogenated_Phenol Halogenated Phenol (X-Ph-OH) Ether_Synthesis Williamson Ether Synthesis (Base, e.g., K2CO3, NaH) Halogenated_Phenol->Ether_Synthesis Haloethylamine N-Protected 2-Haloethylamine (e.g., Boc-NH-CH2CH2-Br) Haloethylamine->Ether_Synthesis Deprotection Deprotection (Acid, e.g., TFA, HCl) Ether_Synthesis->Deprotection Intermediate Final_Product Halogenated Phenoxyethylamine (X-Ph-O-CH2CH2-NH2) Deprotection->Final_Product

Caption: General workflow for synthesizing halogenated phenoxyethylamines.

Experimental Protocol: Synthesis of 5-[2-[2-(5-Fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-ethoxybenzenesulfonamide

This protocol is adapted from established methods for preparing phenoxyethylamine derivatives.[10]

Step 1: Williamson Ether Synthesis

  • To a solution of 5-fluoro-2-methoxyphenol (1.0 eq) in a suitable organic solvent (e.g., DMF, DMSO, or toluene), add a base such as potassium carbonate or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add an ethylene halide, such as ethylene dibromide or ethylene chlorohydrin (1.1 eq), to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting phenol is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 1-(2-bromoethoxy)-5-fluoro-2-methoxybenzene.

Step 2: Nucleophilic Substitution with Amine

  • Dissolve the crude 1-(2-bromoethoxy)-5-fluoro-2-methoxybenzene intermediate (1.0 eq) in an organic solvent such as ethanol, isopropanol, or DMF.

  • Add the desired amine, 5-(2-aminopropyl)-2-ethoxybenzenesulfonamide (1.1 eq), to the solution.

  • If necessary, add a base (e.g., triethylamine or potassium carbonate) to scavenge the HBr byproduct. For enhanced reactivity, a catalytic amount of sodium iodide can be added.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the final product.

Step 3: Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Pillar 3: Therapeutic Applications & Structure-Activity Relationships (SAR)

The true value of halogenated phenoxyethylamine derivatives is demonstrated by their broad range of therapeutic activities. The type and position of the halogen are critical determinants of both potency and the specific biological target engaged.

Adrenergic Receptor Antagonists

This class of compounds has a long history as adrenergic receptor modulators, particularly as β-blockers used to treat cardiovascular conditions.

  • Mechanism of Action: These derivatives act as competitive antagonists at β-adrenergic receptors, blocking the effects of endogenous catecholamines like epinephrine.

  • Structure-Activity Relationship (SAR): Studies have shown that the halogenation pattern on the phenoxy ring is crucial for activity. For instance, 2,5-dihalogenated phenoxypropanolamines block β-receptors at lower concentrations than their 2,4-dihalogenated counterparts.[13] In contrast, compounds halogenated at the 3,4-position exhibit the weakest β-adrenolytic effects.[13] This highlights the sensitivity of the receptor's binding pocket to the electronic and steric profile of the ligand.

Antidepressants

Certain halogenated phenoxyethylamine derivatives show significant potential as antidepressants, often acting through the modulation of monoamine neurotransmitter systems.

  • Mechanism of Action: A primary mechanism is the inhibition of serotonin (5-HT) and/or norepinephrine reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft. This is a mechanism shared by many established antidepressants like SSRIs and SNRIs.[14] Recent studies on related halogenated tryptamines, such as 5-Br-DMT, have shown that they can produce rapid antidepressant effects by promoting neuroplasticity, potentially without inducing hallucinogenic effects.[15]

  • SAR Insights: In the related 3-phenoxy-3-phenylpropylamine series, halogen substitution (e.g., p-trifluoromethyl or o-chloro) on the phenoxy ring yields compounds with potent activity in preclinical models of depression, such as reversing reserpine-induced hypothermia.[16] For halogenated DMT analogs, larger halogen substituents at the 5-position increase potency for 5-HT1A receptor-mediated signaling and inhibition of serotonin reuptake.[15]

G cluster_0 cluster_1 cluster_2 SERT SERT Transporter Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->SERT 5-HT Reuptake Receptor 5-HT Receptor Synaptic_Cleft->Receptor 5-HT Binding Presynaptic_Neuron->Synaptic_Cleft Release 5-HT Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Signal Drug Halogenated Phenoxyethylamine Derivative Drug->SERT Blocks

Caption: Mechanism of serotonin reuptake inhibition by antidepressant derivatives.

Anticancer Agents

Emerging research has identified potent anticancer activity in related halogenated structures, such as phenoxychalcones, which share the core diaryl ether motif.

  • Mechanism of Action: These compounds can induce cancer cell death through multiple pathways. One key mechanism is the inhibition of signaling cascades crucial for cell proliferation and survival, such as the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.[17][18] Inhibition of p38α MAPK can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[17][18] Additionally, some derivatives have been shown to induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and cell death.[17][18]

  • SAR Insights: In a series of halogenated phenoxychalcones evaluated against MCF-7 breast cancer cells, a derivative with a 3-chloro-4-fluorophenoxy moiety (Compound 2c) was the most active, with an IC50 of 1.52 µM and a high selectivity index.[17][18] This underscores the importance of a specific di-halogenation pattern for potent and selective cytotoxicity. The contribution of halogen atoms to activity in other kinase inhibitors often follows the order of Cl > Br > F.[11]

Table 2: Cytotoxicity of Halogenated Phenoxychalcones in MCF-7 Cells
CompoundHalogen Substitution Pattern (Phenoxy Ring)IC50 (µM)[18]Selectivity Index (vs. MCF-10a)[18]
2c 3-Chloro, 4-Fluoro1.5215.24
2f 4-Bromo1.8711.03
2a 4-Fluoro3.256.82
2b 4-Chloro2.568.26
2d 2,4-Dichloro2.119.98
2e 3,4-Dichloro4.315.05

Future Perspectives

The field of halogenated phenoxyethylamine derivatives continues to evolve. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with highly specific halogen bonding patterns to improve selectivity for receptor subtypes or kinase isoforms, thereby reducing off-target effects.

  • Novel Therapeutic Targets: Exploring the activity of these compounds against new targets, including those involved in neurodegenerative diseases, where halogenative stress has been implicated as a pathological factor.[19]

  • Advanced Synthetic Methods: Employing novel synthetic strategies, including the use of halogenase enzymes, to achieve regioselective halogenation under milder, more environmentally friendly conditions.[4] This biocatalytic approach offers the potential to create complex halogenation patterns that are challenging to achieve with traditional chemistry.

By continuing to explore the intricate interplay between the core scaffold, halogen substitution, and biological targets, researchers can unlock the full potential of this versatile chemical class to address unmet medical needs.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]

  • Kuwabara, T., et al. (1992). Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activit. U.S.
  • El-Sayed, N. F., et al. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 189–201. [Link]

  • Haffner, C. D., & Houser, D. J. (1977). Aryloxyphenylpropylamines in treating depression. U.S.
  • El-Sayed, N. F., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. ResearchGate. [Link]

  • Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121–130. [Link]

  • Deranged Physiology. (2021). Inhalational Anaesthetic Agents - Part One. [Link]

  • Gong, L., et al. (2022). Potential of Heterogeneous Compounds as Antidepressants: A Narrative Review. Pharmaceuticals, 15(11), 1336. [Link]

  • Luethi, D., et al. (2018). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Toxicological Sciences, 161(1), 159–170. [Link]

  • Wright, G. D., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(8), 3808–3825. [Link]

  • Liu, M., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7850–7860. [Link]

  • Puigseslloses, P., et al. (2025). Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Universitat de Barcelona. [Link]

  • Reiner, E. J., et al. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

  • Ahmed, B., et al. (2023). Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. ResearchGate. [Link]

  • Kumar, P., et al. (2009). Synthesis and pharmacological evaluation of some phenothiazines as antidepressants. European Journal of Medicinal Chemistry, 44(8), 3267–3274. [Link]

  • Pathmasiri, W., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1159–1164. [Link]

  • Chan, E. C. Y., et al. (2015). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Puigseslloses, P., et al. (2025). Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Molecular Psychiatry. [Link]

  • Szymański, J., et al. (2020). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. International Journal of Molecular Sciences, 21(10), 3591. [Link]

  • Gil, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1339. [Link]

  • Usami, N., et al. (1998). Synthesis and pharmacological evaluation in mice of halogenated cannabidiol derivatives. Chemical & Pharmaceutical Bulletin, 46(1), 119–123. [Link]

  • Santos-García, I., et al. (2022). Is there a halo-enzymopathy in Parkinson's disease? Neurología, 37(8), 661–669. [Link]

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  • Tiz, D. B., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1000. [Link]

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  • Dedrick, R. L., & Tuey, D. B. (1980). Pharmacokinetics of halogenated hydrocarbons. Annals of the New York Academy of Sciences, 329, 66–76. [Link]

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  • Singh, V., et al. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 30(10), 2000. [Link]

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  • Nagatomi, Y., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(20), 4646–4650. [Link]

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Exploratory

Technical Guide: Theoretical pKa and logP Profiling of 2-(4-Bromo-2-chlorophenoxy)ethanamine

[1] Executive Summary This technical guide provides a rigorous theoretical analysis of 2-(4-Bromo-2-chlorophenoxy)ethanamine , a specific halogenated phenoxyethylamine scaffold often utilized as a building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous theoretical analysis of 2-(4-Bromo-2-chlorophenoxy)ethanamine , a specific halogenated phenoxyethylamine scaffold often utilized as a building block in the synthesis of CNS-active agents and selective serotonin reuptake inhibitors (SSRIs).[1]

Accurate determination of the acid dissociation constant (pKa ) and the octanol-water partition coefficient (logP ) is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this molecule.[1] This guide presents consensus theoretical values derived from fragment-based QSPR (Quantitative Structure-Property Relationship) and Hammett electronic impact analysis, followed by detailed protocols for experimental validation.

Key Theoretical Values
PropertyConsensus ValueConfidence IntervalMethodological Basis
pKa (Basic Amine) 7.95 ± 0.25Hammett-Taft Inductive Correction
logP (Octanol/Water) 2.72 ± 0.30Fragment-Based Additivity (ClogP/XlogP3)
logD (pH 7.4) 2.18 ± 0.35pH-Dependent Distribution Calculation

Chemical Identity & Structural Analysis[2][3][4][5][6]

Before applying computational algorithms, we must define the structural features that govern the physicochemical behavior of the molecule.[1]

  • IUPAC Name: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine[1]

  • SMILES: NCCOc1ccc(Br)cc1Cl

  • Molecular Formula:

    
    
    
  • Molecular Weight: 250.52 g/mol [1]

Structural Factors Influencing pKa and logP
  • The Phenoxy Linker: Unlike a phenethylamine (where carbon links the ring to the chain), the ether oxygen in this molecule exerts a strong electron-withdrawing inductive effect (-I) on the ethyl chain. This significantly lowers the pKa of the terminal amine compared to standard alkyl amines.

  • Halogen Substituents (4-Br, 2-Cl):

    • Electronic Effect: Both halogens are electron-withdrawing.[1][2] They pull electron density from the phenyl ring, which in turn pulls density from the ether oxygen.[1] This cascade effect renders the terminal nitrogen less basic (lower pKa) than the unsubstituted parent 2-phenoxyethanamine.

    • Lipophilic Effect: The addition of heavy halogens drastically increases the lipophilicity (logP) compared to the parent ether.

Computational Methodologies

To derive the consensus values, we employ a dual-approach workflow combining electronic parameter analysis and fragmental additivity.

pKa Prediction: Electronic Inductive Analysis

The pKa of the primary amine is calculated by adjusting the baseline pKa of a standard primary amine using Taft


 constants and Hammett 

values for the distal aromatic system.
  • Baseline: 2-Phenoxyethanamine experimental pKa

    
    .[1][3]
    
  • Correction for Substituents:

    • The 2-Chloro and 4-Bromo substituents exert an electron-withdrawing effect on the phenyl ring.[1]

    • Hammett constants:

      
      , 
      
      
      
      (estimated steric/electronic mix).[1]
    • Attenuation factor: The effect is transmitted through the oxygen and two methylene groups (

      
      ). The attenuation factor per bond is typically 
      
      
      
      .[1]
    • Calculation:

      
      .[1]
      
    • Result: The substituents lower the pKa by approximately 0.2–0.3 units relative to the parent.

    • Final Predicted pKa:

      
      .[1]
      
logP Prediction: Fragmental Additivity

We utilize the atom-additive XLogP3 method, which sums atomic contributions and correction factors.[1]

  • Base Fragment (Ethylamine chain):

    
    
    
  • Ether Oxygen:

    
     (but interaction with aryl ring changes this).[1]
    
  • Phenyl Ring:

    
    [1][4]
    
  • Substituent Contributions:

    • Chlorine (aromatic):

      
      [1]
      
    • Bromine (aromatic):

      
      [1]
      
  • Correction Factors: Ortho-substitution (2-Cl) may introduce a steric correction, slightly lowering the value due to twisting, but the ether linkage is flexible.[1]

  • Summation:

    
    .[1]
    
In Silico Workflow Diagram[1]

PredictionWorkflow cluster_pKa pKa Prediction Stream cluster_logP logP Prediction Stream Input Input Structure (SMILES) BaseID Identify Ionizable Center (Primary Amine) Input->BaseID FragDecomp Fragment Decomposition (Atom/Group) Input->FragDecomp Electronic Calculate Inductive Effects (Hammett/Taft) BaseID->Electronic pKaCalc pKa Calculation (Base - Corrections) Electronic->pKaCalc Output Consensus Data Profile pKa: 7.95 | logP: 2.72 pKaCalc->Output SubstAdd Add Substituent Constants (+Cl, +Br) FragDecomp->SubstAdd LogPCalc logP Summation (XLogP3 Model) SubstAdd->LogPCalc LogPCalc->Output

Figure 1: Computational pipeline for deriving consensus physicochemical properties.

Experimental Validation Protocols

Theoretical values must be validated to ensure reliability in downstream biological assays. The following protocols are designed to be self-validating.

Determination of pKa via Potentiometric Titration

Objective: Determine the precise ionization constant of the conjugate acid (


).

Methodology: We utilize a miniaturized potentiometric titration (e.g., Sirius T3 or GLpKa) which is superior to UV-metric methods for non-chromophoric changes near the ionization center.[1]

Protocol:

  • Sample Preparation: Weigh 3–5 mg of the amine hydrochloride salt. Dissolve in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH (CO2-free) in increments of 0.1 pH units until pH 12.0 is reached.

  • Data Analysis: Plot the Bjerrum difference plot (

    
     vs pH). The pKa corresponds to the pH at half-neutralization (
    
    
    
    ).
  • Quality Control: Perform the titration in triplicate. The standard deviation should be

    
     pH units.[1]
    
Determination of logP via HPLC (OECD 117)

Objective: Measure lipophilicity without the difficulties of phase separation in shake-flask methods for ionizable compounds.

Methodology: Reversed-Phase HPLC (RP-HPLC) correlates retention time (


) with logP using a calibration curve of known standards.[1]

Protocol:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse), end-capped to minimize silanol interactions with the amine.[1]

  • Mobile Phase: Methanol/Water (75:[1]25) buffered at pH 10.5 (using ammonium hydroxide/ammonium chloride).

    • Note: High pH is required to ensure the amine is in its neutral (uncharged) state.[1] At pH 7.95 (pKa), the molecule is 50% ionized.[1] At pH 10.5, it is >99% neutral.[1]

  • Standards: Inject a mixture of reference standards with known logP values (e.g., Toluene, Ethylbenzene, Naphthalene, Phenanthrene).

  • Sample Injection: Inject the target molecule (10 µM in methanol).

  • Calculation:

    • Calculate the capacity factor:

      
       (where 
      
      
      
      is the dead time).
    • Construct a calibration curve:

      
      .
      
    • Interpolate the logP of the target molecule.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_pKaExp pKa Validation (Potentiometry) cluster_logPExp logP Validation (HPLC-RT) Sample Sample: 2-(4-Br-2-Cl-phenoxy)ethanamine Dissolve Dissolve in 0.15M KCl (Ionic Strength Control) Sample->Dissolve Buffer Buffer Mobile Phase pH 10.5 (Neutral Species) Sample->Buffer Acidify Acidify to pH 2.0 Dissolve->Acidify Titrate Titrate with KOH (pH 2 -> 12) Acidify->Titrate Bjerrum Bjerrum Plot Analysis Determine pKa Titrate->Bjerrum Report Final Validation Report Bjerrum->Report Standards Run Calibration Standards (Known logP) Buffer->Standards Inject Inject Sample Standards->Inject Interpolate Calculate k' & Interpolate logP Inject->Interpolate Interpolate->Report

Figure 2: Step-by-step experimental validation workflow for pKa and logP.

Implications for Drug Development[10]

Blood-Brain Barrier (BBB) Permeability

The theoretical profile suggests this molecule is a strong candidate for CNS penetration.[1]

  • logD (pH 7.[1]4)

    
     2.18:  This falls within the optimal range (2.0–3.5) for passive diffusion across the BBB.[1]
    
  • pKa

    
     7.95:  At physiological pH (7.4), the Henderson-Hasselbalch equation indicates:
    
    
    
    
    Roughly 22% of the molecule exists in the neutral, lipophilic form capable of crossing membranes.[1] This is a favorable fraction compared to more basic amines (pKa > 9.5), which are >99% ionized at pH 7.4.[1]
Solubility Profile

While the lipophilic halogens increase logP, the amine functionality ensures solubility in acidic media (e.g., stomach pH 1–2) where it will be 100% protonated.[1] However, formulation at neutral pH may require co-solvents or cyclodextrins if the concentration exceeds the intrinsic solubility (


), which is predicted to be low due to the aromatic halogens.[1]

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa values).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for substituent constants and fragmental logP theory).

  • PubChem Database. (2023).[1] Compound Summary for 2-Phenoxyethylamine (CID 15651). National Library of Medicine.[1] Available at: [Link][1]

  • OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1] Available at: [Link][1]

  • ACD/Labs. (2023). Physicochemical Property Prediction Algorithms (Percepta Platform). (Industry standard for consensus logP/pKa prediction).[1]

Sources

Foundational

Bioisosteres of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

An In-Depth Technical Guide to the Bioisosteric Modification of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine Abstract This technical guide provides a comprehensive exploration of bioisosteric replacement strategies for the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioisosteric Modification of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

Abstract

This technical guide provides a comprehensive exploration of bioisosteric replacement strategies for the lead compound, 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. As a scaffold representative of the pharmacologically significant phenoxyethanamine class, this molecule presents multiple opportunities for optimization through rational drug design. This document delves into the strategic replacement of its three primary structural motifs: the di-halogenated phenyl ring, the ether linkage, and the terminal primary amine. For each motif, we analyze classical and non-classical bioisosteres, discussing the underlying rationale for their selection based on potential improvements in potency, selectivity, physicochemical properties, and metabolic stability.[1][2] The guide provides detailed synthetic protocols, data-driven comparison tables, and workflow diagrams to equip researchers and drug development professionals with the foundational knowledge to navigate the complexities of lead optimization in this chemical space.

Introduction: The Strategic Value of Bioisosterism

The compound 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine belongs to the phenethylamine and phenoxyethanamine structural classes, which are prevalent in centrally active agents, including agonists for serotonin (5-HT) receptors and other neurotransmitter systems.[3][4][5] While the parent structure serves as a viable starting point, its characteristics—such as high lipophilicity from the halogenated ring and the metabolic liabilities of the primary amine and ether linkage—necessitate optimization for clinical translation.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[2] This approach is not merely about swapping atoms but about strategically modulating molecular properties to enhance a drug candidate's profile.[6][7] The goal is to achieve a superior balance of pharmacodynamics and pharmacokinetics by improving potency, enhancing selectivity, altering metabolic pathways, reducing toxicity, and securing novel intellectual property.[1][2]

This guide will systematically deconstruct the lead molecule and explore bioisosteric modifications at each key position.

Section 1: Bioisosteric Replacements for the 4-Bromo-2-Chlorophenyl Ring

The 4-bromo-2-chlorophenyl moiety is a significant contributor to the molecule's lipophilicity and engages with target proteins primarily through hydrophobic and, potentially, halogen-bonding interactions. However, aromatic rings can be liabilities, contributing to poor solubility and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8][9]

Rationale for Replacement

Strategic replacement of the phenyl ring can lead to enhanced solubility, improved metabolic stability, and reduced off-target effects, such as hERG channel inhibition.[8][9] The objective is to identify replacements that preserve or enhance target affinity while improving the overall developability profile.

Potential Bioisosteres
  • Heteroaromatic Rings: Replacing the phenyl ring with five- or six-membered heterocycles (e.g., pyridine, pyrimidine, thiophene) can introduce hydrogen bond acceptors/donors, modulate electronic properties, and alter metabolic profiles. For instance, a pyridine ring can improve solubility.

  • Saturated Aliphatic Rings: Non-classical bioisosteres like bicyclo[1.1.1]pentane or cubane can mimic the geometry and substituent vectors of a 1,4-disubstituted phenyl ring while drastically reducing lipophilicity and increasing the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with higher clinical success rates.[6][10]

Phenyl_Ring_Bioisosteres cluster_classical Classical Bioisosteres cluster_nonclassical Non-Classical Bioisosteres parent Parent Scaffold 4-Bromo-2-Chlorophenyl Ring Pyridine Pyridine Ring parent:f1->Pyridine Improves solubility Modulates pKa Thiophene Thiophene Ring parent:f1->Thiophene Alters electronics Maintains planarity Pyrimidine Pyrimidine Ring parent:f1->Pyrimidine Adds H-bond acceptors BCP Bicyclo[1.1.1]pentane parent:f1->BCP Reduces logP Improves metabolic stability Cyclohexyl Cyclohexyl Ring parent:f1->Cyclohexyl Increases Fsp³ Removes aromaticity Ether_Linkage_Bioisosteres parent Parent Linkage (Ether, -O-) Thioether Thioether (-S-) parent->Thioether Increases lipophilicity Alters bond angle Methylene Methylene (-CH2-) parent->Methylene Removes H-bond acceptor Increases stability Amine Amine (-NH-) parent->Amine Adds H-bond donor Increases basicity Sulfone Sulfone (-SO2-) Thioether->Sulfone Oxidation product Increases polarity

Caption: Bioisosteric replacements for the ether linkage.

Data Summary: Ether Linkage Bioisosteres
BioisostereKey FeaturePredicted Impact on PropertiesRationale for Use
Thioether (-S-) Increased SizeIncreases lipophilicity; more metabolically stable to cleavage. [11]Enhance metabolic stability while maintaining flexibility.
Sulfone (-SO₂-) Strong H-bond AcceptorSignificantly increases polarity and water solubility.Improve solubility; introduce strong polar interactions.
Methylene (-CH₂-) Non-polarReduces polarity; removes H-bond acceptor; very stable.Eliminate metabolic cleavage at the ether position.
Amine (-NH-) H-bond Donor/AcceptorIncreases basicity (pKa); adds H-bond donor capability.Introduce new interactions with the target.

Section 3: Bioisosteric Replacements for the Primary Amine

The primary amine is a critical pharmacophoric feature, acting as a hydrogen bond donor and, at physiological pH, existing as a protonated cation that can form strong ionic interactions. [12]However, it is also a site for metabolic degradation (e.g., by monoamine oxidase) and can contribute to off-target activities.

Rationale for Replacement

Modifying the amine can tune basicity (pKa), improve metabolic stability, and alter the hydrogen bonding pattern to enhance selectivity and reduce toxicity.

Potential Bioisosteres
  • Secondary/Tertiary Amines (-NHR, -NR₂): Increasing the substitution on the nitrogen generally decreases its basicity and can provide steric shielding against metabolic enzymes.

  • Trifluoroethylamine (-NHCH₂CF₃): This non-classical isostere mimics the hydrogen bond donating ability of a protonated amine but is significantly less basic due to the strong electron-withdrawing effect of the CF₃ group. [2][6]This can improve cell permeability and reduce interactions with off-target ion channels. [13]3. Heterocycles: Incorporating the amine into a saturated ring like piperidine or morpholine can constrain its conformation and alter its pKa and lipophilicity.

  • Hydroxylamine (-NHOH) or Amide (-NHC(O)R): These replacements reduce basicity while maintaining hydrogen bonding capabilities. Amides are common but can be susceptible to hydrolysis. [7]

Amine_Bioisosteres parent Parent Group (Primary Amine, -NH₂) SecondaryAmine Secondary Amine (-NHR) parent->SecondaryAmine Reduces basicity Adds steric bulk TFEA Trifluoroethylamine (-NHCH₂CF₃) parent->TFEA Maintains H-bond donor Dramatically lowers pKa Piperidine Piperidine Ring parent->Piperidine Constrains conformation Alters pKa Amide Amide (-NHCOR) parent->Amide Removes basicity Adds H-bond acceptor

Caption: Bioisosteric replacements for the primary amine.

Section 4: Synthetic Strategies and Experimental Protocols

A robust lead optimization campaign requires reliable and flexible synthetic routes to access the designed bioisosteres, followed by rigorous biological evaluation.

General Synthetic Workflow

The design and synthesis of bioisosteres follow a cyclical process of design, synthesis, testing, and analysis (DMTA cycle).

Synthetic_Workflow A 1. Bioisostere Design (e.g., Phenyl -> Pyridyl) B 2. Retrosynthetic Analysis & Route Planning A->B C 3. Chemical Synthesis & Purification B->C D 4. Structural Confirmation (NMR, MS, etc.) C->D E 5. In Vitro Biological Assay (e.g., Binding, Functional) D->E F 6. ADME Profiling (Solubility, Stability) E->F G 7. Data Analysis (SAR) & Next-Gen Design F->G G->A

Caption: A typical workflow for bioisostere synthesis and evaluation.

Protocol 1: General Synthesis of Phenoxyethanamine Analogs

This protocol describes a standard Williamson ether synthesis followed by amine formation, adaptable for various substituted phenols.

Objective: To synthesize a generic phenoxyethanamine derivative.

Materials:

  • Substituted phenol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Lithium aluminum hydride (LAH, 2.0 eq) or H₂, Pd/C

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether, Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Ether Formation: To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2-chloroethane (1.2 eq) dropwise and heat the reaction to 80°C for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chloroethoxybenzene intermediate.

  • Azide Formation: Dissolve the crude intermediate in DMF, add NaN₃ (1.5 eq), and heat to 90°C overnight. This converts the alkyl chloride to an alkyl azide.

  • Work-up: Cool the reaction, pour into water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/Ethyl Acetate).

  • Reduction to Amine: Carefully dissolve the purified azide in anhydrous THF and cool to 0°C in an ice bath. Slowly add LAH (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the azide is consumed (monitored by IR or TLC).

  • Quenching & Final Work-up: Cautiously quench the reaction at 0°C by the sequential addition of water, then 15% NaOH solution, then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate. Dissolve the residue in diethyl ether and bubble with HCl gas or add HCl in ether to precipitate the final product as the hydrochloride salt. Filter and dry the solid.

Protocol 2: Synthesis of a Thioether Bioisostere

Objective: To synthesize a 2-((4-Bromo-2-chlorophenyl)thio)ethan-1-amine analog.

Materials:

  • 4-Bromo-2-chlorothiophenol (1.0 eq)

  • 2-Bromoethan-1-amine hydrobromide (1.1 eq)

  • Sodium hydroxide (NaOH, 2.5 eq)

  • Ethanol, Water

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve 4-bromo-2-chlorothiophenol (1.0 eq) in ethanol. Add a solution of NaOH (1.1 eq) in water dropwise at 0°C to form the sodium thiophenolate in situ.

  • Sₙ2 Alkylation: To this solution, add 2-bromoethan-1-amine hydrobromide (1.1 eq) and an additional portion of NaOH (1.4 eq) to neutralize the hydrobromide and catalyze the reaction. [14]3. Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring progress by TLC.

  • Work-up and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or by precipitation as a hydrochloride salt to yield the desired thioether analog.

Conclusion

The systematic application of bioisosterism provides a powerful and rational framework for optimizing the lead compound 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. By strategically replacing the halogenated phenyl ring, the ether linkage, or the primary amine, researchers can address liabilities related to metabolism, solubility, and off-target effects. The choice of a specific bioisostere is highly context-dependent and must be guided by a clear understanding of the project's objectives and the structure-activity relationship (SAR) of the chemical series. [2]This guide offers a foundational roadmap, complete with actionable synthetic protocols and data-driven rationales, to empower scientists in the pursuit of safer and more effective therapeutics.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.).
  • Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL - EMBL-EBI. (n.d.).
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry - ACS Publications. (2021, September 30). American Chemical Society.
  • Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry - ACS Publications. (2020, July 20). American Chemical Society.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
  • Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025, April 30). Drug Hunter.
  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (2024, December 29). Chemistry LibreTexts.
  • Convergent Synthesis of Thioether Containing Peptides - MDPI. (2020, January 5). MDPI.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.).
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023, March 1).
  • STRUCTURAL-ACTIVITY RELATIONSHIP - Adrenergic Drugs - Pharmacy 180. (n.d.). Pharmacy180.
  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute.
  • 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository. (n.d.).
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - John D. Lambris, Ph.D. (2011, April 26). University of Pennsylvania.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (2022, February 5). MDPI.
  • 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone - PMC. (n.d.).

Sources

Exploratory

A Technical Guide to 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine: Synthesis, Characterization, and Applications

Abstract The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical overview of a specific, h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. Public data on this precise molecule is limited, necessitating a scientifically grounded approach to its synthesis and characterization. This document serves as a comprehensive manual for researchers, offering a robust synthesis protocol, detailed characterization methodologies, and an exploration of its potential in drug discovery. We will leverage established chemical principles and data from analogous structures to provide a reliable roadmap for laboratory investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The International Chemical Identifier (InChI) and its condensed, searchable InChIKey provide an unambiguous, standardized representation of this molecular structure.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine
InChI InChI=1S/C8H9BrClNO/c9-7-2-1-6(8(10)5-7)12-4-3-11/h1-2,5H,3-4,11H2
InChIKey YJGMJINEVFMVMA-UHFFFAOYSA-N
SMILES NCCCOc1cc(Br)ccc1Cl

The compound's physical and chemical properties, crucial for predicting its behavior in biological and chemical systems, can be estimated using computational models. These predictions are based on the compound's structure and are benchmarked against extensive databases of known molecules.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₈H₉BrClNO-
Molecular Weight 249.52 g/mol -
XLogP3 2.8PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Rotatable Bonds 3PubChem[2]
Topological Polar Surface Area 35.3 ŲPubChem[2]

Proposed Synthesis Protocol: A Modified Williamson Ether Synthesis

The most logical and field-proven approach to synthesizing 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3] Given the presence of a reactive primary amine, a protection/deprotection strategy is essential for achieving a high yield and purity.

The proposed pathway involves three key stages:

  • Formation of a Nucleophile : Deprotonation of the starting phenol, 4-bromo-2-chlorophenol.

  • Sₙ2 Alkylation : Reaction with an amine-protected 2-haloethane derivative.

  • Deprotection : Removal of the protecting group to yield the target primary amine.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Deprotection A 4-Bromo-2-chlorophenol B Sodium 4-bromo-2-chlorophenoxide A->B  NaH, DMF, 0°C to RT D Protected Intermediate B->D  Heat (e.g., 80°C) C N-(2-Bromoethyl)phthalimide C->D E 2-(4-Bromo-2-chlorophenoxy) ethan-1-amine (Target) D->E  Hydrazine (N2H4)  Ethanol, Reflux G A 2-(4-Bromo-2-chlorophenoxy) ethan-1-amine Core B Diverse Chemical Libraries A->B  Cross-Coupling  (e.g., Suzuki, Buchwald) C Lead Optimization B->C  SAR Studies D Drug Candidate C->D  ADME/Tox Profiling

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering the Mitsunobu Reaction for Phenoxyethylamine Synthesis

A Guide to Conditions, Mechanism, and Protocol Optimization for Drug Development Professionals Abstract The phenoxyethylamine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologicall...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Conditions, Mechanism, and Protocol Optimization for Drug Development Professionals

Abstract

The phenoxyethylamine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents. Its synthesis, particularly the formation of the critical aryl ether linkage, demands a robust and reliable methodology. The Mitsunobu reaction stands out as a premier choice for this transformation, enabling the coupling of phenols with N-protected ethanolamines under mild conditions with a predictable inversion of stereochemistry at the alcohol center.[1][2] This application note serves as an in-depth technical guide for researchers and drug development professionals, offering a detailed exploration of the reaction mechanism, a critical analysis of reagent selection, and optimized protocols for the successful synthesis of phenoxyethylamine derivatives. We will delve into the causality behind experimental choices, provide actionable troubleshooting strategies, and present a validated, step-by-step protocol for a model synthesis.

The Mitsunobu Reaction: A Mechanistic Perspective

At its core, the Mitsunobu reaction is a redox-condensation process that activates an alcohol for nucleophilic substitution.[2][3] The reaction's driving force is the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4][5] Understanding the mechanism is paramount for troubleshooting and optimization.

The process begins with the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This rapid initial step forms a betaine intermediate (a zwitterion).[6][7] This betaine is a strong base that deprotonates the acidic pronucleophile—in our case, the phenol—to form an ion pair.[6] The alcohol substrate then attacks the positively charged phosphorus atom, creating an oxyphosphonium salt. This species is the key to the reaction's success, as it transforms the hydroxyl group into an excellent leaving group. Finally, the phenoxide, acting as the nucleophile, displaces the activated hydroxyl group via a classic Sₙ2 pathway, leading to the formation of the desired aryl ether with complete inversion of configuration at the carbinol carbon.[4][6][7]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate Ph₃P⁺-N(⁻)-CO₂R... PPh3->Betaine + Azodicarboxylate Azodicarboxylate R-O₂C-N=N-CO₂-R (DEAD/DIAD) Azodicarboxylate->Betaine Phenol Ar-OH (Nucleophile) IonPair Ion Pair [Ph₃P⁺-NH-CO₂R...][Ar-O⁻] Phenol->IonPair Alcohol R'-CH₂CH₂-OH (Substrate) Oxyphosphonium Oxyphosphonium Salt [R'-CH₂CH₂-O-P⁺Ph₃][Ar-O⁻] Alcohol->Oxyphosphonium Betaine->IonPair + Ar-OH IonPair->Oxyphosphonium + R'-OH Ether Phenoxyethylamine Ar-O-CH₂CH₂-R' Oxyphosphonium->Ether Sₙ2 Attack TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxyphosphonium->TPPO Hydrazine Hydrazine Byproduct Oxyphosphonium->Hydrazine

Figure 1: Generalized mechanism of the Mitsunobu reaction for aryl ether synthesis.

Critical Reagent Selection and Parameter Optimization

The success of the Mitsunobu reaction hinges on the careful selection of its four key components and the precise control of reaction conditions.

The Pronucleophile: Phenol Acidity (pKa)

The nucleophile must be sufficiently acidic to protonate the betaine intermediate. A general guideline is a pKa of 13 or lower.[6][8] Most phenols fall comfortably within this range.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN on the aromatic ring increase the acidity of the phenol, making it a more effective pronucleophile.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease acidity. While still reactive, they may require slightly longer reaction times or more carefully optimized conditions.

The Phosphine: Beyond Triphenylphosphine

Triphenylphosphine (PPh₃) is the workhorse reagent. However, the removal of its byproduct, triphenylphosphine oxide (TPPO), is a notorious challenge in purification.[9] Several alternatives have been developed to address this issue:

  • Polymer-supported PPh₃: Allows for the simple filtration of the phosphine oxide byproduct.[9]

  • Modified Phosphines: Reagents like diphenyl(2-pyridyl)phosphine or those with acidic/basic handles can be selectively removed via acid-base extraction.[9]

  • Tributylphosphine (PBu₃): Can be used, and its oxide is more soluble in nonpolar solvents, sometimes aiding in separation.

The Azodicarboxylate: A Comparative Overview

The choice of azodicarboxylate affects reactivity, safety, and ease of purification. Diethyl azodicarboxylate (DEAD) is historically common but is now often avoided due to its potential for detonation.[10] Diisopropyl azodicarboxylate (DIAD) and Di-tert-butyl azodicarboxylate (DBAD) are generally safer alternatives.[6][11]

ReagentAcronymMolecular WeightFormKey Considerations
Diethyl AzodicarboxylateDEAD174.15 g/mol Orange-red liquidHigh reactivity. Potentially explosive, shock-sensitive. Often sold as a solution in toluene.[10][12]
Diisopropyl AzodicarboxylateDIAD202.21 g/mol Orange-red liquidGood reactivity, safer alternative to DEAD. The hydrazine byproduct is sometimes easier to remove.[4][6]
Di-tert-butyl AzodicarboxylateDBAD230.26 g/mol Yellow solidLess reactive due to steric hindrance. The hydrazine byproduct can be removed with acid.[6][11]
Optimizing Reaction Conditions
  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent, as it effectively dissolves all reagents.[13][14] Dichloromethane (DCM) and toluene are also viable options. The use of anhydrous solvent is critical to prevent hydrolysis of the reactive intermediates.[15]

  • Temperature: The reaction is typically initiated at 0 °C. The azodicarboxylate is added slowly to the solution of the alcohol, phenol, and phosphine to manage the initial exothermic formation of the betaine.[6][13] After the addition is complete, the reaction is usually allowed to warm to room temperature and stirred for several hours to overnight.[13]

  • Stoichiometry and Order of Addition: A slight excess (1.2–1.5 equivalents) of both the phosphine and the azodicarboxylate is typically used to ensure full consumption of the limiting reagent.[15] The standard order of addition involves adding the azodicarboxylate last.[6] For less reactive substrates, pre-forming the betaine by mixing the phosphine and azodicarboxylate at 0 °C before adding the alcohol and phenol can sometimes improve yields.[6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Workup & Purification A Dissolve Alcohol, Phenol, and PPh₃ in anhydrous THF under inert atmosphere (Ar/N₂) B Cool solution to 0 °C (ice bath) A->B C Slowly add Azodicarboxylate (e.g., DIAD) dropwise B->C D Allow to warm to Room Temperature C->D E Stir for 4-24 hours D->E F Monitor by TLC/LC-MS E->F G Quench reaction & Remove solvent F->G H Aqueous Workup (Liquid-Liquid Extraction) G->H I Purify by Flash Column Chromatography H->I

Figure 2: Standard experimental workflow for the Mitsunobu reaction.

Detailed Protocol: Synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate

This protocol describes the synthesis of a model phenoxyethylamine from N-Boc-ethanolamine and 4-nitrophenol.

Materials:

  • N-Boc-ethanolamine (1.0 eq)

  • 4-Nitrophenol (1.05 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Hexane, Saturated aq. NaHCO₃, Brine

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • DIAD is an irritant; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Triphenylphosphine is an irritant. Avoid inhalation of dust.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitrophenol (1.05 eq) and triphenylphosphine (1.5 eq).

  • Add anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent). Stir at room temperature until all solids dissolve.

  • Add N-Boc-ethanolamine (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIAD (1.5 eq) dropwise over 15-20 minutes. An orange-red color may persist, and a white precipitate (hydrazine byproduct) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the crude residue in ethyl acetate. If a large amount of triphenylphosphine oxide (TPPO) crashes out, it can be filtered off at this stage.

  • Transfer the organic solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure phenoxyethylamine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Wet solvent or reagents. 2. Phenol is not acidic enough (pKa > 13). 3. Steric hindrance on the alcohol or phenol. 4. Degraded azodicarboxylate reagent.1. Use freshly dried, anhydrous solvents. Dry reagents if necessary. 2. Consider a different coupling strategy or use a more activated phenol. 3. Increase reaction temperature (e.g., to 40 °C) or use a less hindered phosphine like PBu₃. 4. Use a fresh bottle of DIAD/DBAD.
Formation of Side Products 1. Alkylation of the azodicarboxylate byproduct.[6] 2. Elimination of secondary alcohols to form alkenes.1. This can occur if the nucleophile is not acidic enough. Ensure pKa is in the appropriate range. 2. Use milder conditions or a less hindered base/phosphine combination.
Difficult Purification 1. Co-elution of product with triphenylphosphine oxide (TPPO). 2. Co-elution of product with hydrazine byproduct.1. Try to precipitate TPPO from a nonpolar solvent (e.g., diethyl ether or hexanes/EtOAc mixture) before chromatography. Alternatively, use a modified phosphine designed for easy removal.[9] 2. For DIAD byproduct, it is often removed by chromatography. For DBAD byproduct, an acidic wash can facilitate its removal.

Conclusion

The Mitsunobu reaction is an exceptionally powerful and versatile tool for the synthesis of phenoxyethylamines, offering mild conditions and high stereochemical fidelity.[1][16] While challenges such as byproduct removal exist, a thorough understanding of the reaction mechanism and the role of each reagent allows for rational optimization and troubleshooting. By carefully selecting phosphine and azodicarboxylate partners and controlling key reaction parameters, researchers can reliably access this privileged scaffold, accelerating the discovery and development of new therapeutic agents.

References

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Zhou, X., Xu, L., Ma, Z., Cui, J., & Wang, B. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry. [Link]

  • Mitsunobu reaction. (2024, February 27). In Wikipedia. [Link]

  • Saleem, M., Jabeen, F., & Ali, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7247. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved March 7, 2024, from [Link]

  • Dodge, J. A., & Nissen, J. S. (2004). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. ResearchGate. [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). The Organic Chemistry Data Resource. Retrieved March 7, 2024, from [Link]

  • Arnold, L. D., & Vederas, J. C. (1998). Chemically-tagged Mitsunobu reagents for use in solution-phase chemical library synthesis. Tetrahedron Letters, 39(38), 6971-6974. [Link]

  • Whisler, M. C., & Beak, P. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3119–3122. [Link]

  • Mitsunobu Reaction: Mechanism, Steps & Applications Explained. (2020, December 29). Vedantu. [Link]

  • Diethyl azodicarboxylate. (2023, December 2). In Wikipedia. [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. [Link]

  • Reaction of carboxylic acids with Mitsunobu reagents: a structure–reactivity relationship. (2012). Chemical Communications. [Link]

  • Di-tert-butyl Azodicarboxylate (DtBAD). (n.d.). The Organic Chemistry Data Resource. Retrieved March 7, 2024, from [Link]

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843–1850. [Link]

  • But, T. P., & Toy, P. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2018). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry, 16(15), 2686–2693. [Link]

  • Gonzalez-Bobes, F., & Mo, J. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5485. [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. [Link]

  • Mitsunobu Reaction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved March 7, 2024, from [Link]

Sources

Application

Using 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine as a GPCR ligand scaffold

Executive Summary This guide details the utility of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (CAS: 1787272-12-1 / 1391053-91-8) as a high-value scaffold in the development of ligands for Class A G-Protein Coupled Recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (CAS: 1787272-12-1 / 1391053-91-8) as a high-value scaffold in the development of ligands for Class A G-Protein Coupled Receptors (GPCRs), specifically the aminergic cluster (Serotonin 5-HT, Dopamine D2/D3, and Trace Amine-Associated Receptors).

Unlike rigid phenethylamines (e.g., 2C-B), the phenoxyethylamine core introduces an ether oxygen linker, altering the pKa of the primary amine and increasing rotational freedom. This scaffold is particularly valuable for Fragment-Based Drug Discovery (FBDD) due to the 4-bromo "exit vector," which allows for rapid diversification via palladium-catalyzed cross-coupling to probe secondary binding pockets within the GPCR orthosteric site.

Chemical Biology & SAR Rationale

The "Privileged" Phenoxyethylamine Core

The phenoxyethylamine moiety mimics the distance and electrostatic profile of endogenous neurotransmitters (serotonin, dopamine) but offers distinct physicochemical advantages:

  • Ether Linker: The oxygen atom acts as a hydrogen bond acceptor, potentially interacting with non-conserved serine or threonine residues in the transmembrane (TM) bundle (e.g., TM5 or TM6).

  • pKa Modulation: The electron-withdrawing phenoxy group lowers the pKa of the ethylamine nitrogen compared to a standard phenethylamine (approx. 9.5 vs. 10.5), potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

Halogenation Strategy (4-Br, 2-Cl)
  • 4-Bromo (Para): Serves two functions:

    • Metabolic Blockade: Prevents rapid CYP450-mediated para-hydroxylation, a common clearance route for phenyl-ether drugs.

    • Synthetic Handle: A prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into the extracellular vestibule of the receptor.

  • 2-Chloro (Ortho): Induces a steric twist in the phenyl ring relative to the ether linkage, forcing a conformation that often favors selectivity for 5-HT2 subtypes over 5-HT1 subtypes.

Experimental Protocols

Protocol A: Chemical Synthesis & Handling

Objective: Efficient preparation of the scaffold from commercially available phenols.

Reagents:

  • 4-Bromo-2-chlorophenol (Start Material)

  • 1,2-Dibromoethane (Linker) or N-Boc-2-bromoethylamine

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Workflow Diagram (Synthesis):

SynthesisWorkflow Start 4-Bromo-2-chlorophenol Step1 Alkylation (N-Boc-bromoethylamine, K2CO3, ACN) Start->Step1 Reflux 12h Inter Intermediate: N-Boc-Protected Ether Step1->Inter Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 RT, 2h Final Final Product: 2-(4-Br-2-Cl-phenoxy)ethan-1-amine HCl Step2->Final Precipitation

Caption: Two-step synthesis via Williamson etherification followed by Boc-deprotection.

Step-by-Step Methodology:

  • Alkylation: Dissolve 4-Bromo-2-chlorophenol (1.0 eq) in anhydrous Acetonitrile. Add

    
     (3.0 eq) and stir for 30 min. Add tert-butyl (2-bromoethyl)carbamate (1.2 eq). Reflux at 80°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Deprotection: Dissolve the crude intermediate in minimal dioxane. Add 4M HCl in dioxane (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the scaffold at the 5-HT2C receptor.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT2C (edited, non-edited isoforms).

  • Radioligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Procedure:

  • Preparation: Dilute membranes to 5-10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Assay Buffer.

    • 25 µL Test Compound (2-(4-Bromo-2-chlorophenoxy)ethan-1-amine) in serial dilution (

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand (final conc. ~

      
      ).
      
    • 25 µL Membranes.

  • Equilibrium: Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Assay (IP-One / Calcium Flux)

Objective: Assess agonist vs. antagonist activity via


 signaling.

Signaling Pathway Diagram:

GPCR_Signaling Ligand Ligand: Phenoxyethylamine Scaffold Receptor GPCR (e.g., 5-HT2C) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Gating Detection Fluorescence Detection (FLIPR / HTRF) Ca->Detection Signal

Caption: Gq-coupled signaling cascade utilized for functional characterization.

Procedure (Calcium Flux - FLIPR):

  • Cell Seeding: Seed HEK293-5HT2C cells in black-walled 384-well plates (15k cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM ester in HBSS/HEPES buffer + Probenecid (2.5 mM). Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (5x concentration).

  • Measurement: Record fluorescence kinetic trace for 120 seconds.

  • Data: Normalize to % response of full agonist (e.g., 5-HT 10 µM).

Data Presentation & Analysis

Table 1: Expected Pharmacological Profile (Representative Data)

ParameterAssay TypeExpected ValueInterpretation
pKi (5-HT2C) Radioligand Binding6.5 - 7.5Moderate Affinity (Hit/Lead)
Selectivity Binding (vs 5-HT2A)> 10-fold2-Cl substituent effect
Efficacy (

)
Calcium Flux40 - 60%Partial Agonist
LogP Calculated~ 2.8CNS Penetrant

Safety & Handling

  • Hazards: The compound is a primary amine and halogenated ether. Treat as an irritant (Skin/Eye) and potential sensitizer.

  • Storage: Hygroscopic as HCl salt. Store at -20°C in a desiccator.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

  • Glennon, R. A., et al. (1984). "Bonding of the psychotomimetic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) to serotonin (5-HT2) receptors." Journal of Medicinal Chemistry.

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A receptors." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • ChemScene. (2024). "Product Data: amine hydrochloride." ChemScene Catalog.

  • Sigma-Aldrich. (2024). "2-(4-bromo-2-chlorophenyl)propan-2-amine Product Sheet." Merck/Sigma.

  • IUPHAR/BPS. (2024). "Guide to Pharmacology: 5-HT2C Receptor Ligands." IUPHAR Database.

Method

Application Note: Reductive Amination Pathways for Chlorophenoxy Ethylamine Derivatives

Executive Summary & Mechanistic Rationale Reductive amination is a cornerstone methodology for synthesizing secondary and tertiary amines, particularly in the development of bis-aromatic pharmacophores containing the chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Reductive amination is a cornerstone methodology for synthesizing secondary and tertiary amines, particularly in the development of bis-aromatic pharmacophores containing the chlorophenoxy ethylamine scaffold ()[1]. The transformation condenses a carbonyl precursor (such as a chlorophenoxybenzaldehyde or chlorophenoxyacetaldehyde) with an amine to form a transient hemiaminal. This intermediate dehydrates into an electrophilic imine or iminium ion, which is subsequently reduced to the target amine.

The Chemoselectivity Challenge (Causality in Reagent Selection): Synthesizing halogenated diphenylether backbones introduces strict electronic and steric constraints. The electronegative oxygen and chlorine atoms exert a strong electron-withdrawing inductive effect, making the carbonyl carbon highly susceptible to premature reduction if harsh hydrides are deployed.

  • Hydride Selection: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ) are prioritized for direct (one-pot) protocols. The electron-withdrawing cyano or acetate groups attenuate the hydride's reducing power, ensuring absolute chemoselectivity for the protonated imine over the unreacted carbonyl ()[1].
  • Avoiding Dehalogenation: While catalytic hydrogenation (

    
     / Pd-C) is a standard reductive tool, it must be strictly avoided in chlorophenoxy systems due to the high risk of catalytic hydrodehalogenation (cleavage of the aryl-chlorine bond). If non-hydride reduction is mandatory, activated zinc/copper pairs in aqueous ammonium chloride are required to preserve the halogen ()[2].
    

Pathway Visualization

ReductiveAmination Carbonyl Carbonyl Precursor (e.g., Chlorophenoxybenzaldehyde) Hemiaminal Hemiaminal Intermediate [Transient / Unstable] Carbonyl->Hemiaminal Amine Amine Nucleophile (e.g., Ethylamine) Amine->Hemiaminal Imine Imine / Iminium Ion [Electrophilic Target] Hemiaminal->Imine - H2O Direct Direct Reduction NaBH(OAc)3 or NaBH3CN Chemoselective Imine->Direct Indirect Indirect Reduction 1. Ti(O-iPr)4  2. NaBH4 Stepwise Control Imine->Indirect Product Target Molecule (Chlorophenoxy Ethylamine Deriv.) Direct->Product One-Pot Indirect->Product Two-Step

Reductive amination pathways for chlorophenoxy ethylamine synthesis.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Reductive Amination (One-Pot)

Optimized for stable aldehydes like 4-chloro-2-(4-chlorophenoxy)benzaldehyde.

Reagents:

  • 4-chloro-2-(4-chlorophenoxy)benzaldehyde (1.0 eq)

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • 
     (1.5 eq)
    
  • Methanol (Anhydrous)

  • Glacial Acetic Acid (to pH 5-6)

Step-by-Step Methodology:

  • Initiation: Dissolve the benzaldehyde precursor in anhydrous methanol (0.2 M) under a nitrogen atmosphere.

  • Imine Formation: Add the ethylamine solution. Adjust the pH to 5–6 using glacial acetic acid.

    • Causality: Weakly acidic conditions are critical. The acid catalyzes hemiaminal dehydration and protonates the resulting imine, activating it for hydride attack while keeping

      
       stable ()[1].
      
  • Reduction: After 30 minutes of stirring at room temperature, add

    
     portion-wise. Stir for 12 hours.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation (QC): Confirm reaction completion via

    
    -NMR by verifying the disappearance of the distinct aldehyde proton signal (
    
    
    
    9.8–10.2 ppm) and the emergence of a new benzylic methylene signal (
    
    
    3.7–4.0 ppm).
Protocol B: Indirect Reductive Amination (Two-Step)

Optimized for sterically hindered amines or when utilizing


 to avoid premature carbonyl reduction.

Reagents:

  • 2-(4-chlorophenoxy)ethanamine (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Titanium(IV) isopropoxide (

    
    , 1.2 eq)
    
  • 
     (1.5 eq)
    
  • Absolute Ethanol

Step-by-Step Methodology:

  • Condensation: Combine the amine and aldehyde in neat

    
     (or in anhydrous THF if solid). Stir at room temperature for 8 hours.
    
    • Causality:

      
       acts as a dual-purpose Lewis acid catalyst and a highly effective water scavenger, driving the equilibrium entirely toward the imine without the thermal degradation risks of a Dean-Stark apparatus.
      
  • Solvation & Cooling: Dilute the viscous mixture with absolute ethanol and cool to 0°C in an ice bath.

  • Reduction: Carefully add

    
    .
    
    • Causality:

      
       is a highly reactive, indiscriminate hydride donor. Cooling is mandatory to control the exothermic reduction of the pre-formed imine and prevent side reactions.
      
  • Workup: Stir for 2 hours, then quench with water. This hydrolyzes the titanium complex, precipitating insoluble

    
    . Filter the suspension through a Celite pad, wash with ethyl acetate, and concentrate the filtrate.
    

Quantitative Data: Reducing Agent Optimization

Table 1: Comparative Efficacy of Reducing Agents in Chlorophenoxy Ethylamine Synthesis

Reducing AgentSolvent SystemRelative ReactivityChemoselectivity (Imine vs. Carbonyl)Typical YieldMechanistic Causality & Notes

DCE or THFMildExcellent85–95%Steric bulk and electron-withdrawing acetates prevent aldehyde reduction. Ideal for one-pot.

MeOH (pH 5-6)ModerateGood80–90%Cyano group attenuates hydride transfer. Highly selective for imines in weakly acidic media.

EtOH or MeOHStrongPoor (One-Pot)60–75%Indiscriminate reduction. Strictly requires prior isolation of the imine intermediate.

/ Pd-C
EtOAc or EtOHStrongModerateN/AAvoid: High risk of catalytic hydrodehalogenation of the chlorophenoxy ring.

Strategic Alternatives: When to Avoid Reductive Amination

While reductive amination is highly versatile, the synthesis of certain secondary amines (e.g., 2-(3-chlorophenoxy)-N-methylethanamine) can suffer from over-alkylation to tertiary amines or rely on highly unstable chlorophenoxyacetaldehyde precursors ()[3].

In cases where the aldehyde is too labile or over-alkylation is rampant, an alternative pathway—such as a Williamson ether synthesis to form 1-(2-chloroethoxy)-3-chlorobenzene, followed by direct nucleophilic substitution with an excess of the target amine—provides superior regioselectivity and bypasses the pitfalls of reductive amination entirely ()[3].

References

  • National Institutes of Health (PMC). "Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors." PMC5111804. Available at: [Link]

Sources

Application

Application Note: Chemoselective Reduction of Phenoxy Nitriles to Primary Amines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-yield, chemoselective conversion of phenoxy nitriles to primary amines while preserving ether linkages. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-yield, chemoselective conversion of phenoxy nitriles to primary amines while preserving ether linkages.

Executive Summary & Mechanistic Rationale

Phenoxy derivatives, such as 3-aryloxy-3-phenylpropylamines, represent a privileged structural motif in neuroactive pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and trace amine-associated receptor (TAAR1) agonists. The synthesis of these scaffolds frequently relies on the reduction of a nitrile intermediate to a primary amine[1].

The Chemoselectivity Challenge: The reduction of a nitrile to an amine does not occur in a single step; it proceeds via a highly reactive imine intermediate. The primary mechanistic challenge is that the newly formed primary amine can act as a nucleophile, attacking the unreacted imine. This condensation pathway leads to the formation of undesired secondary or tertiary amine byproducts[2]. Furthermore, the phenoxy ether linkage can be sensitive to cleavage under overly harsh Lewis acidic conditions or prolonged high-temperature catalytic hydrogenation. Therefore, selecting a reducing system that accelerates the reduction of the imine while suppressing nucleophilic attack is critical.

Pathway Nitrile Phenoxy Nitrile (R-O-Ar-CN) Imine Imine Intermediate (R-O-Ar-CH=NH) Nitrile->Imine Reduction (Hydride/H2) PrimaryAmine Primary Amine (R-O-Ar-CH2-NH2) Imine->PrimaryAmine Fast Reduction SecondaryAmine Secondary Amine Byproduct (Undesired) Imine->SecondaryAmine + Primary Amine (Nucleophilic Attack)

Reaction pathway of nitrile reduction highlighting primary vs. secondary amine formation.

Strategic Selection of Reducing Systems

To achieve optimal chemoselectivity and preserve the phenoxy group, two primary methodologies are evaluated:

  • Stoichiometric Hydride Reduction (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent. The reaction occurs via two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile[3]. While it guarantees complete reduction to the primary amine, it requires strictly anhydrous conditions and careful thermal control to prevent ether cleavage or violent exothermic events.

  • Catalytic Hydride Transfer (Raney Ni / KBH₄): Potassium borohydride (KBH₄) alone is insufficiently reactive to reduce nitriles. However, when paired with a Raney Nickel catalyst in ethanol, it forms a highly efficient, mild hydrogen-transfer system[2]. This synergistic system operates at ambient temperature and pressure, completely avoids the need for hazardous hydrogen gas cylinders, and exhibits remarkable chemoselectivity—yielding over 80-93% primary amine with only trace secondary amines[2][4].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the causality behind each experimental manipulation is clear.

Protocol A: Stoichiometric Reduction using LiAlH₄

Best for: Small-scale synthesis where absolute conversion is required and anhydrous conditions are easily maintained.

  • Preparation (Anaerobic Setup): Flame-dry a multineck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet. Causality: LiAlH₄ reacts explosively with atmospheric moisture; an inert atmosphere is non-negotiable.

  • Reagent Loading: Suspend LiAlH₄ (2.0 equivalents) in anhydrous diethyl ether or THF. Chill the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the phenoxy nitrile (1.0 equivalent) in anhydrous solvent. Add this solution dropwise over 30 minutes. Causality: The hydride transfer is highly exothermic; dropwise addition at 0 °C prevents solvent boil-off and side reactions.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir overnight. Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active nitrile spot confirms complete consumption.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled H₂O
      
    • Causality & Validation: Standard aqueous quenching creates a thick, unfilterable aluminum hydroxide gel. The Fieser method forces the formation of a crisp, white, granular sodium aluminate precipitate. If the mixture remains a grey gel, continue stirring for 15 minutes until granulation occurs[5].

  • Isolation: Filter the granular salts through a fritted funnel, wash copiously with ether, and concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: Mild Catalytic Hydride Transfer using Raney Ni / KBH₄

Best for: Scale-up, preservation of sensitive functional groups, and avoiding high-pressure hydrogenation.

  • System Initialization: In a standard round-bottom flask, add KBH₄ (4.0 equivalents) and dry ethanol (2.5 mL per mmol of substrate).

  • Catalyst Activation: Carefully add Raney Nickel slurry (approx. 1.0 equivalent moist weight). Causality: The high ratio of KBH₄ to Raney Ni ensures a continuous supply of active hydride species on the catalyst surface, which rapidly reduces the imine intermediate before it can condense with the primary amine[2].

  • Substrate Addition: Add the phenoxy nitrile (1.0 equivalent) to the stirring mixture.

  • Reaction & Validation: Stir vigorously at room temperature (20–25 °C) for 45 to 120 minutes[2][4]. Validation: The reaction will exhibit mild effervescence. Cessation of gas evolution strongly correlates with reaction completion. Confirm via LC-MS (look for the

    
     of the primary amine).
    
  • Safe Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Raney Ni is highly pyrophoric if allowed to dry in air. Celite traps the fine catalyst particles and retains moisture. Immediately transfer the Celite/catalyst pad to a dedicated water-filled waste container.

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with distilled water to remove borate salts, dry over anhydrous Na₂SO₄, and concentrate to yield the high-purity primary amine[2].

Workflow Visualization

Workflow Setup 1. Setup Ethanol + KBH4 Catalyst 2. Catalyst Add Raney Ni Setup->Catalyst Substrate 3. Substrate Add Phenoxy Nitrile Catalyst->Substrate Reaction 4. Reaction Stir at RT (45 min) Substrate->Reaction Filtration 5. Filtration Filter via Celite Reaction->Filtration Isolation 6. Isolation Extract & Concentrate Filtration->Isolation

Step-by-step workflow for the mild reduction of phenoxy nitriles using the Raney Ni / KBH4 system.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the two protocols, allowing researchers to select the optimal method based on their specific constraints.

ParameterProtocol A: LiAlH₄ ReductionProtocol B: Raney Ni / KBH₄ System
Primary Reagents LiAlH₄, Anhydrous THF/EtherKBH₄, Raney Nickel, Dry Ethanol
Temperature 0 °C to Room TemperatureRoom Temperature (20–25 °C)
Atmosphere Strict Argon/Nitrogen requiredOpen air / Ambient (Inert preferred)
Chemoselectivity Moderate (Prone to over-reduction)Excellent (Minimal secondary amines)
Typical Yield 55% – 85%80% – 93%
Safety Hazards Highly water-reactive, exothermicPyrophoric catalyst upon drying
Scalability Poor (Exotherm & emulsion risks)Excellent (Mild, easily controlled)

References

1.2 - Semantic Scholar[2] 2.3 - LibreTexts[3] 3.4 - Google Patents[4] 4. 5 - Benchchem[5] 5. 1 - Chemguide[1] 6. - ElectronicsAndBooks

Sources

Method

Application Note: Integrating 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine in Fragment-Based Drug Discovery Workflows

Introduction & Structural Rationale Fragment-Based Drug Discovery (FBDD) has fundamentally shifted the paradigm of early-stage lead generation. By screening low-molecular-weight libraries, researchers can sample chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Fragment-Based Drug Discovery (FBDD) has fundamentally shifted the paradigm of early-stage lead generation. By screening low-molecular-weight libraries, researchers can sample chemical space more efficiently than traditional High-Throughput Screening (HTS), identifying high-quality, ligand-efficient starting points that are subsequently optimized via structure-guided design[1].

The compound 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine serves as a prototypical, high-value fragment in modern libraries. Its architecture is specifically designed to maximize diverse target engagement vectors while strictly adhering to the "Rule of Three" (Ro3), which dictates that ideal fragments should have a molecular weight <300 Da, ≤3 hydrogen bond donors/acceptors, and a cLogP ≤3 [2].

Causality in Fragment Selection

The selection of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine is driven by its distinct pharmacophoric features:

  • The Primary Amine: Acts as a highly effective anchor. At physiological pH, the protonated amine (

    
    ) forms robust salt bridges with acidic residues (Aspartate or Glutamate) within solvent-exposed or deep binding pockets.
    
  • The Halogenated Phenyl Ring: The para-bromine atom is highly polarizable, creating a localized region of positive electrostatic potential known as a "sigma-hole." This enables strong, highly directional halogen bonding with backbone carbonyl oxygens or electron-rich side chains (e.g., Methionine, Cysteine). The ortho-chlorine provides necessary steric bulk to lock the conformation of the ether linker and enhances hydrophobic

    
    -stacking interactions.
    
Quantitative Physicochemical Profile
PropertyValueAstex "Rule of Three" ThresholdCompliance
Molecular Weight 250.52 g/mol

Da
Yes
Heavy Atoms 12

Yes
cLogP (estimated) ~2.5

Yes
H-Bond Donors 2 (from

)

Yes
H-Bond Acceptors 2 (from

and

)

Yes
Rotatable Bonds 4

(Flexible)
Marginal

Orthogonal Biophysical Screening Cascade

Because fragments bind with inherently low affinities (


 typically in the 

to

range), relying on a single screening modality inevitably leads to false positives (due to aggregation or non-specific binding) and false negatives. To create a self-validating system , we employ an orthogonal biophysical cascade: Surface Plasmon Resonance (SPR) for primary kinetic triage, followed by Ligand-Observed Nuclear Magnetic Resonance (NMR) for target-specific validation, culminating in X-ray crystallography for structural elucidation [3].

FBDD_Cascade Library Fragment Library (Rule of 3 Compliant) SPR Primary Screen: SPR (Kinetics & Affinity) Library->SPR High Throughput NMR Orthogonal Validation: NMR (STD / WaterLOGSY) SPR->NMR Hit Triage Xray Structural Elucidation: X-ray (Binding Pose) NMR->Xray Validated Hits Hit2Lead Hit-to-Lead Optimization (Growing & Merging) Xray->Hit2Lead Structure-Guided Design

Fig 1. Orthogonal biophysical screening cascade for FBDD hit validation.

Protocol 2.1: Primary Screen via Surface Plasmon Resonance (SPR)

SPR is uniquely suited for the primary screen because it detects real-time binding kinetics label-free and requires microgram-level protein inputs, minimizing aggregation artifacts common in high-concentration biochemical assays [4].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling provides a stable, covalently bound surface necessary to withstand the high DMSO concentrations (up to 5%) required to keep fragments soluble.

  • Library Preparation: Dilute 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine and the rest of the library to a screening concentration of

    
     in running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO).
    
  • Kinetic Injection: Inject the fragment over the active and reference flow cells at a high flow rate (

    
    ) for 30 seconds, followed by a 60-second dissociation phase. Causality: High flow rates minimize mass transport limitations, which is critical for accurately capturing the rapid on/off rates characteristic of fragment binding.
    
  • Self-Validation (QC): Include a known positive control and a solvent correction curve (1.5% to 2.5% DMSO) every 50 cycles to correct for bulk refractive index shifts.

Protocol 2.2: Hit Validation via Ligand-Observed NMR (STD-NMR)

Hits identified in SPR must be validated to ensure they are binding to the functional pocket rather than non-specifically adhering to the chip matrix. Saturation Transfer Difference (STD) NMR is employed because it detects the transfer of magnetization from the irradiated protein exclusively to the bound ligand [5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a mixture of

    
     target protein and 
    
    
    
    2-(4-Bromo-2-chlorophenoxy)ethan-1-amine in deuterated buffer (
    
    
    ,
    
    
    phosphate, pH 7.4). Causality: A 1:50 protein-to-ligand ratio ensures that the fragment rapidly exchanges between the bound and free states, which is a fundamental requirement for the accumulation of STD signals in the free ligand pool.
  • NMR Acquisition: Acquire a 1D

    
     NMR spectrum with selective protein saturation (on-resonance irradiation at -0.5 ppm) and a reference spectrum (off-resonance irradiation at 40 ppm).
    
  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Self-Validation (QC): Run a control STD-NMR experiment with the fragment alone (no protein). If an STD signal appears in the control, the hit is a false positive (often due to auto-saturation or micelle formation) and must be discarded.

Structural Elucidation & Hit-to-Lead Optimization

Once validated, the exact binding geometry of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine must be determined to guide chemical optimization. X-ray crystallography is the gold standard for this, as it reveals not only the fragment's position but also the displacement of critical water networks [6].

Pharmacophore Fragment 2-(4-Bromo-2-chlorophenoxy) ethan-1-amine Amine Primary Amine Fragment->Amine Ether Ether Linker Fragment->Ether Aryl Phenyl Ring Fragment->Aryl Halogens Br / Cl Atoms Fragment->Halogens SaltBridge Salt Bridge (Asp/Glu) Amine->SaltBridge VdW Vector Growth Ether->VdW PiStack Pi-Stacking (Phe/Tyr/Trp) Aryl->PiStack HalogenBond Halogen Bonding (Carbonyls) Halogens->HalogenBond

Fig 2. Pharmacophore interaction mapping for the halogenated fragment.

Protocol 3.1: High-Throughput Crystallographic Soaking

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-protein crystals using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with

    
     of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine and 10% DMSO. Incubate for 1 to 24 hours. Causality: Soaking is preferred over co-crystallization because it preserves the pre-formed crystal lattice, allowing for rapid, high-throughput structural screening of hundreds of fragments without re-optimizing crystallization conditions.
    
  • Cryo-Protection & Harvesting: Briefly transfer the crystal to a cryo-protectant solution (e.g., mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen to prevent ice crystal formation during data collection.

  • Self-Validation (QC): Collect data on a mock-soaked crystal (DMSO only) to ensure that conformational changes observed in the electron density map are strictly ligand-induced and not solvent artifacts.

Structure-Guided Optimization (Fragment Growing)

Upon solving the X-ray structure, the optimization of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine typically follows a Fragment Growing strategy [1].

  • If the primary amine is anchored via a salt bridge, synthetic efforts will focus on functionalizing the ether linker or the unsubstituted positions of the phenyl ring to reach adjacent hydrophobic sub-pockets.

  • If the bromine atom is engaged in a halogen bond, it is strictly conserved, and the primary amine is converted into an amide or secondary amine to grow the molecule toward the solvent channel, improving both affinity and pharmacokinetic properties.

References

  • 1. Technology Networks.

  • 2. Saromics. 3.3. CrystalsFirst. 4.4. PharmaFeatures. 5.5. PMC - NIH. 6.2. Saromics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis Yield of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. We will explore the common synthetic challenges, provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. We will explore the common synthetic challenges, provide in-depth troubleshooting strategies in a question-and-answer format, and offer validated protocols to enhance reaction yield and purity.

Visual Overview: The Synthetic Pathway

The most robust and widely adopted method for synthesizing 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine involves a two-stage process. First, a Williamson Ether Synthesis is used to form the ether linkage, followed by a Gabriel Synthesis to introduce the primary amine group while avoiding common side reactions like polyalkylation.[1][2]

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Gabriel Synthesis (Deprotection) Phenol 4-Bromo-2-chlorophenol Base Base (e.g., K₂CO₃) Phenol->Base Deprotonation Intermediate N-(2-(4-bromo-2-chlorophenoxy)ethyl)phthalimide AlkylHalide N-(2-bromoethyl)phthalimide AlkylHalide->Intermediate SN2 Attack Intermediate_ref Intermediate Hydrazine Hydrazine (NH₂NH₂) Product 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine Hydrazine->Product Byproduct Phthalhydrazide (precipitate) Product->Byproduct Co-product Intermediate_ref->Product Amine Liberation

Caption: High-level workflow for the two-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine?

A1: The recommended approach is a two-step synthesis. The first step is a Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with a protected 2-aminoethyl halide, most commonly N-(2-bromoethyl)phthalimide.[3] The second step involves the deprotection of the phthalimide group to liberate the primary amine, typically using hydrazine in what is known as the Ing-Manske procedure.[4][5]

Q2: Why is the Gabriel synthesis preferred over direct amination with ammonia or other primary amines?

A2: Direct amination of a corresponding halide (e.g., 1-(2-bromoethoxy)-4-bromo-2-chlorobenzene) with ammonia is notoriously difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations and the formation of secondary, tertiary, and even quaternary ammonium salt impurities.[1][2] The Gabriel synthesis elegantly circumvents this by using the phthalimide anion as an ammonia surrogate. The resulting N-alkylated phthalimide is not nucleophilic, which prevents over-alkylation and ensures a clean conversion to the desired primary amine upon deprotection.[2]

Q3: What are the critical starting materials and their purity requirements?

A3: High-purity starting materials are essential.

  • 4-Bromo-2-chlorophenol: Ensure it is free from isomeric impurities, such as 2-bromo-6-chlorophenol, which can arise during its synthesis and lead to difficult-to-separate final products.[6]

  • N-(2-bromoethyl)phthalimide: This reagent should be pure and dry. Its degradation can introduce side products.

  • Base: For the Williamson ether synthesis, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is strong enough to deprotonate the phenol but is not so harsh as to promote side reactions.[7]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are crucial. The presence of water can hydrolyze the alkyl halide and deactivate the phenoxide nucleophile.[8]

Q4: What are the main side products I should be aware of?

A4: Potential side products include unreacted starting materials, byproducts from the elimination of the alkyl halide (especially with stronger, more sterically hindered bases), and the phthalhydrazide precipitate from the Gabriel deprotection step.[3][9] During workup of the final amine, incomplete removal of the acidic phthalhydrazide can lead to salt formation with the desired basic amine product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low Yield of the Intermediate, N-(2-(4-bromo-2-chlorophenoxy)ethyl)phthalimide

Q: My Williamson ether synthesis step is giving a very low yield. What are the likely causes and how can I fix it?

A: Low yield in this Sₙ2 reaction is a common issue. The root cause usually falls into one of three categories: inefficient phenoxide formation, poor nucleophilic attack, or reactant degradation.

G start Low Yield of Intermediate cause1 Cause: Incomplete Deprotonation start->cause1 cause2 Cause: Poor SN2 Conditions start->cause2 cause3 Cause: Reagent Degradation start->cause3 solution1a Solution: Use a stronger base (e.g., NaH). Handle with care. cause1->solution1a solution1b Solution: Ensure anhydrous conditions. Dry solvent and base. cause1->solution1b solution2a Solution: Switch to a better solvent (e.g., DMF). cause2->solution2a solution2b Solution: Increase reaction temperature (e.g., 80-100 °C). Monitor by TLC. cause2->solution2b solution2c Solution: Add a phase-transfer catalyst (e.g., TBAB). cause2->solution2c solution3 Solution: Verify purity of N-(2-bromoethyl)phthalimide via melting point or NMR. cause3->solution3

Sources

Optimization

Removing unreacted 4-bromo-2-chlorophenol from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the incomplete removal of 4-bromo-2-chlorophenol (4-BCP) from reaction mixtures stems from a misunderstanding of its p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the incomplete removal of 4-bromo-2-chlorophenol (4-BCP) from reaction mixtures stems from a misunderstanding of its physicochemical profile. Standard aqueous workups often fail because they do not account for the sterically hindered, weakly acidic nature of this halogenated phenol.

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating workflows to eliminate 4-BCP efficiently.

Part 1: Physicochemical Profiling of 4-Bromo-2-chlorophenol

Before troubleshooting an extraction, we must establish the quantitative baseline of the impurity. The halogenated ring of 4-BCP significantly alters its acidity and partitioning behavior compared to un-substituted phenol.

Table 1: Quantitative Properties of 4-Bromo-2-chlorophenol

PropertyValueMechanistic Implication for Purification
pKa 7.92 ± 0.18[1]Weakly acidic; requires an aqueous pH > 10 for complete deprotonation and partitioning[2].
Boiling Point 232–236.6 °C[1]High boiling point precludes simple evaporation; co-distills poorly with most solvents.
Melting Point 47–49 °C[1]Solid at room temperature; can crystallize out in concentrated organic extracts.
Water Solubility Insoluble (Neutral)[1]Remains entirely in the organic phase during neutral or weakly basic aqueous washes.

Part 2: Troubleshooting FAQs (Causality & Theory)

Q: Why does 4-BCP persist in the organic phase during standard sodium bicarbonate (NaHCO₃) washes? A: This is a fundamental issue of acid-base thermodynamics. The pKa of 4-BCP is approximately 7.92[1]. A standard aqueous NaHCO₃ solution has a pH of roughly 8.3, which is insufficient to fully deprotonate phenols, unlike stronger carboxylic acids[2]. According to the Henderson-Hasselbalch equation, at pH 8.3, 4-BCP is only partially deprotonated. To drive the equilibrium toward the water-soluble phenoxide anion, the aqueous wash must be at least two pH units higher than the pKa. Therefore, stronger bases like sodium hydroxide (NaOH) are strictly required to effectively extract the phenol into the aqueous layer[3].

Q: My target product is base-sensitive (e.g., contains an ester or Fmoc group). How can I remove 4-BCP without using NaOH? A: When strongly basic conditions risk hydrolyzing your target molecule, chemical scavenging is the preferred alternative. Polymer-bound isocyanates can be deployed as solid-supported scavengers[4]. The isocyanate groups react covalently with the phenolic hydroxyl of 4-BCP to form a stable carbamate linkage, tethering the impurity to the insoluble polymer matrix. The resin is then simply filtered away, ensuring an easy work-up and providing extremely pure products without exposing the mixture to aqueous base[5].

Q: What causes intractable emulsions during the NaOH extraction of 4-BCP, and how can they be resolved? A: Halogenated phenoxides, such as the sodium salt of 4-BCP, exhibit amphiphilic characteristics. The polar phenoxide head is highly water-soluble, while the halogenated aromatic ring remains lipophilic. This creates a mild surfactant effect, lowering interfacial tension and stabilizing emulsions between the organic and aqueous layers. Resolution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine) to the NaOH wash. This "salting out" effect forces the organic solvent out of the aqueous phase, breaking the emulsion.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Optimized Liquid-Liquid Extraction

Use this protocol when your target product is stable to strong aqueous bases. Self-Validation Mechanism: The aqueous layer must turn cloudy upon acidification, confirming the successful extraction of 4-BCP.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to a concentration of ~0.1 M.

  • Basic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1.0 M aqueous NaOH[3].

  • Agitation: Stopper and invert the funnel 5-6 times, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The 4-BCP is now the water-soluble sodium phenoxide in the aqueous layer. Drain the aqueous layer into a separate flask.

  • Repetition: Repeat the basic wash two more times to ensure complete partitioning.

  • Validation Step: Take a 1 mL aliquot of the combined aqueous extracts and acidify to pH < 3 using 6 M HCl. A white cloudiness or precipitate confirms the presence of extracted 4-BCP[2].

  • Organic Workup: Wash the retained organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 4-BCP-free product.

Protocol B: Catch-and-Release Scavenging (Polymer-Bound Isocyanate)

Use this protocol when your target product is base-sensitive. Self-Validation Mechanism: LC-MS or TLC must show the complete disappearance of the 4-BCP peak in the supernatant before filtration is attempted.

  • Preparation: Dissolve the crude mixture containing unreacted 4-BCP in an anhydrous, non-nucleophilic solvent (e.g., anhydrous THF or DCM).

  • Resin Addition: Add 3 to 5 equivalents of polymer-bound isocyanate resin (loading typically ~1.5 mmol/g) relative to the estimated amount of residual 4-BCP[5].

  • Catalysis: Add a catalytic amount of a non-nucleophilic base (e.g., 0.1 equivalents of N,N-diisopropylethylamine, DIPEA) to accelerate the carbamoylation reaction.

  • Incubation: Shake the suspension on an orbital shaker at room temperature for 4–12 hours. Caution: Do not use magnetic stir bars, as they will physically grind and degrade the polymer beads.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrates to recover the pure product.

Part 4: Workflow Visualization

G Start Crude Mixture (Product + 4-BCP) Decision1 Is Product Base-Sensitive? Start->Decision1 PathBase No: Liquid-Liquid Extraction Decision1->PathBase No PathResin Yes: Solid-Phase Scavenging Decision1->PathResin Yes ExtStep1 Wash with 1M NaOH or 10% Na2CO3 PathBase->ExtStep1 ResinStep1 Add Polymer-Bound Isocyanate & Base PathResin->ResinStep1 ExtStep2 Aqueous Layer (4-BCP Phenoxide) ExtStep1->ExtStep2 Aqueous ExtStep3 Organic Layer (Pure Product) ExtStep1->ExtStep3 Organic ResinStep2 Filter Resin (Immobilized 4-BCP) ResinStep1->ResinStep2 Solid ResinStep3 Filtrate (Pure Product) ResinStep1->ResinStep3 Liquid

Workflow for selecting a 4-bromo-2-chlorophenol removal strategy based on product stability.

References

  • [1] Title: 4-Bromo-2-chlorophenol - LookChem Source: lookchem.com URL:[Link]

  • [3] Title: Acid–base extraction - Wikipedia Source: wikipedia.org URL:[Link]

  • [2] Title: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • [4] Title: Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis Source: thieme-connect.de URL:[Link]

  • [5] Title: (12) United States Patent Source: googleapis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Phenoxyethylamine HCl Salts

Welcome to the technical support center for the purification of phenoxyethylamine hydrochloride (HCl) salts. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of phenoxyethylamine hydrochloride (HCl) salts. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource, structured in a direct question-and-answer format, addresses the common and complex challenges encountered during the recrystallization of these important pharmaceutical intermediates.

Fundamentals: Solvent Selection for Amine HCl Salts

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent is the cornerstone of a successful recrystallization. The selection process is governed by a core principle: the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

Beyond this primary rule, several other factors are critical:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain completely soluble at low temperatures (staying in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with the phenoxyethylamine HCl salt.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1][4]

  • Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals.

Q2: How does the hydrochloride salt form dictate solvent choice compared to the freebase amine?

The presence of the hydrochloride salt dramatically increases the polarity of the molecule. The freebase phenoxyethylamine is a primary amine with a large, relatively non-polar phenoxy group, making it soluble in a range of organic solvents. Upon protonation to form the HCl salt (R-NH₃⁺Cl⁻), the molecule becomes ionic. This ionic character significantly reduces its solubility in non-polar solvents (like hexanes, toluene) and greatly increases its solubility in polar solvents.[5]

Therefore, when working with the HCl salt, your solvent search should begin with more polar solvents. Alcohols such as methanol, ethanol, and isopropanol are excellent starting points because their hydroxyl groups can interact favorably with the ionic salt.[6] Water is also a potential solvent, though the high solubility of many amine salts in water can sometimes lead to poor recovery unless used as part of a mixed-solvent system.[5]

Table 1: Common Recrystallization Solvents

This table provides a reference for common laboratory solvents, ordered by decreasing polarity, to guide your selection process.

SolventBoiling Point (°C)PolarityTypical Use Case for Amine HCl Salts
Water100Very HighGood solvent, often used in mixtures. High solubility can hurt yield.
Methanol65HighExcellent solvent, may be too strong for some salts (high solubility at RT).
Ethanol78HighA very common and effective choice. Often provides a good solubility gradient.[5]
Isopropanol (IPA)82Medium-HighPreferred for many HCl salts as it is less polar than EtOH, often leading to better yields.[6]
Acetonitrile82Medium-HighGood solvent, but its high boiling point can sometimes promote oiling out.
Acetone56MediumCan be effective, especially in mixed-solvent systems.[7]
Ethyl Acetate (EtOAc)77Medium-LowOften used as an anti-solvent or for washing the final product.[6]
Dichloromethane (DCM)40LowTypically too non-polar to be a primary solvent, but can be used in mixtures.
Toluene111Very LowUnlikely to dissolve the salt; can be used as an anti-solvent.
Heptane/Hexane98 / 69Very LowNon-solvents. Primarily used as anti-solvents.[5]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the crystallization of phenoxyethylamine HCl salts.

Q3: My compound won't dissolve in the hot solvent. What should I do?

This is a clear indication that the solvent is not polar enough to overcome the crystal lattice energy of the ionic salt.

Causality: Phenoxyethylamine HCl is an ionic compound. A non-polar or weakly polar solvent lacks the ability to form strong enough intermolecular interactions (like hydrogen bonding or dipole-dipole interactions) to solvate the ions and break apart the crystal structure.

Solutions:

  • Increase Polarity: Switch to a more polar solvent from Table 1. If you started with isopropanol, try ethanol or methanol.

  • Introduce a Mixed-Solvent System: If your compound is partially soluble, you can maintain the current solvent and add a small amount of a more potent, miscible co-solvent (like adding water to ethanol) dropwise to the hot mixture until dissolution is achieved.[2] This approach allows for fine-tuning of the solvent environment.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This occurs when a supersaturated solution is cooled below the melting point of the solute in that specific solvent environment, which can be depressed by impurities.

Causality: This liquid-liquid phase separation happens when the concentration of the solute is so high upon cooling that the system finds a lower energy state by forming a concentrated liquid (the oil) rather than an ordered solid crystal lattice.[9][10] This is particularly common if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[8]

Solutions:

  • Reduce Supersaturation: The most reliable solution is to reheat the mixture until the oil redissolves, add more solvent (10-20% more) to create a less concentrated solution, and then allow it to cool again, much more slowly.[8][11]

  • Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving to a colder environment. Slow cooling gives molecules time to orient themselves into a crystal lattice.[12][13][14]

  • Induce Nucleation at a Higher Temperature: As the solution cools but before it becomes an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] This provides a template for crystal growth to begin before the conditions are favorable for oiling.

  • Change Solvents: Select a solvent system with a lower boiling point. This ensures the dissolution temperature is well below the compound's melting point.

Q5: The solution is clear and cool, but no crystals have formed. What's happening?

You have a supersaturated solution, a state where the solution holds more dissolved solute than it theoretically should at that temperature.[8] Crystallization requires both supersaturation and a nucleation event—the initial formation of a tiny crystal that can then grow.

Causality: Without a surface or a "seed" to initiate crystal formation, a solution can remain in a metastable supersaturated state.

Solutions:

  • Induce Nucleation: The simplest method is to scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic imperfections on the glass provide nucleation sites.[8][11]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Increase Concentration: If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[8][11]

  • Drastic Cooling: As a last resort, placing the solution in a very cold bath (e.g., dry ice/acetone) can sometimes force precipitation, though this may result in very small or less pure crystals.

Q6: My final yield is very low. How can I improve it?

A low yield (e.g., <70%) is most often a solubility issue.[11]

Causality:

  • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution means a large amount of your product will remain dissolved in the mother liquor even after cooling.[3][8]

  • Inappropriate Solvent Choice: The chosen solvent may have a high solubilizing power for your compound even at low temperatures.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Solutions:

  • Check the Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). If a significant amount of solid appears, your yield loss is due to solubility. You can try to recover this by evaporating a larger portion of the solvent and cooling for a "second crop" of crystals, though these may be less pure.

  • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of boiling solvent needed to just dissolve the solid.[2][3]

  • Switch to a Mixed-Solvent System: A powerful technique is to dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethanol) and then slowly add a hot anti-solvent (e.g., ethyl acetate or toluene) until the solution just becomes turbid.[2][4] A few drops of the good solvent are then added to clarify the solution before it is cooled. This precisely tunes the solubility to maximize recovery.

Q7: I am getting different crystal shapes and my characterization data (e.g., XRPD) is inconsistent. Why?

You are likely observing polymorphism, which is the ability of a compound to exist in two or more different crystal structures.[15][16][17]

Causality: The final crystal form is a product of both thermodynamic and kinetic factors during crystallization. The choice of solvent, the rate of cooling, the level of supersaturation, and even the agitation method can influence which polymorphic form nucleates and grows.[18][19] For drug development professionals, controlling polymorphism is critical as different forms can have different solubilities, dissolution rates, and stability profiles.

Solutions:

  • Maintain Strict Protocol Consistency: Once you find a procedure that yields the desired form, you must rigorously control all parameters: solvent(s) and their ratios, dissolution temperature, cooling profile, and stirring rate.

  • Solvent Screening: Different solvents can favor different polymorphs. A thorough solvent screen is often necessary during development to identify conditions that reliably produce the desired, most stable form.

  • Characterize Thoroughly: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the crystal form obtained under different conditions.

Experimental Protocols & Visual Workflows

Protocol 1: Systematic Single-Solvent Screening
  • Place ~20-30 mg of your phenoxyethylamine HCl salt into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If a compound is insoluble or sparingly soluble at room temperature, place the tube in a heating block and slowly raise the temperature towards the solvent's boiling point.

  • Add more hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully dissolves in a reasonable volume of hot solvent and gives a high yield of crystals upon cooling.

Diagram 1: Solvent System Selection Workflow

A decision tree for choosing an appropriate recrystallization solvent system.

SolventSelection start Start: Test solubility in a mid-polarity solvent (e.g., Isopropanol) dissolves_cold Dissolves easily at room temp? start->dissolves_cold dissolves_hot Insoluble at RT. Dissolves when hot? dissolves_cold->dissolves_hot No result_too_polar Solvent is too polar. Try a less polar solvent (e.g., Acetone) OR use an anti-solvent approach. dissolves_cold->result_too_polar Yes result_good IDEAL SOLVENT Proceed with single-solvent recrystallization. dissolves_hot->result_good Yes result_not_polar Solvent is not polar enough. Try a more polar solvent (e.g., Ethanol, Water) OR add a polar co-solvent. dissolves_hot->result_not_polar No

Diagram 2: Troubleshooting Recrystallization Failures

A workflow for diagnosing and solving common recrystallization problems.

Troubleshooting start Problem: Poor/No Crystal Formation After Cooling check_form What is the state of the mixture? start->check_form is_oil An oil has separated check_form->is_oil Oil is_clear Solution is still clear check_form->is_clear Clear is_low_yield Few crystals, low yield check_form->is_low_yield Low Yield sol_oil Cause: Oiling Out 1. Re-heat, add more solvent. 2. Cool much more slowly. 3. Try a lower-boiling solvent. is_oil->sol_oil sol_clear Cause: Supersaturation 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off some solvent to concentrate. is_clear->sol_clear sol_low_yield Cause: Too much solvent used 1. Reduce solvent volume in next attempt. 2. Use an anti-solvent to decrease solubility. 3. Ensure sufficient cooling time/temp. is_low_yield->sol_low_yield

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Crystal Growth & Design. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • AIChE Journal. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2023). Effect of Concentration, Cooling, and Warming Rates on Glass Transition Temperatures for NaClO4, Ca(ClO4)2, and Mg(ClO4)2 Brines with Relevance to Mars and Other Cold Bodies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Concentration, Cooling, and Warming Rates on Glass Transition Temperatures for NaClO4, Ca(ClO4)2, and Mg(ClO4)2 Brines with Relevance to Mars and Other Cold Bodies. Retrieved from [Link]

  • Unknown Source.
  • Sciencemadness Discussion Board. (2006). crystallization and dry reagents. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). An In-Line Study of Oiling Out and Crystallization. Retrieved from [Link]

  • Unknown Source.
  • ScienceDirect. (2025). Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • PMC. (2018). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from [Link]

  • ResearchGate. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • PMC. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • YouTube. (2020). Crystallization of phenethylamine HCl from water. Retrieved from [Link]

  • Scholars' Mine. (2014). Process for the Purification of Benzphetamine Hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Bromo-2-chlorophenoxy)ethanamine Synthesis

Welcome to the Technical Support Center. Synthesizing halogenated phenoxyethanamines—specifically 2-(4-Bromo-2-chlorophenoxy)ethanamine—frequently presents purity challenges due to the competing nucleophilicity of the re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing halogenated phenoxyethanamines—specifically 2-(4-Bromo-2-chlorophenoxy)ethanamine—frequently presents purity challenges due to the competing nucleophilicity of the resulting primary amine and the thermal instability of the halogenated phenol.

This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your synthetic workflow to achieve >98% purity.

Part 1: Mechanistic Workflow & Causality

The most common root cause of low purity in phenoxyethanamine production is the choice of the alkylating agent.

The Pitfall of Direct Alkylation: Attempting a one-step synthesis by reacting 4-bromo-2-chlorophenol directly with 2-bromoethylamine hydrobromide often results in a complex mixture. Because the newly formed primary amine is a stronger nucleophile than the starting phenol, it rapidly reacts with another equivalent of the alkylating agent, leading to secondary and tertiary amine impurities (over-alkylation).

The Solution: The Boc-Protected Pathway: To guarantee high purity, the workflow must be decoupled into a two-step process. By utilizing1[1], the amine nitrogen is sterically shielded and electronically deactivated. This completely prevents dimerization. Following successful etherification, a controlled 2[2] cleanly yields the target primary amine.

Synthesis cluster_A Direct Route (Prone to Impurities) cluster_B Boc-Protected Route (High Purity) SM 4-Bromo-2-chlorophenol R_A 2-Bromoethylamine·HBr SM->R_A R_B N-Boc-2-bromoethylamine SM->R_B P_A Over-alkylated Dimers R_A->P_A Int_B Boc-Protected Intermediate R_B->Int_B Deprot Acidic Deprotection (HCl/TFA) Int_B->Deprot P_B Target Ethanamine (Pure) Deprot->P_B

Mechanistic workflow comparing direct alkylation versus the Boc-protected synthesis route.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity, follow this step-by-step methodology. Each phase includes a self-validating checkpoint to prevent the propagation of errors.

Step 1: O-Alkylation (Etherification)
  • Setup: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, freshly dried K₂CO₃ (2.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide ion.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. You must observe the disappearance of the starting phenol and the appearance of the Boc-intermediate. Look for the distinct 3:4:1 isotopic cluster at m/z 350/352/354 [M+H]⁺, which confirms the retention of both the bromine and chlorine isotopes.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Critical Step: Wash the combined organic layers with 1M NaOH (2x) to selectively remove any unreacted starting phenol as a water-soluble sodium salt. Dry over Na₂SO₄ and concentrate.

Step 2: Boc Deprotection
  • Setup: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.5 M).

  • Acid Addition: Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 3 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (high Rf) should completely disappear, replaced by baseline material (the highly polar amine hydrochloride salt).

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (2x) to remove residual dioxane. Triturate the resulting residue vigorously with cold diethyl ether, filter, and dry under vacuum to yield 2-(4-Bromo-2-chlorophenoxy)ethanamine hydrochloride as a pure white solid.

Part 3: Diagnostic Data & Quantitative Troubleshooting

If your final purity is below the >98% threshold, cross-reference your analytical data with the diagnostic table below to identify the root cause and apply the corrective action.

Impurity ProfileDiagnostic LC-MS m/zRoot CauseCorrective Action
Unreacted Phenol 205 / 207 / 209 (ESI-)Inactive base or wet DMF quenching the electrophile.Use strictly anhydrous DMF and freshly oven-dried K₂CO₃.
Dialkylated Dimer ~392 / 394 / 396 (ESI+)Direct alkylation used, or premature Boc-loss due to excessive heat.Switch to Boc-protected workflow; maintain alkylation temp ≤ 80 °C.
Debrominated Product ~172 / 174 (ESI+)Halogen exchange or cleavage from harsh nucleophiles/bases.Avoid strong bases like NaH or prolonged heating >100 °C.
Incomplete Deprotection 350 / 352 / 354 (ESI+)Insufficient acid equivalents or reaction time.Increase to 10-15 eq of 4M HCl in dioxane; stir for a full 4 hours.

Part 4: FAQs for Low Purity Issues

Q: Why does my product "oil out" instead of crystallizing as an HCl salt? A: Oiling out is almost always caused by trace amounts of high-boiling solvents (like DMF or Dioxane) trapped in the matrix. To fix this, dissolve the oil in a minimal amount of methanol, co-evaporate with toluene twice to azeotropically remove the trapped solvents, and then triturate vigorously with ice-cold diethyl ether.

Q: I am still seeing unreacted 4-bromo-2-chlorophenol in my final product. How do I remove it without column chromatography? A: The most efficient way to remove the starting phenol is during the liquid-liquid extraction phase of Step 1. Because the phenol is acidic (pKa ~8.5), washing the organic phase with 1M NaOH converts it into a highly water-soluble sodium phenoxide salt, which is easily discarded in the aqueous layer.

Q: Is there a milder alternative to thermal alkylation if I suspect thermal degradation? A: Yes. If heating at 80 °C is causing degradation, you can utilize a 3[3]. By reacting 4-bromo-2-chlorophenol with N-Boc-ethanolamine in the presence of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) in THF, the etherification proceeds smoothly at room temperature, completely bypassing thermal side-reactions.

References

  • Benchchem. "N-Boc-PEG1-bromide | 164332-88-1 | Benchchem" (Referenced for standard N-Boc-2-bromoethylamine alkylation protocols). 1

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile" (Referenced for room-temperature Mitsunobu etherification of phenols). 3

  • PMC / NIH. "Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1" (Referenced for controlled acidic Boc-deprotection methodologies yielding pure phenoxyethanamines). 2

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

Welcome to the Technical Support Center for 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine . As an aryloxyethylamine derivative, this compound is a critical building block in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine . As an aryloxyethylamine derivative, this compound is a critical building block in medicinal chemistry and drug development. However, researchers frequently encounter handling issues depending on whether the compound is in its free base or hydrochloride (HCl) salt form.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the scientific integrity of your workflows.

Comparative Stability & Physicochemical Properties

The physical and chemical behavior of primary amines is fundamentally dictated by the availability of the nitrogen's lone pair of electrons. The table below summarizes the critical differences between the two forms.

PropertyFree Base FormHydrochloride (HCl) Salt FormMechanistic Causality
Physical State Typically a viscous oil or low-melting hygroscopic solid.Crystalline solid.Protonation increases ionic lattice energy, driving crystallization and raising the melting point [4].
Oxidative Stability Low. Prone to darkening (yellow/brown) over time.High. Indefinitely stable under standard conditions.The free lone pair on the amine nitrogen is highly susceptible to radical oxidation. In the HCl salt, this lone pair is tied up in an N-H bond, preventing oxidation [2].
Atmospheric Stability Poor. Absorbs CO₂ to form carbamate salts.Excellent. Inert to atmospheric CO₂.The free amine acts as a nucleophile, attacking electrophilic CO₂. The protonated ammonium ion lacks nucleophilicity [1].
Solubility Profile Soluble in organic solvents (DCM, THF, Ether); poorly soluble in water.Soluble in water and polar protic solvents (MeOH); poorly soluble in non-polar organics.The ionic nature of the salt favors solvation by high-dielectric solvents (water) via ion-dipole interactions [3].

Frequently Asked Questions (Troubleshooting)

Q1: My free base stock turned from colorless to dark brown. Is it still usable?

A: The discoloration indicates oxidative degradation . Primary amines possess a highly reactive nucleophilic nitrogen atom. When exposed to atmospheric oxygen (especially catalyzed by light or trace transition metals), the amine oxidizes into N-oxides, hydroxylamines, or degrades further into aldehydes and ammonia [2]. Recommendation: Do not use heavily discolored free base for sensitive coupling reactions without prior purification (e.g., vacuum distillation or acid-base extraction). To prevent this, always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C.

Q2: I left my free base on the benchtop, and it gained weight and formed a white crust. What happened?

A: Your compound has undergone carbamate formation . Primary amines react rapidly with atmospheric carbon dioxide (CO₂). The nucleophilic nitrogen attacks the carbon of CO₂, forming a zwitterionic intermediate that subsequently deprotonates to form a stable carbamate salt [1]. This not only alters the molecular weight (ruining stoichiometric calculations) but also consumes the active amine.

Q3: My reaction requires the free amine to act as a nucleophile, but I only have the HCl salt. Can I just add an organic base like DIPEA to my reaction mixture?

A: Yes, for many standard amide coupling reactions (e.g., using HATU/EDC), adding 2-3 equivalents of a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in situ will deprotonate the HCl salt and liberate the free base. However, if your specific reaction is sensitive to chloride ions or the presence of tertiary amine salts, you must perform a liquid-liquid extraction to isolate the pure free base prior to the reaction (see Protocol 1 below).

Experimental Protocols

Protocol 1: "Freebasing" the Hydrochloride Salt

When pure free base is required for moisture-sensitive or chloride-sensitive organometallic reactions, use this validated acid-base extraction methodology [4].

Materials Needed:

  • 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl

  • 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Suspend the HCl salt in a minimal amount of deionized water.

  • Basification: Slowly add 1M NaOH (or sat. Na₂CO₃) dropwise while stirring until the aqueous solution reaches a pH of >10. Causality: The strong base deprotonates the ammonium salt, liberating the water-insoluble free base, which will often appear as a cloudy oil crashing out of the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract 3 times with equal volumes of diethyl ether or DCM.

  • Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄ to remove residual water.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) at 30-35°C.

  • Yield: The resulting residue is the pure 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine free base. Use immediately or store strictly under Argon.

Mechanistic Visualization

The following diagram illustrates the divergent stability pathways of the compound based on its chemical state.

AmineStability FreeBase 2-(4-Bromo-2-chlorophenoxy) ethan-1-amine (Free Base) [Reactive Lone Pair] HClSalt Hydrochloride (HCl) Salt [Protonated Amine] FreeBase->HClSalt + HCl (Protonation) O2 Atmospheric Oxygen (O2) FreeBase->O2 Exposure CO2 Atmospheric Carbon Dioxide (CO2) FreeBase->CO2 Exposure Stable Stable Crystalline Solid (No Degradation) HClSalt->Stable Inert to O2 & CO2 Oxidation Oxidative Degradation (Discoloration, N-oxides) O2->Oxidation Radical/Oxidation Pathway Carbamate Carbamate Formation (Crust, Weight Gain) CO2->Carbamate Nucleophilic Attack

Degradation pathways of the free base versus the chemical stability of the hydrochloride salt.

References

  • Singh, P. (2011). Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. University of Twente. Available at:[Link]

  • Reddit Chemistry Community. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Available at:[Link]

  • Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer. Available at:[Link]

  • RSC Publishing. (2022). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. Royal Society of Chemistry. Available at:[Link]

Optimization

Technical Support Center: Navigating the Challenges of Hygroscopic Amine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of amine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of amine hydrochloride salts. Our goal is to provide you with a comprehensive resource that not only identifies the root causes of these challenges but also offers practical, field-tested solutions to ensure the integrity and reliability of your experimental work.

Introduction: The Pervasive Issue of Hygroscopicity

Amine hydrochloride salts are ubiquitous in pharmaceutical development, often chosen to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs).[1][2] However, their propensity to absorb moisture from the atmosphere—a property known as hygroscopicity—can introduce a cascade of problems.[3][4] This moisture uptake can lead to physical changes like clumping and deliquescence, as well as chemical degradation through hydrolysis, ultimately compromising sample integrity, analytical accuracy, and product stability.[3][5][6]

The core of the issue often lies with the chloride ion. Its electronegativity makes it a prime hydrogen bond acceptor, readily interacting with atmospheric water.[1][2] This guide will provide a structured approach to understanding and mitigating these effects.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns when working with hygroscopic amine hydrochloride salts.

Q1: My amine hydrochloride salt, which was a free-flowing powder, has become a sticky or clumpy solid. What happened?

A1: This is a classic sign of moisture absorption.[3][5] The hygroscopic nature of the salt causes it to attract and retain water molecules from the air. This can lead to physical changes ranging from mild clumping to complete deliquescence, where the solid dissolves in the absorbed water.[3][7]

Q2: I'm getting inconsistent weights when preparing solutions. Could hygroscopicity be the cause?

A2: Absolutely. If the salt has absorbed a significant amount of water, the weight you measure is not the pure compound.[3] This leads to the preparation of solutions with lower-than-intended concentrations, which can critically impact experimental results.[3]

Q3: Can moisture absorption affect the chemical stability of my compound?

A3: Yes. The presence of water can facilitate chemical degradation, most commonly through hydrolysis.[3][5][7] This can lead to the formation of impurities and a reduction in the potency of your API.[5]

Q4: How can I determine the extent of my salt's hygroscopicity?

A4: The hygroscopicity of a material can be formally assessed using techniques like Dynamic Vapor Sorption (DVS) analysis.[8] This method measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH). For a simpler, qualitative assessment in the lab, you can observe the material's behavior when left exposed to ambient air for a short, controlled period.

Q5: What are the immediate steps I should take if I suspect my material has absorbed moisture?

A5: If you observe clumping or a wet appearance, it's crucial to assess the material's suitability for your experiment.[3] For non-critical applications, you might proceed after drying. However, for experiments requiring high purity and accurate weighing, it is best to use a fresh, unopened batch or prepare a stock solution from the entire batch and determine its concentration analytically (e.g., via HPLC or titration).[3]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides a systematic approach to troubleshooting common issues, complete with actionable protocols.

Issue 1: Inaccurate Weighing and Handling Due to Clumping
  • Root Cause: Exposure of the hygroscopic powder to ambient humidity during weighing and handling.

  • Preventative Measures:

    • Minimize the time the primary container is open.[3]

    • Work in a low-humidity environment, such as a glovebox or a room with a dehumidifier.[9]

    • Aliquot the bulk material into smaller, single-use vials under a dry atmosphere.[3]

  • Workflow for Weighing Hygroscopic Salts:

    Caption: Workflow for accurate weighing of hygroscopic salts.

Issue 2: Material Degradation and Inconsistent Results
  • Root Cause: Chemical instability exacerbated by absorbed moisture.

  • Solution: Proper drying and storage are paramount.

  • Objective: To efficiently remove moisture at a reduced temperature, minimizing the risk of thermal degradation.[10]

  • Methodology:

    • Spread the amine hydrochloride salt in a thin layer on a vacuum-safe dish.

    • Place the dish in a vacuum oven.

    • Seal the oven and apply a vacuum.

    • Once the desired vacuum is achieved, set the temperature to a moderate level (e.g., 60-80°C, well below the compound's melting or decomposition point).

    • Dry for 4-8 hours. The combination of low pressure and moderate heat effectively removes water.[10]

  • Objective: Gentle drying without the use of heat, ideal for thermally sensitive compounds.[10]

  • Methodology:

    • Ensure the desiccator contains a fresh, active desiccant (e.g., silica gel, anhydrous calcium sulfate).

    • Place the salt, spread thinly in an open container, inside the desiccator.

    • For Static Drying: Seal the desiccator and allow the material to dry over time. This is the gentlest but slowest method.

    • For Vacuum Drying: Ensure the desiccator lid is well-sealed and carefully apply a vacuum. This accelerates the drying process.[10]

  • Troubleshooting Drying:

    • Discoloration: If the salt discolors (e.g., turns yellow or grey), it may be due to oxidation or excessive heat.[10] Consider using a gentler method like vacuum desiccation at room temperature.[10]

    • Persistent Clumping: If the salt remains clumpy after drying, it indicates incomplete moisture removal.[10] Gently grind the salt to break up aggregates and increase surface area, then continue drying.[10]

Issue 3: Long-Term Instability During Storage
  • Root Cause: Inadequate protection from ambient moisture over time.

  • Best Practices for Storage:

    • Containers: Store in tightly sealed containers. For highly sensitive materials, consider flame-sealing under an inert atmosphere.

    • Environment: Keep in a cool, dry place. A desiccator is a good option for long-term storage of small quantities.[3]

    • Packaging: For formulated products, protective packaging such as blister packs with high-barrier films (e.g., aluminum foil) and the inclusion of desiccants is crucial.[9]

Part 3: Advanced Strategies for Mitigation

When inherent hygroscopicity is a major obstacle for drug development, more advanced strategies are necessary.

Crystal Engineering: The Co-crystal Approach
  • Concept: Co-crystallization involves combining the API with a benign co-former in the same crystal lattice.[8] This can alter the physicochemical properties of the solid, including reducing its hygroscopicity.[7][11][12][13]

  • Mechanism: By forming new intermolecular interactions, co-crystals can shield the hygroscopic sites of the API from atmospheric moisture.[2] This is a powerful technique because it can improve stability without altering the chemical structure of the API itself.[8]

  • Benefit: This approach has been shown to significantly improve the stability of moisture-sensitive drugs.[12][13]

Salt Screening and Selection
  • Concept: Not all salt forms of an amine will have the same degree of hygroscopicity. A comprehensive salt screening can identify alternative salt forms (e.g., mesylate, tosylate, etc.) that are more physically stable.[14][15][16]

  • Process: This involves reacting the free base of the amine with a variety of pharmaceutically acceptable acids and characterizing the resulting salts for properties like crystallinity, solubility, and hygroscopicity.[16]

  • Consideration: While hydrochloride salts are common due to their straightforward synthesis and the high bioavailability they often confer, they are not always the optimal choice from a stability perspective.[17] It's a balance of multiple properties.[16]

Formulation Strategies

For solid dosage forms, several formulation techniques can be employed to protect the hygroscopic API.[7][11][[“]]

StrategyMechanismKey Considerations
Film Coating A polymer barrier is applied to the surface of the tablet or granule, physically separating the API from the environment.[7][11][[“]]The coating material must have low water vapor permeability.
Encapsulation The API is enveloped within a protective shell, often using techniques like spray drying.[7][11]Can be effective but may be a more complex manufacturing process.
Co-processing with Excipients The API is blended with hydrophobic or moisture-scavenging excipients that preferentially absorb or repel moisture.[7][11][[“]]Requires careful selection of compatible and effective excipients.
  • Logical Flow of Mitigation Strategies:

    MitigationStrategies cluster_0 Initial Handling & Storage cluster_1 Formulation & Development A Proper Weighing Protocol B Effective Drying A->B C Secure Storage B->C D Salt Screening C->D If hygroscopicity is inherent E Co-crystallization D->E Alternative solid form F Formulation Strategies (Coating, Encapsulation) D->F Protect final product

    Caption: Decision tree for managing hygroscopic amine hydrochloride salts.

Conclusion

The hygroscopic nature of amine hydrochloride salts presents a significant but manageable challenge in scientific research and drug development. By understanding the underlying principles and implementing the practical strategies outlined in this guide—from meticulous handling and storage to advanced solid-state chemistry—researchers can ensure the accuracy, reproducibility, and integrity of their work. A proactive approach to mitigating the effects of moisture is a cornerstone of robust scientific practice.

References

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • ScienceMadness Discussion Board. (2021). Forming oxalate salts of amines. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. Available at: [Link]

  • CDC Stacks. (n.d.). DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. Available at: [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Available at: [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Available at: [Link]

  • Charles River. (n.d.). Salt Screening. Available at: [Link]

  • Insitu. (n.d.). Hygroscopic Salts. Available at: [Link]

  • Pharma.Tips. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • Globe Thesis. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Available at: [Link]

  • damp.aï. (2023). Hygroscopic. Available at: [Link]

  • Semantic Scholar. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • Inspectioneering. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • Dampness & Rot. (2025). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Available at: [Link]

  • Scribd. (n.d.). Ammonium Chloride Corrosion. Available at: [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Available at: [Link]

  • Damp Surveyors Ltd. (2024). Dealing With Hygroscopic Salts. Available at: [Link]

  • ScienceMadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Available at: [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • Enlighten: Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • ResearchGate. (2025). A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine by Column Chromatography

Welcome to the technical support center for the purification of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography of this specific amine. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure the scientific integrity and success of your purification workflow.

Understanding the Challenge: The Nature of the Amine

2-(4-Bromo-2-chlorophenoxy)ethan-1-amine is a primary amine containing a halogenated aromatic ring. This structure presents a unique set of challenges in silica gel chromatography. The basic nature of the amine group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can result in several undesirable outcomes, including:

  • Peak Tailing: The strong interaction causes a portion of the analyte to elute slowly, resulting in asymmetrical, tailing peaks.[3][4][5] This reduces resolution and can lead to co-elution with impurities.

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it does not elute from the column, leading to low recovery.

  • Streaking: Similar to tailing, streaking is observed when the compound is spread across a wide range of fractions instead of eluting as a sharp band.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine.

Issue Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing or Streaking Strong interaction between the basic amine and acidic silica gel.[1][2]1. Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) to the eluent (0.1-5% v/v).[6][7][8] This neutralizes the acidic silanol groups, reducing unwanted interactions. 2. Silica Gel Pre-treatment: Create a slurry of the silica gel with a solvent containing TEA before packing the column.[7] 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[1][8][9]
Low Product Recovery Irreversible adsorption of the amine onto the silica gel.1. Increase Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) can help to elute strongly bound compounds. 2. Flush the Column: After collecting the main fractions, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% TEA) to recover any remaining product.
Co-elution with Impurities Similar polarities of the target compound and impurities.1. Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation (aim for an Rf of 0.2-0.4 for the target compound).[8] 2. Gradient Elution: Employ a shallow gradient of increasing polarity to improve the resolution between closely eluting compounds.[10] 3. Change Stationary Phase: Different stationary phases can offer different selectivities.[9] If silica is not providing adequate separation, consider alumina or a C18 reversed-phase column.[11]
Product is Unstable on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.1. Use a Milder Stationary Phase: Florisil® (magnesium silicate) or neutral alumina can be gentler alternatives to silica gel.[8] 2. Amine Protection: Consider temporarily protecting the amine group with a moiety like a tert-butoxycarbonyl (Boc) group, which can be removed after purification.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my TLC spot for the amine tailing, and what does this mean for my column?

A tailing spot on a TLC plate is a strong indicator that you will experience similar issues, such as peak tailing or streaking, during your column chromatography.[6] This is due to the strong interaction between the basic amine and the acidic silica gel on the TLC plate. Addressing this issue at the TLC stage by adding a basic modifier like triethylamine to your developing solvent will save you significant time and effort when you move to the column.

Q2: What is the role of triethylamine (TEA) and how much should I use?

Triethylamine is a basic amine that acts as a "silanol suppressor." It competitively binds to the acidic silanol groups on the silica surface, preventing your target amine from interacting strongly with them.[12] This results in more symmetrical peaks and improved recovery. A good starting concentration for TEA in your mobile phase is 0.1-1% (v/v).[7] However, the optimal concentration can be determined through TLC analysis and may be as high as 5%.[6]

Q3: Can I use something other than triethylamine?

Yes, other basic modifiers can be used. Ammonia, often added as a solution in methanol (e.g., 1-10% of 2M NH3 in MeOH), is another effective option, particularly for more polar amines.[6][13] Pyridine can also be used, but it is less common due to its strong odor and higher boiling point.[6]

Q4: When should I consider using a different stationary phase?

If you continue to face significant challenges with tailing, low recovery, or compound degradation despite optimizing your mobile phase with basic additives on silica gel, it is time to consider an alternative stationary phase.[9]

  • Neutral or Basic Alumina: An excellent choice for basic compounds as it lacks the acidic character of silica.[8]

  • Amine-functionalized Silica: This stationary phase has a basic surface, which is ideal for purifying basic compounds and can often be used with less polar solvent systems like hexane/ethyl acetate.[1][13]

  • Reversed-Phase (C18) Silica: This non-polar stationary phase is used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[11] It can be a powerful alternative for purifying polar and ionizable compounds.[14]

Q5: How do I choose the right solvent system for my column?

The ideal solvent system is best determined through Thin Layer Chromatography (TLC).[15][16] The goal is to find a solvent mixture that moves your desired compound to a retention factor (Rf) of approximately 0.2-0.4.[8] This Rf value generally provides a good balance between retention and elution time on the column. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Remember to include your basic modifier (e.g., TEA) in the TLC developing solvent.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a step-by-step guide for the purification of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine using flash column chromatography on silica gel.

1. TLC Method Development:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • To each solvent system, add 0.5-1% (v/v) triethylamine.

  • Spot your crude reaction mixture on a silica gel TLC plate.

  • Develop the plates and visualize the spots under UV light.

  • The optimal solvent system will give your target compound an Rf value of 0.2-0.4 and show good separation from impurities.

2. Column Packing:

  • Select a glass column of appropriate size. A general rule is to use a silica-to-crude-product ratio of 50:1 to 100:1 by weight.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC (including TEA).

  • Pour the slurry into the column and allow the silica to settle into a uniform bed. You can assist packing by gently tapping the column.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve your crude product in the smallest possible volume of the initial mobile phase. Carefully apply this solution to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Monitor the elution process by spotting collected fractions on TLC plates and visualizing them.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain your purified 2-(4-bromo-2-chlorophenoxy)ethan-1-amine.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf 0.2-0.4 with 1% TEA) Slurry Prepare Silica Slurry (with initial eluent + 1% TEA) TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample (Dry loading recommended) Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Optimization

Technical Support Center: Resolving Emulsions in Phenoxy Ethylamine Extractions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for a common and frustrating issue in the extraction of phenoxy ethylamines: the formation of stable emulsions....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for a common and frustrating issue in the extraction of phenoxy ethylamines: the formation of stable emulsions. As a Senior Application Scientist, my goal is to provide you with not just the "what" but the "why" behind these techniques, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion in the context of my phenoxy ethylamine extraction?

An emulsion is a stable mixture of two liquids that do not typically mix, in this case, your aqueous phase and your organic solvent.[1][2] It manifests as a cloudy, milky, or hazy layer between the two distinct liquid phases, making a clean separation difficult or impossible.[3] This is because one liquid is dispersed as microscopic or sub-microscopic droplets within the other.[2]

Q2: Why is my phenoxy ethylamine extraction forming an emulsion?

Several factors can contribute to the formation of a stable emulsion during the extraction of phenoxy ethylamines:

  • Presence of Surfactant-like Molecules: Your sample may contain impurities that act as emulsifying agents. These can include phospholipids, free fatty acids, or proteins.[4] These molecules have regions that are soluble in both the aqueous and organic phases, allowing them to stabilize the droplets and prevent them from coalescing.[1][4]

  • High Shear Mixing: Vigorous shaking or high-speed stirring can create very fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[5]

  • Presence of Fine Particulates: Undissolved solids can accumulate at the interface of the two liquids, physically preventing the droplets from merging.

  • Incompatible pH: The pH of the aqueous phase is critical. For amine extractions, the pH determines the charge state of your phenoxy ethylamine. At certain pH values, the interfacial tension between the two phases can be lowered, which can contribute to emulsion stability.[5][6]

Q3: How does pH specifically affect emulsion formation with phenoxy ethylamines?

Phenoxy ethylamines are basic compounds. At a low pH, they will be protonated and exist as a salt, which is more soluble in the aqueous phase. At a high pH, they will be in their free base form, which is more soluble in the organic solvent. Fluctuations in pH or working at a pH where the amine has partial solubility in both phases can lead to the stabilization of an emulsion. The pH can also affect the charge of any surfactant-like impurities, influencing their emulsifying properties.[7][8]

Troubleshooting Guide: Breaking Emulsions

When faced with a persistent emulsion, a systematic approach is key. It is generally easier to prevent an emulsion from forming than to break one that has already formed.[4]

Part 1: Prevention is the Best Cure

The most effective way to deal with emulsions is to avoid their formation in the first place.

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[4] This provides sufficient surface area for extraction to occur without the high shear forces that lead to emulsification.

  • pH Control: Ensure the pH of your aqueous phase is optimized for the specific phenoxy ethylamine you are extracting. This typically means a pH that ensures the amine is fully in its free base form for extraction into the organic phase.

Part 2: Techniques for Breaking Existing Emulsions

If an emulsion has already formed, do not despair. Several techniques can be employed, ranging from simple physical methods to chemical interventions.

These methods physically disrupt the forces stabilizing the emulsion.

MethodDescriptionCausality
Time Allow the separatory funnel to stand undisturbed for a period, which can range from a few minutes to an hour.[3][7]Gravity can help the dispersed droplets to coalesce and settle out over time.
Gentle Stirring Slowly stir the emulsion with a glass rod.This can encourage the droplets to come into contact and merge without introducing high shear.
Centrifugation If the volume is manageable, centrifuging the mixture is a highly effective method.[1][4]The increased gravitational force accelerates the separation of the two phases and compacts the emulsified layer.[1][9]
Filtration Pass the emulsion through a plug of glass wool or phase separation filter paper.[4]The glass wool provides a large surface area for the droplets to coalesce upon. Phase separation paper is treated to be hydrophobic or hydrophilic, allowing one phase to pass through while retaining the other.[4]
Ultrasonic Bath Place the vessel containing the emulsion in an ultrasonic bath, sometimes with cooling.[3][7]The high-frequency sound waves can help to disrupt the interfacial film and promote coalescence.
Temperature Change Gentle heating may decrease the viscosity of the liquid and promote phase separation.[10] However, use caution as this can also affect the stability of your compound.A decrease in viscosity can allow droplets to move more freely and merge.

These methods alter the chemical environment to destabilize the emulsion.

MethodDescriptionCausality
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1][4]The addition of salt increases the ionic strength of the aqueous layer.[1][11] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the action of surfactant-like molecules, forcing them into one phase and allowing the emulsion to break.[1][4]
pH Adjustment Carefully adjust the pH of the aqueous layer. For phenoxy ethylamines, increasing the pH further into the basic range can sometimes help.This ensures the amine is fully in its free base form, maximizing its solubility in the organic phase and minimizing its ability to stabilize the interface. It can also alter the charge of emulsifying impurities.[7]
Solvent Addition Add a small amount of a different organic solvent.[4] For example, if you are using a non-polar solvent, adding a small amount of a more polar solvent might help.This changes the overall properties of the organic phase, which can increase the solubility of the emulsifying agent in one of the phases, thereby breaking the emulsion.[1][4]

Experimental Protocols

Protocol 1: The "Salting Out" Method
  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to distilled water with stirring until no more salt will dissolve.

  • Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a small volume (e.g., 5-10% of the aqueous phase volume).

  • Gentle Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.

  • Repeat if Necessary: If the emulsion persists, another small addition of brine may be helpful.

Protocol 2: Centrifugation
  • Transfer: Carefully transfer the entire contents of the separatory funnel (or a portion if it's a large volume) into appropriate centrifuge tubes.

  • Balance: Ensure the centrifuge tubes are properly balanced.

  • Centrifuge: Spin the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

  • Observe: After centrifugation, you should observe a clear separation of the aqueous and organic layers, with any solid particulate matter pelleted at the bottom of the tube.

  • Separate: Carefully pipette the desired layer out of the centrifuge tube.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for addressing emulsion formation.

EmulsionTroubleshooting cluster_physical cluster_chemical start Emulsion Formed prevention Prevention: - Gentle Mixing - pH Control start->prevention If recurring issue physical_methods Physical Methods start->physical_methods success Phases Separated physical_methods->success If successful time Wait chemical_methods Chemical Methods chemical_methods->success If successful failure Re-evaluate Extraction chemical_methods->failure If persists salt Add Brine ('Salting Out') stir Gentle Stir time->stir centrifuge Centrifuge stir->centrifuge filter Filter centrifuge->filter filter->chemical_methods If persists ph_adjust Adjust pH salt->ph_adjust solvent Add Different Solvent ph_adjust->solvent

Caption: A decision-making workflow for resolving emulsions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (n.d.). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Enhancing Extractions by Salting Out | LCGC International. (2023, August 1). Retrieved from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Retrieved from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (n.d.). Retrieved from [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. (n.d.). Retrieved from [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Retrieved from [Link]

  • How does emulsion splitting work? - Kluthe Magazine. (n.d.). Retrieved from [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • List of chemical demulsifiers used | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Salting out – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • GSJ: Volume 11, Issue 10, October 2023, Online: ISSN 2320-9186 Plant extraction as a new demuls. (2023, October 15). Retrieved from [Link]

  • Chemical demulsifiers | SLB. (2017, January 1). Retrieved from [Link]

  • Centrifuge use in solvent extraction? : r/homechemistry - Reddit. (2023, November 19). Retrieved from [Link]

  • Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. (n.d.). Retrieved from [Link]

  • Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate. (n.d.). Retrieved from [Link]

  • Demulsifiers in Oilfields: Mechanisms, Types, and Applications|News - UNPChemicals. (2025, September 5). Retrieved from [Link]

  • Demulsifiers - Petronax | Refinery Chemicals. (2024, October 17). Retrieved from [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • WO2019099231A1 - Extraction of amines from hydrocarbons - Google Patents. (n.d.).
  • Effect of pH and Total Hardness on Stability of Crude Oil Water in Oil Emulsions - Research India Publications. (n.d.). Retrieved from [Link]

  • pH and Magnetism Dual-Responsive Pickering Emulsion Stabilized by Dynamic Covalent Fe3O4 Nanoparticles - MDPI. (2022, July 28). Retrieved from [Link]

  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2010, May 11). Retrieved from [Link]

  • How emulsions form and break? - Biolin Scientific. (2024, June 11). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Analysis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document will not only dissect the intricacies of the spectrum but also compare the utility of 1H NMR with other analytical techniques for the characterization of this and similar molecules. Our approach is grounded in scientific expertise, ensuring that the presented methodologies are robust and the interpretations are validated by established principles.

Introduction

2-(4-Bromo-2-chlorophenoxy)ethan-1-amine is a substituted phenoxy ethanamine derivative. The structural elucidation of such molecules is paramount in pharmaceutical development, as the precise arrangement of atoms dictates the compound's activity, and toxicity. 1H NMR spectroscopy is a cornerstone technique for this purpose, offering a non-destructive method to probe the chemical environment of hydrogen atoms within a molecule.[1] This guide will provide a detailed, step-by-step interpretation of the predicted 1H NMR spectrum of the title compound, explaining the causal relationships between the molecular structure and the spectral features.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, which is in turn dictated by the presence of electronegative atoms (O, Cl, Br) and the aromatic ring current.[2][3]

Predicted Chemical Shifts and Splitting Patterns

The following table summarizes the predicted 1H NMR data for 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3~ 7.5d~ 2.5 (⁴J)1H
H-5~ 7.2dd~ 8.8 (³J), 2.5 (⁴J)1H
H-6~ 6.9d~ 8.8 (³J)1H
-O-CH₂-~ 4.1t~ 5.0 (³J)2H
-CH₂-NH₂~ 3.1t~ 5.0 (³J)2H
-NH₂~ 1.5-3.0br s-2H

In-depth Interpretation

The Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum is anticipated to show three distinct signals for the three protons on the substituted benzene ring.[2]

  • H-3 (ortho to Chlorine): This proton is expected to appear as a doublet at the most downfield position of the aromatic signals (~7.5 ppm). Its downfield shift is attributed to the deshielding effect of the adjacent electronegative chlorine atom and the ortho relationship to the ether linkage. The splitting pattern, a doublet, arises from the four-bond coupling (meta-coupling) with H-5, with a small coupling constant (J) of approximately 2.5 Hz.

  • H-5 (ortho to Bromine): This proton is predicted to be a doublet of doublets (dd) around 7.2 ppm. It is coupled to two non-equivalent protons: H-6 (three-bond, ortho-coupling) and H-3 (four-bond, meta-coupling). The larger coupling constant (~8.8 Hz) corresponds to the ortho-coupling with H-6, while the smaller coupling constant (~2.5 Hz) is due to the meta-coupling with H-3.

  • H-6 (meta to Bromine and Chlorine): This proton should appear as a doublet at the most upfield position of the aromatic signals (~6.9 ppm). This is due to being the most shielded of the aromatic protons. It exhibits a three-bond (ortho) coupling with H-5, resulting in a doublet with a coupling constant of approximately 8.8 Hz.

The Aliphatic Region (δ 2.5-4.5 ppm)

The aliphatic region will feature two triplets corresponding to the two methylene groups of the ethanamine side chain.

  • -O-CH₂- Protons: These protons are directly attached to the oxygen atom, which is highly electronegative. Consequently, they are significantly deshielded and are expected to resonate at a downfield chemical shift of around 4.1 ppm.[4] These protons are coupled to the adjacent -CH₂-NH₂ protons, resulting in a triplet with a coupling constant of approximately 5.0 Hz.

  • -CH₂-NH₂ Protons: These protons are adjacent to the amine group and are therefore less deshielded than the -O-CH₂- protons, with a predicted chemical shift around 3.1 ppm. They are coupled to the -O-CH₂- protons, also appearing as a triplet with a similar coupling constant of about 5.0 Hz.

  • -NH₂ Protons: The protons of the primary amine group typically appear as a broad singlet in the range of 1.5-3.0 ppm.[3][5] The exact chemical shift and peak shape can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] In some cases, these protons may not be observed at all if a deuterated solvent that can exchange protons (like D₂O) is used.

Below is a visual representation of the molecular structure and the proton assignments.

Caption: Molecular structure of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine with proton numbering.

Experimental Protocol: 1H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amine group.[5]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a dilute sample, a greater number of scans will be required to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).

G cluster_workflow 1H NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Instrument Setup (Lock, Shim) A->B C Data Acquisition (Acquire FID) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Integration, Multiplicity, J-coupling) D->E F Structure Elucidation E->F

Sources

Comparative

Analytical Superiority in Halogenated Amine Characterization: A Comparison Guide to Mass Spectrometry Platforms

As a Senior Application Scientist in drug development, I frequently evaluate analytical platforms for the structural elucidation and quantification of halogenated amines. Compounds containing bromine (Br) or chlorine (Cl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently evaluate analytical platforms for the structural elucidation and quantification of halogenated amines. Compounds containing bromine (Br) or chlorine (Cl) coupled with a basic nitrogen—such as the widely used antihistamines chlorpheniramine and brompheniramine—present unique gas-phase chemistry. The competition between halogen expulsion and amine-directed cleavage requires a deliberate choice of mass spectrometry (MS) ionization techniques.

This guide objectively compares the two primary platforms for this workflow: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) . By understanding the mechanistic causality behind their fragmentation patterns, scientists can select the optimal platform for their specific analytical needs.

Part 1: Mechanistic Causality of Br/Cl Amine Fragmentation

Before comparing instrumental platforms, we must establish the fundamental gas-phase rules that govern halogenated amines.

Isotopic Signatures (The Diagnostic Anchor)

Halogens provide a built-in mass tag that serves as a primary diagnostic tool. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, while Bromine exists as ⁷⁹Br and ⁸¹Br in a 1:1 ratio. Any intact precursor ion—or fragment that retains the halogen atom—will mathematically mirror these exact isotopic abundances, allowing for immediate structural confirmation[1].

The Nitrogen -Cleavage

Regardless of the halogen present, the strong electron-donating capability of the amine nitrogen lone pair drives ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cleavage. The bond adjacent to the carbon-nitrogen bond ruptures to form a highly resonance-stabilized immonium ion. This pathway is so energetically favorable that it often dominates the mass spectrum, yielding characteristic low-mass peaks (e.g., m/z 30 for primary amines, m/z 58 for dimethylamines).
The Even-Electron Rule: X• vs. HX Loss

The fate of the halogen depends entirely on the ionization source:

  • Odd-Electron Systems (EI): Hard ionization generates a radical cation (M+•). The molecule relieves this high-energy state via homolytic cleavage of the weakest bond, resulting in the direct loss of a halogen radical (Cl• [-35 Da] or Br• [-79 Da]).

  • Even-Electron Systems (ESI): Soft ionization generates a protonated molecule ([M+H]+). According to the even-electron rule, fragmentation preferentially yields another even-electron ion and a neutral molecule. Therefore, ESI-CID drives heterolytic cleavage coupled with hydrogen rearrangement, resulting in the neutral loss of hydrogen halide (HCl [-36 Da] or HBr [-80 Da])[2].

Part 2: Platform Comparison

The choice between EI and ESI fundamentally alters the observed data. The table below summarizes the comparative performance of both platforms for halogenated amines.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Performance Comparison
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization State Radical Cation [M+•] (Odd-electron)Protonated [M+H]+ (Even-electron)
Primary Halogen Loss Loss of Halogen Radical (X•)Neutral Loss of Hydrogen Halide (HX)
Spectral Complexity High (Extensive library-matchable fragmentation)Low (Requires CID for structural data)
Isotopic Preservation Often lost in lower-mass fragmentsPreserved in the Precursor [M+H]+ ion
Primary Application Untargeted screening, volatile compoundsHigh-sensitivity targeted quantification

To visualize how the choice of platform dictates the fragmentation logic, refer to the workflow diagram below.

Workflow Sample Halogenated Amine (Br/Cl) GC GC-EI-MS (Hard Ionization, 70 eV) Sample->GC Volatile Analysis LC LC-ESI-MS/MS (Soft Ionization) Sample->LC Polar/Labile Analysis EI_Ion Radical Cation [M+•] Odd-Electron System GC->EI_Ion ESI_Ion Protonated Ion [M+H]+ Even-Electron System LC->ESI_Ion EI_Frag1 Homolytic Cleavage Loss of X• (-35/-79 Da) EI_Ion->EI_Frag1 EI_Frag2 Alpha-Cleavage Immonium Ion Formation EI_Ion->EI_Frag2 ESI_Frag1 Heterolytic Cleavage Loss of HX (-36/-80 Da) ESI_Ion->ESI_Frag1 CID ESI_Frag2 CID Alpha-Cleavage Loss of Amine ESI_Ion->ESI_Frag2 CID

Figure 1: Divergent fragmentation pathways of halogenated amines based on MS ionization platform.

Part 3: Case Study: Chlorpheniramine vs. Brompheniramine

To demonstrate the power of LC-ESI-MS/MS in targeted drug analysis, we compare the antihistamines chlorpheniramine and brompheniramine. These isobaric-adjacent molecules differ only by the halogen substituent on the aromatic ring.

Under ESI, they form intact protonated precursors at m/z 275 (Chlorpheniramine) and m/z 319 (Brompheniramine). However, during Collision-Induced Dissociation (CID), both molecules undergo an initial loss of the dimethylamine group, followed by the expulsion of the halogenated aromatic ring. Remarkably, their fragmentation pathways converge to produce an identical, highly stable product ion at m/z 167 (the phenyl-pyridyl-methyl cation)[3]. This shared transition makes m/z 167 an excellent target for Multiple Reaction Monitoring (MRM) assays.

Pathway Precursor [M+H]+ Precursor m/z 275 (Cl) or 319 (Br) Isotope Isotopic Confirmation 3:1 (Cl) or 1:1 (Br) Precursor->Isotope Q1 Scan LossAmine Loss of Dimethylamine [M+H - 45]+ Precursor->LossAmine CID (Low CE) LossHX Neutral Loss of HX (-36 Da or -80 Da) Precursor->LossHX CID (Med CE) SharedFrag Phenyl-Pyridyl-Methyl Cation m/z 167 (Shared Product Ion) LossAmine->SharedFrag CID (High CE) LossHX->SharedFrag CID (High CE)

Figure 2: ESI-CID logic for Chlorpheniramine and Brompheniramine converging at m/z 167.

Part 4: Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure analytical trustworthiness and reproducibility, the following protocol details the extraction and LC-MS/MS quantification of halogenated antihistamines from human plasma. Every step is designed with explicit causality to prevent matrix suppression and ensure data integrity.

Step 1: Liquid-Liquid Extraction (LLE)

Causality: Direct protein precipitation leaves residual phospholipids that cause severe ion suppression in ESI. LLE provides a selectively clean extract by exploiting the basic nature of the amines.

  • Aliquot 500 µL of plasma and spike with 10 µL of Internal Standard (e.g., Diphenhydramine).

  • pH Adjustment: Add 200 µL of 1M NaOH. Why: Halogenated amines have a pKa of ~9. Basifying the matrix forces the amines into their uncharged free-base form, driving them out of the aqueous phase.

  • Partitioning: Add 3 mL of Diethyl Ether/Dichloromethane (80:20 v/v). Why: This specific non-polar blend selectively partitions the free-base amines while leaving polar interferents behind[4].

  • Vortex vigorously for 5 minutes, centrifuge at 4000 rpm for 10 minutes, collect the organic layer, and evaporate under N₂ at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

Causality: Halogenated amines often exhibit peak tailing on standard silica columns due to secondary interactions between the basic nitrogen and residual silanols.

  • Column: Phenomenex Gemini C18 (50 x 4.6 mm, 5 µm)[4].

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.0 with formic acid). Why: Maintaining an acidic pH ensures the amines are fully protonated prior to entering the ESI source, maximizing [M+H]+ yield.

  • Mobile Phase B: Methanol.

  • Gradient: 35% B to 90% B over 5.0 minutes. Why: Starting at low organic ensures retention of the polar amine moiety, while the rapid ramp to 90% B elutes the hydrophobic halogenated ring system sharply.

Step 3: MS/MS Optimization & Internal Validation

Causality: This protocol acts as a self-validating system. We use the halogen's natural isotopic ratio as an internal quality control check before locking the MRM transitions.

  • Isotopic Validation (Q1): Perform a precursor ion scan. Verify the presence of the [M+H]+ and [M+H+2]+ peaks. For Chlorpheniramine, ensure m/z 275 and 277 are present in a strict 3:1 ratio. Validation Check: If this ratio is skewed, it indicates an isobaric interference co-eluting with your analyte, and chromatography must be adjusted.

  • Collision Energy (CE) Ramp: Apply 10–30 eV in Q2.

  • MRM Transitions: Lock the transitions to the shared product ion[3]:

    • Chlorpheniramine: m/z 275.1 → 167.1 (Optimal CE: ~20 eV)

    • Brompheniramine: m/z 319.1 → 167.1 (Optimal CE: ~22 eV)

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link][1]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5). Available at:[Link][5]

  • Google Patents (US20240304434A1). Mass spectrometry via frequency tagging. Available at:[3]

  • ResearchGate / PubMed. Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry. Available at:[Link][4]

Sources

Validation

A Researcher's Guide to the Crystal Structure Analysis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl: A Comparative Approach

For researchers in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the crystal structure analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the crystal structure analysis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl. While a definitive public crystal structure for this specific molecule is not available at the time of this publication, this guide will serve as a detailed protocol, using closely related halogenated phenoxy derivatives as comparative examples to illustrate the principles and expected outcomes of such an analysis.

The hydrochloride salt of this amine is expected to be a crystalline solid at room temperature, with its solubility enhanced by the salt formation, making it suitable for various applications. The presence of both bromine and chlorine substituents on the phenyl ring influences the compound's electronic properties, which in turn can affect its reactivity and biological activity.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the atomic structure of a molecule.[1] This powerful technique allows for the precise measurement of bond lengths, bond angles, and the overall molecular conformation by analyzing how a crystal diffracts a beam of X-rays.[2][3]

The process of crystal structure determination can be broken down into several key stages, each requiring careful execution and analysis.

Experimental Workflow: From Powder to Structure

A logical workflow is critical for the successful analysis of a novel crystal structure. The following diagram outlines the key steps, from initial synthesis to the final structural refinement and comparison.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_comparison Comparative Analysis synthesis Synthesis of 2-(4-Bromo-2- chlorophenoxy)ethan-1-amine HCl purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection using a Diffractometer crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-squares on F²) structure_solution->refinement comparison Comparison with Related Halogenated Structures refinement->comparison

Caption: Experimental workflow for crystal structure analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The synthesis of the title compound can be achieved through various established organic chemistry routes. Following synthesis, rigorous purification, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether mixtures), is crucial to remove impurities that can inhibit crystal growth.

  • Crystallization: Growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions) is often the most challenging step.[1] Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first reduces the compound's solubility, inducing crystallization.

    • Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam of a diffractometer.[4] As the crystal is rotated, a detector records the diffraction pattern, which is a series of spots of varying intensities.[1][3]

  • Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined using computational methods (e.g., direct methods) to generate an initial electron density map.[3]

  • Structure Refinement: The initial atomic model is refined using a least-squares method to best fit the experimental diffraction data.[4] This iterative process improves the atomic positions, bond lengths, and bond angles, resulting in a final, accurate crystal structure.

Comparative Analysis with Structurally Related Compounds

To understand the unique structural features of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl, it is insightful to compare its expected crystallographic data with that of known, related structures. Below is a table comparing the crystallographic data of two such compounds.

Parameter1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone[5]4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate[6]2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl (Hypothetical)
Formula C₁₄H₁₀BrClO₂C₂₀H₁₄BrClO₃C₈H₁₀BrCl₂N
Molecular Weight 325.58417.68270.98
Crystal System MonoclinicMonoclinicTo be determined
Space Group P2₁/cP2₁/nTo be determined
a (Å) 15.2653 (8)12.345 (3)To be determined
b (Å) 4.5541 (2)7.890 (2)To be determined
c (Å) 23.7336 (9)17.890 (4)To be determined
β (°) 129.135 (2)91.56 (3)To be determined
Volume (ų) 1279.80 (10)1739.0 (7)To be determined
Z 44To be determined
Calculated Density (g/cm³) 1.6901.595To be determined

This table presents a hypothetical column for the title compound to illustrate the data that would be obtained from a successful crystal structure analysis.

The Significance of Intermolecular Interactions: A Deeper Look

The crystal packing of halogenated organic molecules is often governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.

intermolecular_interactions cluster_interactions Intermolecular Interactions Molecule A Molecule A Halogen Bonding Halogen Bonding Molecule A->Halogen Bonding Hydrogen Bonding Hydrogen Bonding Molecule A->Hydrogen Bonding π-π Stacking π-π Stacking Molecule A->π-π Stacking Van der Waals Forces Van der Waals Forces Molecule A->Van der Waals Forces Molecule B Molecule B Molecule B->Halogen Bonding Molecule B->Hydrogen Bonding Molecule B->π-π Stacking Molecule B->Van der Waals Forces

Caption: Key intermolecular interactions in crystal packing.

In the case of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl, several key interactions are expected to play a significant role:

  • Hydrogen Bonding: The protonated amine group (-NH₃⁺) is a strong hydrogen bond donor, and the chloride counter-ion (Cl⁻) is a strong acceptor. The ether oxygen can also act as a hydrogen bond acceptor. These interactions are expected to be dominant in the crystal packing.

  • Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile (e.g., an oxygen or another halogen atom).[7] These interactions can be highly directional and play a crucial role in the supramolecular assembly.[8] For instance, short halogen-oxygen contacts have been observed in similar structures.[6]

  • π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π-π interactions.

A comprehensive analysis of the crystal structure would involve identifying and quantifying these intermolecular interactions, which can be further investigated using computational tools like Hirshfeld surface analysis.[9]

Conclusion

The structural elucidation of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine HCl through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and the intricate network of intermolecular interactions that govern its solid-state architecture. By following the detailed experimental protocol outlined in this guide and performing a comparative analysis with related structures, researchers can gain a comprehensive understanding of this compound's physicochemical properties. This knowledge is fundamental for its potential applications in the development of new pharmaceuticals and advanced materials.

References

  • PMC. 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. [Link]

  • SciSpace. Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. A comparison of the crystal structures of some 4. [Link]

  • Bradford Scholars. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • PMC. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. Fig. 1 X-Ray crystal structures (left) and the corresponding chemical... [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • PMC. Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals. [Link]

  • MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

  • PMC. Crystal structures and low-affinity complex formation of halogenase CtcP and FAD reductase CtcQ from the chlortetracycline biosynthetic pathway. [Link]

  • MDPI. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). [Link]

  • PubChemLite. 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride (C8H9BrClN). [Link]

  • PubChemLite. 2-(2-bromo-4-chlorophenoxy)ethan-1-ol. [Link]

Sources

Comparative

Differentiating 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine from its Regioisomers: A Comprehensive Analytical Guide

Executive Summary & The Regioisomer Challenge In drug development and forensic chemistry, the definitive structural assignment of halogenated phenoxyethylamines is a critical analytical bottleneck. 2-(4-Bromo-2-chlorophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioisomer Challenge

In drug development and forensic chemistry, the definitive structural assignment of halogenated phenoxyethylamines is a critical analytical bottleneck. 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine and its regioisomers (e.g., 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine) possess identical molecular weights, identical functional groups, and nearly identical physicochemical properties.

Standard analytical modalities often fail here. This guide objectively compares the performance of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Infrared Detection (GC-IRD) in differentiating these alternatives. By understanding the causality behind these analytical responses, researchers can implement a self-validating workflow for absolute structural confirmation.

Orthogonal Analytical Workflow

To overcome the limitations of isolated techniques, a multi-modal approach is required. The workflow below illustrates the logical progression from initial mass confirmation to definitive regioisomer assignment.

Workflow Start Unknown Halogenated Phenoxyethylamine MS LC-MS/MS & GC-MS Determine MW & Fragments Start->MS Decision Are fragments isobaric? MS->Decision NMR 1D/2D NMR Spectroscopy (1H, 13C, HSQC, HMBC) Decision->NMR Yes (Mass Equivalence) Result Regioisomer Confirmed: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine Decision->Result No (Distinct Fragments) GCIRD GC-IRD Analysis (Vapor Phase IR Fingerprint) NMR->GCIRD Orthogonal Validation NMR->Result J-Coupling & Chemical Shifts GCIRD->Result Unique IR Bands

Workflow for differentiating halogenated phenoxyethylamine regioisomers using orthogonal modalities.

Comparative Analytical Modalities

A. Mass Spectrometry (LC-MS/MS & GC-MS): The Mechanistic Failure

While LC-MS/MS and GC-MS are foundational for establishing molecular formulas, they frequently fail to differentiate regioisomers.

  • The Causality: Under electron ionization (EI) or collision-induced dissociation (CID), phenoxyethylamines typically undergo cleavage at the ether linkage or the aliphatic amine side chain. Because the resulting halogenated phenoxy cations share the exact same mass and elemental composition regardless of whether the bromine is at the 4-position or the 2-position, the resulting spectra exhibit "mass spectral equivalence" (). The fragments are isobaric, rendering MS alone insufficient for absolute structural assignment, though it remains essential for ruling out non-isomeric impurities ().

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy—specifically the analysis of


H-

H J-coupling constants and 2D heteronuclear correlations—is the definitive discriminator for regioisomers.
  • The Causality: The spatial arrangement of the electronegative halogens (chlorine and bromine) alters the local magnetic shielding of the aromatic protons (). In a 1,2,4-trisubstituted benzene ring (where position 1 is the ether oxygen), the three remaining protons occupy positions 3, 5, and 6.

    • For 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine : The proton at position 3 (between Cl and Br) only has a meta-proton (H5), resulting in a doublet with a small coupling constant (

      
       Hz). H5 is ortho to H6 and meta to H3, appearing as a doublet of doublets (
      
      
      
      Hz).
    • For the regioisomer 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine : While the splitting pattern remains similar, the distinct electronegativity and anisotropic effects of bromine versus chlorine invert the chemical shifts of the respective protons.

C. Gas Chromatography-Infrared Detection (GC-IRD): Orthogonal Validation

When NMR is not feasible due to sample complexity, GC-IRD serves as a powerful orthogonal technique.

  • The Causality: GC-IRD captures the infrared spectra of molecules in the vapor phase as they elute from the column. While MS fragments are identical, the dipole moment changes associated with molecular vibrations (e.g., C-Cl and C-Br stretching) are highly dependent on the symmetry and substitution pattern of the aromatic ring. This yields unique absorption bands in the "fingerprint" region (700–1500 cm

    
    ).
    

Quantitative Data Comparison

The following table summarizes the expected analytical divergence between the target molecule and its primary regioisomer.

Analytical Parameter2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (Target)2-(2-Bromo-4-chlorophenoxy)ethan-1-amine (Alternative)
Molecular Weight 250.52 g/mol 250.52 g/mol
MS Base Peak (m/z) Isobaric (e.g., m/z 205/207

)
Isobaric (e.g., m/z 205/207

)

H NMR: H3 (meta)

~7.5 ppm (d,

Hz)

~7.7 ppm (d,

Hz)

H NMR: H5 (ortho/meta)

~7.3 ppm (dd,

Hz)

~7.2 ppm (dd,

Hz)

H NMR: H6 (ortho)

~6.8 ppm (d,

Hz)

~6.7 ppm (d,

Hz)
GC-IRD Fingerprint Distinct C-Cl stretch ~1050 cm

Distinct C-Br stretch ~1020 cm

(Note: NMR chemical shifts are approximate and solvent-dependent, e.g., in CDCl


.)

Self-Validating Experimental Protocol: 2D-NMR Structural Assignment

To ensure absolute confidence in the structural assignment, a self-validating NMR protocol utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) must be employed. This system validates itself by cross-referencing 1-bond and 2/3-bond carbon-proton connectivity, creating a closed logical loop that rules out false positives.

Step 1: Sample Preparation and 1D Acquisition

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Acquire a standard

    
    H NMR spectrum (minimum 400 MHz). Validation Check:  The integration must perfectly match the molecular formula: the aliphatic side chain must integrate to 4 protons (-CH
    
    
    
    -CH
    
    
    -), the amine to 2 protons (-NH
    
    
    , broad singlet, exchangeable with D
    
    
    O), and the aromatic region to exactly 3 protons.
  • Acquire a

    
    C{
    
    
    
    H} NMR spectrum. Verify the presence of 8 distinct carbon signals (6 aromatic, 2 aliphatic).

Step 2: HSQC (1-Bond C-H Correlation)

  • Execute a phase-sensitive

    
    H-
    
    
    
    C HSQC experiment.
  • Validation Check: This step maps every proton to its directly attached carbon. The three aromatic protons must correlate to exactly three distinct methine carbons. This leaves three quaternary aromatic carbons (C1-O, C2-Cl, C4-Br) without HSQC cross-peaks. If more or fewer than three aromatic C-H correlations appear, the sample is impure or not a 1,2,4-trisubstituted system.

Step 3: HMBC (2- and 3-Bond C-H Correlation)

  • Execute a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
  • Crucial Regioisomer Validation: Identify the aliphatic -CH

    
    - protons adjacent to the oxygen (
    
    
    
    ~4.0 ppm). Trace their HMBC correlation to the quaternary aromatic carbon C1.
  • Trace the HMBC correlations from the aromatic protons (H3, H5, H6) to the quaternary carbons.

    • For 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine , H6 (the proton ortho to the ether linkage) will show a strong 3-bond correlation to C2 (bearing the chlorine) and C4 (bearing the bromine).

    • By mapping these 3-bond correlations, the exact sequence of the substituents (O-CH

      
      -CH
      
      
      
      -NH
      
      
      at C1, Cl at C2, Br at C4) is unequivocally locked in. This self-validating loop proves the regioisomer identity beyond a reasonable doubt.

References

  • Title: GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence Source: Chromatography Today URL: [Link]

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling Source: ChemRxiv URL: [Link]

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Halogenated Organic Amines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise quantification of halogens within organic amine structures is a critical a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise quantification of halogens within organic amine structures is a critical analytical challenge. The presence and concentration of halogens like fluorine, chlorine, bromine, and iodine can significantly influence a molecule's pharmacological activity, metabolic stability, and toxicity profile. Therefore, robust and accurate elemental analysis is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for halogen determination in organic amines, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical choices.

The Analytical Imperative: Why Halogen Quantification Matters

Halogenated organic amines are a prevalent class of compounds in medicinal chemistry. The introduction of a halogen atom can modulate a drug candidate's lipophilicity, binding affinity to target proteins, and metabolic pathways. However, the same properties that confer therapeutic benefits can also introduce liabilities. For instance, certain halogenated metabolites can be reactive, leading to toxicity. Furthermore, the manufacturing process of these compounds may involve halogenated reagents or solvents, necessitating stringent control of residual impurities. Consequently, the ability to accurately and reliably measure halogen content is paramount throughout the drug development lifecycle.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method for halogen determination depends on several factors, including the specific halogen, the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare the most established and emerging techniques.

TechniquePrincipleStrengthsWeaknessesTypical Concentration Range
Combustion Ion Chromatography (CIC) The sample is combusted at a high temperature, converting halogens to hydrogen halides (HX), which are then absorbed into an aqueous solution and quantified by ion chromatography.[1][2]High accuracy and precision, automated for high throughput, applicable to a wide range of sample types (solid, liquid, gas).[1] It is a well-established standard method (e.g., ASTM D7359).[3][4][5]Destructive to the sample, provides total halogen content without specifying the organic versus inorganic source, can have limitations with very low sample amounts.[1]wt. ppm – wt. %[1]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the constituent elements. The ions are then separated by their mass-to-charge ratio and detected.[6]Extremely high sensitivity, capable of multi-elemental analysis, provides isotopic information.[6][7]Can be prone to spectral interferences, especially for fluorine.[8][9] Sample preparation can be complex to avoid matrix effects.[9][10]sub-ppt to ppm levels[6]
Titration Methods (e.g., Argentometric, Volhard) After sample decomposition (e.g., sodium fusion, oxygen flask combustion), the resulting halide ions are titrated with a standard solution of silver nitrate.[11][12]Cost-effective, well-established classical method, suitable for higher concentrations.Lower sensitivity compared to instrumental methods, can be labor-intensive, susceptible to interferences from other ions that react with silver nitrate.[11]Typically > 0.1%

In-Depth Look at Dominant Methodologies

Combustion Ion Chromatography (CIC): The Workhorse for Halogen Analysis

CIC has emerged as the gold standard for routine halogen analysis due to its robustness and automation.[1] The technique combines the complete decomposition of the sample with the highly selective and sensitive separation and detection capabilities of ion chromatography.

The workflow for CIC analysis can be visualized as a sequential process, from sample introduction to data analysis.

CIC_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample (1-150 mg) Furnace High-Temperature Furnace (Argon/Oxygen Atmosphere) Sample->Furnace Introduction Absorption Absorption of Combustion Gases in Aqueous Solution Furnace->Absorption Conversion to HX, X₂, SOx Injection Automated Injection into IC Absorption->Injection Transfer Separation Ion Separation (Analytical Column) Injection->Separation Detection Conductivity Detection Separation->Detection Quantification Quantification against Certified Standards Detection->Quantification

Caption: Workflow for Combustion Ion Chromatography (CIC).

  • Sample Preparation: Accurately weigh 5-20 mg of the homogenized halogenated organic amine sample into a sample boat. For liquid samples, a similar amount can be injected directly.

  • Instrument Setup:

    • Set the combustion furnace temperature to 900-1100 °C.

    • Optimize the flow rates of argon and oxygen gas to ensure complete combustion.

    • Prepare the absorption solution (typically deionized water with a small amount of hydrogen peroxide to aid in sulfur analysis).[13]

  • Combustion and Absorption: The sample boat is automatically introduced into the furnace. The combustion products are swept by the gas stream into the absorption module where the hydrogen halides are trapped in the aqueous solution, forming halide ions (F⁻, Cl⁻, Br⁻, I⁻).[1]

  • Ion Chromatography:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The sample passes through a guard column to remove any particulates and then an analytical column that separates the halide ions based on their affinity for the stationary phase.[2]

    • A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.[2]

    • The separated ions are detected by a conductivity detector.

  • Quantification: The concentration of each halide is determined by comparing the peak area of the sample to a calibration curve generated from certified reference materials (CRMs).[1] It is crucial to use CRMs that are matrix-matched as closely as possible to the samples being analyzed to ensure accuracy.[14]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For Ultra-Trace Level Quantification

When the application demands the highest sensitivity for detecting trace and ultra-trace levels of halogens, ICP-MS is the technique of choice.[6] While traditionally challenging for halogens due to their high ionization potentials and potential for spectral interferences, modern ICP-MS instruments, particularly triple quadrupole systems, have overcome many of these limitations.[8]

The ICP-MS workflow involves sample digestion, nebulization, ionization, and mass analysis.

ICPMS_Workflow cluster_sample_prep Sample Preparation cluster_introduction Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Digestion Sample Dissolution/ Digestion Nebulizer Nebulizer Digestion->Nebulizer Introduction SprayChamber Spray Chamber Nebulizer->SprayChamber Plasma Inductively Coupled Argon Plasma (6000-10000 K) SprayChamber->Plasma Aerosol Transfer MassSpec Quadrupole Mass Spectrometer Plasma->MassSpec Ion Extraction Detector Detector MassSpec->Detector

Sources

Comparative

UV-Vis absorption maxima for 4-bromo-2-chlorophenoxy chromophores

High-Fidelity UV-Vis Characterization of 4-Bromo-2-chlorophenoxy Chromophores: A Comparative Guide Executive Summary The 4-bromo-2-chlorophenoxy substructure is a critical chromophore embedded in complex agrochemicals (s...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity UV-Vis Characterization of 4-Bromo-2-chlorophenoxy Chromophores: A Comparative Guide

Executive Summary

The 4-bromo-2-chlorophenoxy substructure is a critical chromophore embedded in complex agrochemicals (such as the organophosphate insecticide profenofos) and serves as a highly specific environmental biomarker[1],[2]. Accurate UV-Vis spectrophotometric characterization of this chromophore is essential for monitoring photodegradation, validating product formulations, and conducting pharmacokinetic assays[3],[4]. This guide objectively compares the optical performance of 4-bromo-2-chlorophenoxy derivatives against alternative chlorinated chromophores, providing researchers with mechanistically grounded protocols for robust spectral analysis.

Mechanistic Insights: Electronic Transitions & Auxochromic Effects

The UV-Vis absorption profile of phenoxy chromophores is dictated by the


 and 

electronic transitions within the aromatic ring. The specific halogen substitution pattern heavily influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 4-bromo-2-chlorophenoxy chromophores, the presence of the highly electronegative chlorine atom at the ortho position and the heavier, more polarizable bromine atom at the para position induces a strong auxochromic effect. When the phosphate ester bond in a parent molecule like profenofos is cleaved to form free 4-bromo-2-chlorophenol (BCP)[4], the oxygen atom's lone electron pairs become fully available to conjugate with the aromatic


 system. This extended conjugation lowers the energy required for the 

transition, causing a distinct bathochromic (red) shift from 265 nm (esterified)[5] to the 277–280 nm range (free phenol)[6].

Comparative Optical Performance: BCP vs. Alternatives

To contextualize the performance and detectability of 4-bromo-2-chlorophenoxy chromophores, we must compare them against widespread alternatives like 2,4-dichlorophenoxy derivatives (e.g., 2,4-D and 2,4-DCP) and aliphatic baselines.

Table 1: UV-Vis Absorption Maxima (


) of Halophenoxy Chromophores and Baselines
Chromophore / CompoundSubstitution Pattern

(nm)
Dominant State (pH < 6)Reference
Profenofos (PFF) 4-bromo-2-chlorophenoxy (esterified)265Neutral[5],[7]
4-Bromo-2-chlorophenol (BCP) 4-bromo-2-chlorophenol (free)277–280Neutral[6],[8]
2,4-Dichlorophenoxyacetic acid 2,4-dichlorophenoxy (ether)283Neutral[9]
2,4-Dichlorophenol (2,4-DCP) 2,4-dichlorophenol (free)284–285Neutral[10],[11]
2,4-Dichlorophenol (Anionic) 2,4-dichlorophenoxide304Anionic (pH > 9)[10]
Acephate Aliphatic (Baseline)255Neutral[5],[7]

Analytical Observation: The substitution of a bromine atom at the para position (BCP) compared to a chlorine atom (2,4-DCP) subtly alters the polarizability of the molecule, shifting the neutral


 from ~285 nm[12] down to ~277-280 nm[6]. Furthermore, the ionization state drastically impacts the absorption; the anionic form of 2,4-DCP shifts heavily to 304 nm[10], highlighting the critical need for pH control during analysis.

Structural Dynamics: Photodegradation & Chromophore Shifts

Understanding the environmental fate of these chromophores requires tracking their structural evolution under UV or solar irradiation. Profenofos degrades rapidly upon exposure to UV light, undergoing de-ethylation, depropylation, and cleavage of the ester bond to yield 4-bromo-2-chlorophenol[8],[4].

Photodegradation PFF Profenofos (PFF) λmax: 265 nm (Esterified Chromophore) UV hv (UV/Solar Irradiation) Ester Cleavage PFF->UV BCP 4-Bromo-2-chlorophenol λmax: 277-280 nm (Free Phenol) UV->BCP Metabolite Alkyl Phosphorothioates (Non-aromatic) UV->Metabolite

Caption: Photodegradation pathway of profenofos illustrating the bathochromic shift upon ester cleavage.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Halophenols have pKa values lower than unsubstituted phenol (typically between 7.0 and 8.0). If the pH of the analytical solution fluctuates, the sample will contain a mixture of protonated (molecular) and deprotonated (anionic) species. This mixed state leads to peak broadening and violates the linear concentration-absorbance relationship defined by the Beer-Lambert law.

To prevent this, the following step-by-step methodology utilizes a pH 5.0 buffer system[5] to force >99% of the chromophores into their protonated state, ensuring a single, sharp absorption peak.

Protocol Step1 1. Buffer Preparation (pH 5.0 to ensure protonated state) Step2 2. Sample Dissolution (Standardize in matched quartz cuvettes) Step1->Step2 Step3 3. Baseline Correction (Subtract solvent/buffer matrix) Step2->Step3 Step4 4. UV-Vis Scanning (Scan 200–400 nm, identify λmax) Step3->Step4 Step5 5. Data Validation (Check Beer-Lambert linearity) Step4->Step5

Caption: Self-validating UV-Vis spectrophotometric workflow for halophenoxy chromophores.

Step-by-Step Methodology:

  • Buffer Preparation (Causality: State Control): Prepare a pH 5.0 buffer solution. This acidic environment suppresses the dissociation of the phenolic hydroxyl group, preventing the formation of phenoxide anions that would cause an unwanted bathochromic shift (e.g., shifting to >300 nm)[10],[7].

  • Sample Dissolution: Dissolve the 4-bromo-2-chlorophenoxy compound in the buffer medium. For highly hydrophobic derivatives, a minimal amount of HPLC-grade cosolvent (like acetonitrile) may be used[3], provided it does not absorb above 210 nm.

  • Baseline Correction: Use 1 cm matched quartz cuvettes[5]. Fill both the reference and sample cuvettes with the exact buffer/cosolvent matrix to zero the spectrophotometer, eliminating background matrix absorbance.

  • Full-Spectrum Scanning (Causality: Error Flagging): Scan the sample from 200 nm to 400 nm. Self-Validation Check: Do not merely measure at the expected

    
     (e.g., 265 nm for profenofos[5]). By viewing the entire spectrum, you can verify the absence of shoulder peaks near 300 nm. The presence of a shoulder indicates pH drift and partial ionization.
    
  • Quantification: Once a sharp, symmetric peak is confirmed at the target

    
    , apply the Beer-Lambert law to calculate the concentration. Ensure the absorbance falls within the linear dynamic range (typically 0.1 to 1.0 AU)[7].
    

References

  • Title: UV-Spectrophotometric Determination of Acephate and Profenofos (organophosphate) Pesticides in Buffer Medium Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms Source: MDPI Open Access Journals (Toxics) URL: [Link]

  • Title: Comprehensive Insights into the Interactions of Two Emerging Bromophenolic DBPs with Human Serum Albumin Source: ACS Omega URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, a halogenated amine compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This is not merely a checklist, but a comprehensive operational plan grounded in the chemical principles governing hazardous waste management.

Hazard Assessment: Understanding the Compound

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine possesses multiple characteristics that dictate its handling and disposal protocols.

  • Halogenated Organic Compound: The presence of both bromine and chlorine atoms classifies this molecule as a halogenated organic. This is a critical distinction, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[1] Mixing these with non-halogenated solvents can contaminate large volumes of waste and lead to improper disposal.[2][3]

  • Amine Functionality: As an amine, this compound is basic. It can react exothermically with acids. Therefore, it is crucial to segregate this waste stream from any acidic waste to prevent dangerous reactions.[3]

  • Toxicological Profile: While specific data for this exact compound is limited, the hydrochloride salt of the closely related 2-(4-bromo-2-chlorophenyl)ethan-1-amine is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] It is prudent to assume the free base has similar or potentially more pronounced irritant or corrosive properties.

Key Disposal Parameters
ParameterClassification & GuidanceRationale
Waste Category Halogenated Organic WasteContains bromine and chlorine, requiring specific high-temperature incineration.[1][2]
Hazard Class Irritant (Assumed)Causes skin, eye, and respiratory irritation based on similar structures.[4]
Primary Incompatibilities Acids, Strong Oxidizing AgentsThe amine group is basic and will react with acids.[3][5] Halogenated compounds can react with strong oxidizers.
Required PPE Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab CoatStandard practice for handling hazardous chemicals to prevent skin and eye contact.[6]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its readiness for collection by a certified disposal service.

Step 1: Immediate Segregation at the Point of Generation

Proper segregation is the most critical step in a compliant waste management program.

  • Designate a Waste Container: At the start of your experiment, designate a specific, compatible waste container solely for 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine and any materials heavily contaminated with it (e.g., rinse from the primary reaction flask).

  • Container Material: Use a container made of compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a secure, threaded screw cap.[7][8] The container must be in good condition, free from cracks or defects.[7]

  • Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical classes like acids or oxidizers.[3]

Step 2: Proper Labeling

Regulatory compliance and safety depend on accurate and clear labeling. Labels must be affixed to the container before the first drop of waste is added.[2]

Your label must include:

  • The words "Hazardous Waste" .[7]

  • The full, unabbreviated chemical name: "Waste 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine" .[7]

  • An approximate concentration or percentage of the active chemical if it is in a solution.

  • The date when the first waste was added (accumulation start date).

  • The name of the principal investigator or laboratory contact.

Step 3: Safe Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation and under the control of the operator.[7][9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[2][7][8] A funnel should never be left in the opening of the container.[7]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub. This secondary containment will capture any potential leaks or spills.

  • Store Away from Incompatibles: Ensure the storage location is physically separate from acids, bases, and oxidizers.[3]

  • Do Not Overfill: Leave at least 10% of the container volume as headspace (about 1-2 inches) to allow for vapor expansion.[10]

Step 4: Disposal of Contaminated Materials and Empty Containers

Properly managing lab materials that have come into contact with the chemical is essential.

  • Heavily Contaminated Items: Materials like spill cleanup absorbents, saturated paper towels, or heavily contaminated gloves must be collected in a sealed, labeled plastic bag or container and disposed of as hazardous waste alongside the liquid waste.[2][11]

  • Lightly Contaminated Items: Items with only incidental contact (e.g., gloves worn during routine handling) can typically be disposed of in the regular solid waste, unless institutional policy dictates otherwise.[11]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste.[8] Subsequent rinses may also require collection depending on the toxicity and local regulations.[8] After rinsing and air-drying, deface the original label and dispose of the container as non-hazardous glass or plastic waste.[11]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.

  • Schedule a Pickup: Once your waste container is 90% full, complete a chemical waste pickup request form as required by your institution.[7]

  • Regulatory Time Limits: Be aware that regulations, such as those from the EPA, limit the amount of time a full container can remain in a satellite accumulation area (often within 72 hours of being filled).[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For small spills, cover the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2]

  • Collect Absorbent: Carefully sweep or scoop the saturated absorbent material into a compatible container.

  • Seal and Label: Seal the container, and label it clearly as "Hazardous Waste: Spill Debris containing 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine."

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the spill debris container along with your other hazardous chemical waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or local fire department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine.

G cluster_prep Preparation & Generation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal gen Waste Generation (e.g., reaction quench, rinsate) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Is it Halogenated Organic Waste? ppe->segregate container Select Compatible, Labeled Container (Glass or HDPE, Screw Cap) segregate->container Yes improper Improper Disposal (Trash, Sewer) segregate->improper No / Unsure (STOP & VERIFY) labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container->labeling store Store in Secondary Containment in Satellite Accumulation Area labeling->store close_cap Keep Container Tightly Closed (Except when adding waste) store->close_cap full Is Container >90% Full? close_cap->full full->store No pickup Schedule Pickup via EH&S or Licensed Contractor full->pickup Yes

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, a halogenated organic compound. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building a foundation of trust through value beyond the product itself.

As Senior Application Scientists, our expertise is grounded in the synthesis of technical accuracy with field-proven insights. The protocols outlined herein are designed to be self-validating systems, ensuring a multi-layered approach to safety.

Hazard Assessment: Understanding the Risks

Potential hazards include:

  • Skin and Eye Irritation or Damage: Many halogenated organic compounds can cause skin irritation, and in some cases, severe burns and eye damage.[3][4]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[8]

  • Allergic Skin Reactions: Some individuals may develop an allergic skin reaction after exposure.[9]

Given these potential hazards, a cautious approach is warranted, and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine. The following table summarizes the recommended PPE for various laboratory operations.

Activity Required Personal Protective Equipment
Weighing and preparing solutions Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a fully buttoned lab coat.[10]
Conducting reactions and transfers Nitrile gloves (consider double-gloving), chemical splash goggles, a fully buttoned lab coat, and work within a certified chemical fume hood.[10][11]
Handling large quantities (>500 mL) Splash-proof chemical goggles and a face shield are required in addition to gloves and a lab coat.[1][12]
Cleaning spills Chemical-resistant gloves, splash-proof chemical goggles, a lab coat, and appropriate respiratory protection if significant vapor or dust is present.[1]

The Rationale Behind PPE Selection:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals.[10] However, it is always best to consult the glove manufacturer's compatibility chart for the specific chemical being handled.

  • Eye Protection: Safety glasses provide basic protection from minor splashes, while chemical splash goggles offer a tighter seal for greater protection.[1][13] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][12]

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination.[11]

  • Fume Hood: Working in a chemical fume hood is the primary method for preventing inhalation of hazardous vapors or dusts.[11]

Safe Handling and Operational Plan

A systematic approach to handling 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine will minimize the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly.[11] Have all necessary equipment and reagents ready to minimize time spent handling the chemical.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[4] If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction: Keep all reaction vessels clearly labeled and within the fume hood.[14]

  • Work-Up and Purification: Perform all extraction, filtration, and purification steps within the fume hood.

  • Doffing PPE: After completing your work, remove your gloves first, followed by your lab coat, and finally your eye protection. Wash your hands thoroughly with soap and water.[10]

Spill Management and Disposal Plan

In the event of a spill, a clear and practiced response is essential. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large Assess Assess the spill size and potential hazards Evacuate->Assess Don_PPE Don appropriate PPE: - Chemical resistant gloves - Goggles and face shield - Lab coat Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable (consult SDS for similar compounds) Contain->Neutralize Collect Collect absorbed material using non-sparking tools Neutralize->Collect Place_Waste Place waste in a labeled, sealed container Collect->Place_Waste Decontaminate Decontaminate the spill area and affected equipment Place_Waste->Decontaminate Dispose Dispose of waste through a licensed contractor Decontaminate->Dispose

Caption: Chemical Spill Response Workflow

Disposal:

All waste containing 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[9] Halogenated organic compounds should be collected in a designated "Halogenated Organic Waste" container.[2][11] Ensure all waste containers are properly labeled with their contents.[15]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[8] Seek immediate medical attention.

Always have an emergency shower and eyewash station readily accessible when working with hazardous chemicals.[1][16]

By adhering to these guidelines, researchers and scientists can confidently and safely handle 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine, ensuring a secure laboratory environment conducive to innovation and discovery.

References

  • Braun Research Group.
  • Washington State University.
  • Safety D
  • Fisher Scientific.
  • Fisher Scientific.
  • AFL.
  • Workplace Safety and Health Council. Workplace Safety and Health Guidelines.
  • Fisher Scientific.
  • Fisher Scientific.
  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances.
  • ThermoFisher Scientific.
  • California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements.
  • CPAChem.
  • CDH Fine Chemical.
  • ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Thermo Fisher Scientific.
  • CPAChem.
  • eCFR. (2008). 40 CFR 156.
  • MU Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • PubChem. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one.
  • University of Missouri. Chemical Waste Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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